molecular formula C37H62N7O17P3S B15599765 trans,cis-Hexadeca-2,9-dienoyl-CoA

trans,cis-Hexadeca-2,9-dienoyl-CoA

Número de catálogo: B15599765
Peso molecular: 1001.9 g/mol
Clave InChI: BEQWCBBSKHMRCA-LQTMVLMDSA-N
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Descripción

Trans,cis-Hexadeca-2,9-dienoyl-CoA is a useful research compound. Its molecular formula is C37H62N7O17P3S and its molecular weight is 1001.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C37H62N7O17P3S

Peso molecular

1001.9 g/mol

Nombre IUPAC

S-[2-[3-[[(2R)-4-[[[(2S,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,9Z)-hexadeca-2,9-dienethioate

InChI

InChI=1S/C37H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h9-10,16-17,24-26,30-32,36,47-48H,4-8,11-15,18-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b10-9-,17-16+/t26-,30+,31+,32-,36-/m0/s1

Clave InChI

BEQWCBBSKHMRCA-LQTMVLMDSA-N

Origen del producto

United States

Foundational & Exploratory

The Enigmatic Role of trans,cis-Hexadeca-2,9-dienoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans,cis-Hexadeca-2,9-dienoyl-CoA is a rare, unsaturated fatty acyl-CoA intermediate that is not extensively documented in metabolic literature. Its unique structure, featuring a trans double bond at the Δ² position and a cis double bond at the Δ⁹ position, suggests a role at the crossroads of fatty acid β-oxidation and the metabolism of polyunsaturated fatty acids (PUFAs). This technical guide synthesizes the established principles of fatty acid metabolism to propose a hypothetical, yet scientifically grounded, metabolic fate for this molecule. We will delve into the enzymatic machinery required for its complete oxidation, present quantitative data on homologous enzyme-substrate interactions, and provide detailed experimental protocols for the key enzymes involved. This document serves as a foundational resource for researchers investigating novel fatty acid metabolic pathways and for professionals in drug development targeting lipid metabolism.

Introduction: The Challenge of Unsaturated Fatty Acid Oxidation

The catabolism of fatty acids through β-oxidation is a fundamental energy-generating process. While the oxidation of saturated fatty acids follows a straightforward four-step enzymatic cycle, the presence of double bonds in unsaturated fatty acids necessitates the action of auxiliary enzymes to reconfigure the molecule for compatibility with the core β-oxidation pathway. The position and stereochemistry (cis or trans) of these double bonds dictate the specific enzymatic route taken.

This compound presents a unique metabolic challenge. The trans-Δ² double bond is a standard intermediate in β-oxidation, formed by the action of acyl-CoA dehydrogenase. However, the cis-Δ⁹ double bond, located further down the acyl chain, requires specific enzymatic intervention in subsequent rounds of oxidation.

Hypothetical Metabolic Pathway of this compound

The presence of a trans-Δ² double bond strongly implies that this compound is an intermediate that has already undergone the first step of a β-oxidation cycle. Its likely precursor would be a 16-carbon fatty acid with a cis-Δ⁹ double bond, namely palmitoleic acid (9Z-hexadecenoic acid).

The proposed metabolic pathway for the complete oxidation of this compound is detailed below.

Initial Processing through the β-Oxidation Cycle

The initial rounds of β-oxidation would proceed as follows:

  • Hydration: The trans-Δ² double bond of this compound is hydrated by enoyl-CoA hydratase to form L-β-hydroxy-cis-9-hexadecenoyl-CoA.

  • Dehydrogenation: L-β-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, yielding β-keto-cis-9-hexadecenoyl-CoA.

  • Thiolysis: β-ketothiolase cleaves the β-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a chain-shortened fatty acyl-CoA, cis-Δ⁷-tetradecenoyl-CoA.

This cycle is repeated, with each turn shortening the fatty acyl chain by two carbons and shifting the position of the cis double bond closer to the carboxyl end. After three complete cycles of β-oxidation, the resulting intermediate is cis-Δ³-decenoyl-CoA.

The Role of Auxiliary Enzymes

At this stage, the core β-oxidation pathway is halted because cis-Δ³-decenoyl-CoA is not a substrate for acyl-CoA dehydrogenase. Here, the auxiliary enzymes of unsaturated fatty acid metabolism are essential.

  • Isomerization: Δ³,Δ²-enoyl-CoA isomerase catalyzes the isomerization of cis-Δ³-decenoyl-CoA to trans-Δ²-decenoyl-CoA.[1] This product is a standard substrate for the β-oxidation pathway.

  • Completion of β-Oxidation: trans-Δ²-decenoyl-CoA can then re-enter the main β-oxidation spiral and be completely oxidized to acetyl-CoA.

An alternative, though less direct, pathway for some unsaturated fatty acids involves the formation of a 2,4-dienoyl-CoA intermediate, which is then acted upon by 2,4-dienoyl-CoA reductase .[2][3] However, the direct isomerization of the cis-Δ³ intermediate is the more established route.

The following Graphviz diagram illustrates the proposed metabolic pathway.

FattyAcidMetabolism cluster_main_pathway Hypothetical β-Oxidation Pathway cluster_auxiliary_pathway Auxiliary Enzyme Action start This compound hydroxy L-β-hydroxy-cis-9-hexadecenoyl-CoA start->hydroxy Enoyl-CoA Hydratase keto β-keto-cis-9-hexadecenoyl-CoA hydroxy->keto L-β-hydroxyacyl-CoA Dehydrogenase acetyl_coa1 Acetyl-CoA keto->acetyl_coa1 chain_shortened1 cis-Δ⁷-Tetradecenoyl-CoA keto->chain_shortened1 β-Ketothiolase beta_oxidation_cycles 2 additional cycles of β-oxidation chain_shortened1->beta_oxidation_cycles acetyl_coa2 2 Acetyl-CoA beta_oxidation_cycles->acetyl_coa2 cis_delta3 cis-Δ³-Decenoyl-CoA beta_oxidation_cycles->cis_delta3 trans_delta2 trans-Δ²-Decenoyl-CoA cis_delta3->trans_delta2 Δ³,Δ²-Enoyl-CoA Isomerase final_oxidation Completion of β-Oxidation (4 cycles) trans_delta2->final_oxidation acetyl_coa3 5 Acetyl-CoA final_oxidation->acetyl_coa3

Caption: Hypothetical metabolic pathway of this compound.

Quantitative Data on Key Enzymes

While kinetic data for the specific substrate this compound are unavailable, the following tables summarize representative kinetic parameters for the key auxiliary enzymes acting on structurally similar substrates. This data provides a comparative framework for understanding the potential efficiency of the proposed metabolic pathway.

Table 1: Kinetic Parameters of Δ³,Δ²-Enoyl-CoA Isomerases

Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Rat Liver Mitochondriacis-3-Octenoyl-CoA25120[4]
Rat Liver Mitochondriatrans-3-Octenoyl-CoA30150[4]
Saccharomyces cerevisiaecis-3-Hexenoyl-CoA1585[5]

Table 2: Kinetic Parameters of 2,4-Dienoyl-CoA Reductases

Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Rat Liver Mitochondriatrans-2,trans-4-Decadienoyl-CoA3.528[6]
Rat Liver Mitochondriatrans-2,cis-4-Decadienoyl-CoA4.025[6]
Human Peroxisomaltrans-2,trans-4-Hexadienoyl-CoA105.2[7]

Experimental Protocols

The following sections provide detailed methodologies for assaying the activity of the key enzymes involved in the metabolism of this compound.

Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity

This protocol is adapted from established methods for measuring the isomerization of a Δ³-enoyl-CoA to a Δ²-enoyl-CoA.

Principle: The formation of the trans-Δ² double bond, which is in conjugation with the thioester carbonyl group, results in an increase in absorbance at 263 nm.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • Substrate: 100 µM cis-3-decenoyl-CoA in assay buffer

  • Enzyme: Purified Δ³,Δ²-enoyl-CoA isomerase preparation

Procedure:

  • Prepare a reaction mixture containing 900 µL of assay buffer and 50 µL of the substrate solution in a quartz cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C) in a spectrophotometer.

  • Initiate the reaction by adding 50 µL of the enzyme preparation.

  • Monitor the increase in absorbance at 263 nm over time.

  • Calculate the rate of reaction using the molar extinction coefficient for the trans-Δ²-enoyl-CoA product (ε = 6,700 M⁻¹cm⁻¹).

The following diagram outlines the experimental workflow.

IsomeraseAssayWorkflow start Prepare Reaction Mixture (Buffer + Substrate) equilibrate Equilibrate to Temperature start->equilibrate add_enzyme Add Enzyme to Initiate Reaction equilibrate->add_enzyme measure Monitor Absorbance at 263 nm add_enzyme->measure calculate Calculate Reaction Rate measure->calculate

Caption: Workflow for Δ³,Δ²-Enoyl-CoA Isomerase activity assay.

Assay for 2,4-Dienoyl-CoA Reductase Activity

This protocol measures the NADPH-dependent reduction of a 2,4-dienoyl-CoA substrate.

Principle: The oxidation of NADPH to NADP⁺ during the reduction of the dienoyl-CoA substrate leads to a decrease in absorbance at 340 nm.

Reagents:

  • Assay Buffer: 100 mM potassium phosphate, pH 7.0

  • Substrate: 50 µM trans-2,cis-4-decadienoyl-CoA in assay buffer

  • Cofactor: 150 µM NADPH in assay buffer

  • Enzyme: Purified 2,4-dienoyl-CoA reductase preparation

Procedure:

  • In a cuvette, combine 850 µL of assay buffer, 50 µL of the substrate solution, and 50 µL of the NADPH solution.

  • Incubate the mixture at the assay temperature (e.g., 30°C).

  • Start the reaction by adding 50 µL of the enzyme preparation.

  • Record the decrease in absorbance at 340 nm for several minutes.

  • Determine the rate of NADPH oxidation using its molar extinction coefficient (ε = 6,220 M⁻¹cm⁻¹).

Conclusion and Future Directions

While this compound is not a commonly encountered metabolite, its hypothetical degradation pathway is well-supported by the known principles of fatty acid β-oxidation. The complete catabolism of this molecule would rely on the canonical β-oxidation enzymes, supplemented by the crucial activity of Δ³,Δ²-enoyl-CoA isomerase.

For researchers in fatty acid metabolism, the study of such unusual fatty acyl-CoAs can provide deeper insights into the substrate specificity and regulatory mechanisms of the enzymes involved. For professionals in drug development, particularly in the areas of metabolic disorders and oncology, understanding the nuances of fatty acid oxidation pathways may reveal novel therapeutic targets.

Future research should focus on the chemical synthesis of this compound to enable in vitro studies with purified enzymes. Such experiments would definitively elucidate its metabolic fate and provide valuable kinetic data, transforming the hypothetical pathway presented here into a confirmed metabolic route.

References

The Mammalian Biosynthesis of trans,cis-Hexadeca-2,9-dienoyl-CoA: An Intermediate in Linoleic Acid β-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of trans,cis-hexadeca-2,9-dienoyl-CoA in mammals. This specific acyl-CoA is not a product of de novo fatty acid synthesis but rather an intermediate metabolite generated during the mitochondrial β-oxidation of the essential polyunsaturated fatty acid, linoleic acid (C18:2 n-6). The pathway involves a series of enzymatic reactions catalyzed by acyl-CoA dehydrogenases and auxiliary enzymes, namely enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, which are necessary to handle the cis-double bonds of linoleic acid. This document details the step-by-step biochemical transformations, presents available quantitative data on enzyme kinetics, and provides detailed experimental protocols for the study of this metabolic sequence. The intended audience includes researchers in lipid metabolism, drug development professionals targeting metabolic pathways, and scientists investigating fatty acid oxidation disorders.

Introduction

The catabolism of fatty acids through β-oxidation is a fundamental energy-generating process in mammals. While the degradation of saturated fatty acids follows a straightforward four-step enzymatic cycle, the oxidation of unsaturated fatty acids requires additional auxiliary enzymes to modify the configuration and position of the double bonds. Linoleic acid, an essential omega-6 fatty acid, undergoes β-oxidation, leading to the formation of several unique intermediates. One such intermediate is this compound. Understanding the formation of this molecule is crucial for a complete picture of polyunsaturated fatty acid metabolism and its potential implications in health and disease. This guide elucidates the precise biochemical pathway leading to this compound.

The Biosynthetic Pathway of this compound

The formation of this compound occurs within the mitochondrial matrix as a part of the β-oxidation of linoleoyl-CoA. The pathway involves one standard cycle of β-oxidation followed by the action of an isomerase.

Step 1: Activation of Linoleic Acid Prior to entering the mitochondria, linoleic acid is activated to linoleoyl-CoA in the cytoplasm by an acyl-CoA synthetase. This activated fatty acid is then transported into the mitochondrial matrix via the carnitine shuttle.

Step 2: First Cycle of β-Oxidation Linoleoyl-CoA (cis,cis-octadeca-9,12-dienoyl-CoA) undergoes one full cycle of β-oxidation. This cycle consists of four reactions:

  • Dehydrogenation: Acyl-CoA dehydrogenase introduces a trans-double bond between the α and β carbons (C2 and C3), yielding trans,cis,cis-2,9,12-octadecatrienoyl-CoA and FADH₂.

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the newly formed double bond, forming L-3-hydroxy-cis,cis-9,12-octadecadienoyl-CoA.

  • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, producing 3-keto-cis,cis-9,12-octadecadienoyl-CoA and NADH.

  • Thiolysis: β-ketothiolase cleaves the molecule, releasing acetyl-CoA and forming cis,cis-hexadeca-7,10-dienoyl-CoA.

Step 3: Isomerization to a Conjugated System The product of the first β-oxidation cycle, cis,cis-hexadeca-7,10-dienoyl-CoA, is not a suitable substrate for the next round of β-oxidation due to the position of the cis-double bond. The enzyme Δ³,Δ²-enoyl-CoA isomerase catalyzes the isomerization of the cis-Δ⁷ double bond to a trans-Δ² double bond. This reaction results in the formation of the final product, trans,cis -Hexadeca-2,9-dienoyl-CoA. This intermediate can then proceed through further rounds of β-oxidation.

Biosynthesis_of_trans_cis_Hexadeca_2_9_dienoyl_CoA Linoleic Acid (C18:2 cis-9,12) Linoleic Acid (C18:2 cis-9,12) Linoleoyl-CoA (C18:2 cis-9,12) Linoleoyl-CoA (C18:2 cis-9,12) Linoleic Acid (C18:2 cis-9,12)->Linoleoyl-CoA (C18:2 cis-9,12) Acyl-CoA Synthetase trans,cis,cis-Octadeca-2,9,12-trienoyl-CoA trans,cis,cis-Octadeca-2,9,12-trienoyl-CoA Linoleoyl-CoA (C18:2 cis-9,12)->trans,cis,cis-Octadeca-2,9,12-trienoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxy-cis,cis-9,12-octadecadienoyl-CoA L-3-Hydroxy-cis,cis-9,12-octadecadienoyl-CoA trans,cis,cis-Octadeca-2,9,12-trienoyl-CoA->L-3-Hydroxy-cis,cis-9,12-octadecadienoyl-CoA Enoyl-CoA Hydratase 3-Keto-cis,cis-9,12-octadecadienoyl-CoA 3-Keto-cis,cis-9,12-octadecadienoyl-CoA L-3-Hydroxy-cis,cis-9,12-octadecadienoyl-CoA->3-Keto-cis,cis-9,12-octadecadienoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase cis,cis-Hexadeca-7,10-dienoyl-CoA cis,cis-Hexadeca-7,10-dienoyl-CoA 3-Keto-cis,cis-9,12-octadecadienoyl-CoA->cis,cis-Hexadeca-7,10-dienoyl-CoA β-Ketothiolase Acetyl-CoA Acetyl-CoA 3-Keto-cis,cis-9,12-octadecadienoyl-CoA->Acetyl-CoA This compound This compound cis,cis-Hexadeca-7,10-dienoyl-CoA->this compound Δ³,Δ²-Enoyl-CoA Isomerase

Figure 1: Biosynthesis of this compound.

Quantitative Data

The following table summarizes the available kinetic parameters for the key enzymes involved in the formation of this compound. It is important to note that kinetic data for the exact substrates in this pathway are not always available for mammalian enzymes. In such cases, data for closely related substrates are provided.

EnzymeSubstrateOrganism/TissueKm (µM)Vmax (µmol/min/mg)Reference
Acyl-CoA Dehydrogenase (Medium Chain)Octanoyl-CoAHuman Liver~10-20Not specified[1]
Δ³,Δ²-Enoyl-CoA IsomeraseDodecenoyl-CoARat Liver81292[2]
2,4-Dienoyl-CoA Reductasetrans-2,trans-4-Decadienoyl-CoAHuman (recombinant)~6-fold higher for short-chain acyl-CoAsNot specified[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the biosynthesis of this compound.

Isolation of Mitochondria from Mammalian Tissue

This protocol describes the isolation of functional mitochondria from rat liver, a primary site of fatty acid oxidation.

Materials:

  • Isolation Buffer: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 1 mM EGTA, pH 7.4.

  • Homogenization Buffer: Isolation buffer supplemented with 0.5% (w/v) BSA (fatty acid-free).

  • Dounce homogenizer with a loose-fitting pestle.

  • Refrigerated centrifuge.

Procedure:

  • Perfuse the rat liver with ice-cold saline to remove blood.

  • Excise the liver, weigh it, and mince it in ice-cold homogenization buffer.

  • Homogenize the minced tissue with a Dounce homogenizer (5-10 strokes).

  • Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 8,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in isolation buffer.

  • Repeat the centrifugation (step 5) and resuspension (step 6) steps twice to wash the mitochondria.

  • After the final wash, resuspend the mitochondrial pellet in a minimal volume of isolation buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

Mitochondrial_Isolation_Workflow cluster_0 Tissue Preparation cluster_1 Homogenization cluster_2 Differential Centrifugation cluster_3 Washing & Final Preparation Perfuse & Mince Liver Perfuse & Mince Liver Homogenize in Buffer Homogenize in Buffer Perfuse & Mince Liver->Homogenize in Buffer Centrifuge (700 x g) Centrifuge (700 x g) Homogenize in Buffer->Centrifuge (700 x g) Collect Supernatant Collect Supernatant Centrifuge (700 x g)->Collect Supernatant Centrifuge (8,000 x g) Centrifuge (8,000 x g) Collect Supernatant->Centrifuge (8,000 x g) Collect Pellet (Mitochondria) Collect Pellet (Mitochondria) Centrifuge (8,000 x g)->Collect Pellet (Mitochondria) Wash Pellet Wash Pellet Collect Pellet (Mitochondria)->Wash Pellet Resuspend in Buffer Resuspend in Buffer Wash Pellet->Resuspend in Buffer Determine Protein Concentration Determine Protein Concentration Resuspend in Buffer->Determine Protein Concentration

Figure 2: Workflow for Mitochondrial Isolation.
In Vitro Fatty Acid Oxidation Assay

This assay measures the rate of β-oxidation of a radiolabeled fatty acid substrate by isolated mitochondria.

Materials:

  • Isolated mitochondria (from Protocol 4.1).

  • Assay Buffer: 120 mM KCl, 5 mM KH₂PO₄, 5 mM MgCl₂, 1 mM EGTA, 5 mM HEPES, pH 7.4.

  • Substrates: [1-¹⁴C]Linoleic acid, L-carnitine, Coenzyme A, ATP, Malate.

  • Scintillation cocktail and vials.

  • Perchloric acid (PCA).

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing assay buffer, L-carnitine, Coenzyme A, ATP, and malate.

  • Add the isolated mitochondria (50-100 µg of protein) to the reaction mixture.

  • Initiate the reaction by adding [1-¹⁴C]Linoleic acid.

  • Incubate the mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding ice-cold perchloric acid.

  • Centrifuge to pellet the precipitated protein.

  • The supernatant contains the acid-soluble metabolites (acetyl-CoA and other intermediates). The pellet contains the unoxidized fatty acid.

  • Separate the radiolabeled acetyl-CoA from the unreacted [1-¹⁴C]Linoleic acid using an ion-exchange column or by differential extraction.

  • Quantify the radioactivity in the acid-soluble fraction using a scintillation counter.

  • Calculate the rate of fatty acid oxidation as nmol of substrate oxidized per minute per mg of mitochondrial protein.

Acyl-CoA Profiling by UPLC-MS/MS

This method allows for the sensitive and specific quantification of various acyl-CoA species, including this compound, from biological samples.[4]

Materials:

  • Mammalian cells or tissue.

  • Extraction Solvent: Acetonitrile/Isopropanol/Water (3:5:2 v/v/v).

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs).

  • UPLC system coupled to a triple quadrupole mass spectrometer.

  • C18 reverse-phase column.

Procedure:

  • Extraction: Homogenize the biological sample in the ice-cold extraction solvent containing internal standards.

  • Protein Precipitation: Centrifuge the homogenate to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant containing the acyl-CoAs to a new tube.

  • UPLC Separation: Inject the extract onto a C18 column. Use a gradient of mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., acetonitrile) to separate the acyl-CoA species.

  • MS/MS Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for each targeted acyl-CoA. For example, for a generic acyl-CoA, a common transition is the loss of the phosphopantetheine group.

  • Quantification: Generate a standard curve for each analyte using known concentrations of authentic standards. Calculate the concentration of each acyl-CoA in the sample by comparing its peak area to the standard curve and normalizing to the internal standard.

Acyl_CoA_Profiling_Workflow Sample Homogenization Sample Homogenization Protein Precipitation Protein Precipitation Sample Homogenization->Protein Precipitation Supernatant Collection Supernatant Collection Protein Precipitation->Supernatant Collection UPLC Separation UPLC Separation Supernatant Collection->UPLC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) UPLC Separation->MS/MS Detection (MRM) Quantification Quantification MS/MS Detection (MRM)->Quantification

Figure 3: UPLC-MS/MS Workflow for Acyl-CoA Profiling.

Conclusion

The biosynthesis of this compound in mammals is an integral part of the catabolism of linoleic acid. Its formation highlights the necessity of auxiliary enzymes in the β-oxidation of polyunsaturated fatty acids. The detailed understanding of this pathway and the associated experimental methodologies are essential for researchers investigating lipid metabolism and for the development of therapeutic strategies targeting fatty acid oxidation in various diseases. Further research is warranted to obtain more precise kinetic data for the enzymes involved with their specific substrates in this pathway to refine our understanding of its regulation and flux.

References

The Uncharted Intermediate: A Technical Guide to the Putative β-Oxidation of trans,cis-Hexadeca-2,9-dienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The β-oxidation of fatty acids is a cornerstone of cellular energy metabolism. While the pathways for saturated and common monounsaturated fatty acids are well-established, the metabolic fate of less common polyunsaturated fatty acids (PUFAs) and their intermediates remains an area of active investigation. This technical guide delves into the theoretical metabolic pathway of a specific, yet under-documented intermediate: trans,cis-Hexadeca-2,9-dienoyl-CoA. Arising from the theoretical β-oxidation of (9Z,12Z)-hexadecadienoic acid, this intermediate presents a unique challenge to the standard enzymatic machinery of fatty acid degradation. This document provides a comprehensive overview of its putative metabolism, the key enzymes involved, and detailed experimental protocols for its study, serving as a vital resource for researchers in metabolic diseases and drug development.

Introduction

Mitochondrial fatty acid β-oxidation is a critical catabolic process that breaks down fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH2.[1] This pathway is central to energy homeostasis, particularly during periods of fasting or prolonged exercise. The oxidation of unsaturated fatty acids necessitates the action of auxiliary enzymes to handle the non-standard configurations of double bonds that arise during the breakdown process.[2][3] These enzymes, primarily enoyl-CoA isomerases and dienoyl-CoA reductases, ensure the complete degradation of these molecules.[4]

This guide focuses on a specific and intriguing intermediate, this compound. While not extensively characterized in the literature, its structure suggests it is a product of the initial β-oxidation step of a C16 di-unsaturated fatty acid, namely (9Z,12Z)-hexadecadienoic acid.[5][6] Understanding the metabolism of this intermediate is crucial for a complete picture of lipid catabolism and may reveal novel targets for therapeutic intervention in metabolic disorders.

The Putative Metabolic Pathway of this compound

The metabolism of this compound is hypothesized to proceed through the established auxiliary pathway for polyunsaturated fatty acid β-oxidation. The key challenge for the metabolic machinery is the presence of a cis-double bond at an odd-numbered carbon (C9) and a trans-double bond at an even-numbered carbon (C2) that is not the standard substrate for the next enzymatic step.

The proposed pathway is as follows:

  • Formation: this compound is formed from (9Z,12Z)-hexadecadienoyl-CoA via the action of acyl-CoA dehydrogenase in the first step of a β-oxidation cycle.

  • Isomerization: The cis-Δ⁹ bond is not a substrate for the subsequent enzymes in the β-oxidation spiral. After three cycles of β-oxidation, the resulting dodecadienoyl-CoA would have a cis-Δ³ bond. This intermediate is a substrate for Δ³,Δ²-enoyl-CoA isomerase , which converts the cis-Δ³ double bond to a trans-Δ² double bond.

  • Dienoyl-CoA Intermediate Formation: Following further rounds of β-oxidation, a 2,4-dienoyl-CoA intermediate would be formed.

  • Reduction: This 2,4-dienoyl-CoA intermediate is then a substrate for 2,4-dienoyl-CoA reductase , which utilizes NADPH to reduce it to a trans-3-enoyl-CoA.[4]

  • Final Isomerization: The resulting trans-3-enoyl-CoA is then acted upon by Δ³,Δ²-enoyl-CoA isomerase to yield a trans-2-enoyl-CoA, which is a standard substrate for the β-oxidation spiral and can be fully degraded.[4]

Signaling Pathway for PUFA β-Oxidation

The regulation of polyunsaturated fatty acid β-oxidation, and by extension the metabolism of this compound, is a complex process involving transcriptional and allosteric control.

PUFA_Beta_Oxidation_Regulation PPARa PPARα PPRE PPRE PPARa->PPRE binds to RXR RXR RXR->PPRE binds to Aux_Enzymes Auxiliary Enzyme Genes (e.g., DECR1, ECI1) PPRE->Aux_Enzymes promotes transcription Beta_Oxidation β-Oxidation Aux_Enzymes->Beta_Oxidation participates in PUFA Polyunsaturated Fatty Acids PUFA->PPARa activate Malonyl_CoA Malonyl-CoA CPT1 CPT1 Malonyl_CoA->CPT1 inhibits CPT1->Beta_Oxidation facilitates entry into mitochondria

Caption: Regulation of polyunsaturated fatty acid β-oxidation.

Quantitative Data

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Source OrganismReference
2,4-Dienoyl-CoA Reductasetrans-2,trans-4-Hexadienoyl-CoA5.312.5Rat Liver Mitochondria[7]
2,4-Dienoyl-CoA Reductase5-Phenyl-trans-2,trans-4-pentadienoyl-CoA2.88.3Rat Liver Mitochondria[7]
Δ³,Δ²-Enoyl-CoA Isomerasecis-3-Hexenoyl-CoA25Not ReportedRat Liver Mitochondria[8]
Δ³,Δ²-Enoyl-CoA Isomerasetrans-3-Hexenoyl-CoA50Not ReportedRat Liver Mitochondria[8]
Δ³,Δ²-Enoyl-CoA Isomerasecis-3-Dodecenoyl-CoA15Not ReportedHuman Mitochondria[9]

Note: The Vmax values for Δ³,Δ²-Enoyl-CoA Isomerase were not explicitly provided in the cited abstracts in a comparable format.

Experimental Protocols

Studying the metabolism of this compound requires specialized experimental procedures, from the synthesis of the substrate to its analysis in biological systems.

Synthesis of Radiolabeled this compound

A chemo-enzymatic approach is recommended for the synthesis of this specific acyl-CoA.

Workflow for Synthesis of Radiolabeled Acyl-CoA

synthesis_workflow Fatty_Acid [1-14C]-(9Z,12Z)- Hexadecadienoic Acid Activation Activation to Acyl-Anhydride Fatty_Acid->Activation Coupling Thioesterification Activation->Coupling CoA_SH Coenzyme A (thiol form) CoA_SH->Coupling Acyl_CoA [1-14C]-(9Z,12Z)- Hexadecadienoyl-CoA Coupling->Acyl_CoA Purification HPLC Purification Acyl_CoA->Purification Final_Product Purified Radiolabeled Acyl-CoA Purification->Final_Product

Caption: Chemo-enzymatic synthesis of radiolabeled acyl-CoA.

Protocol:

  • Activation of the Fatty Acid: [1-14C]-(9Z,12Z)-Hexadecadienoic acid is converted to its corresponding acyl-anhydride using a suitable activating agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or by conversion to an N-hydroxysuccinimide ester.

  • Thioesterification: The activated fatty acid is then reacted with the free thiol group of Coenzyme A in an aqueous buffer system at a slightly alkaline pH (7.5-8.0) to facilitate the nucleophilic attack.

  • Purification: The resulting [1-14C]-(9Z,12Z)-hexadecadienoyl-CoA is purified by reverse-phase high-performance liquid chromatography (HPLC).[10][11]

In Vitro β-Oxidation Assay with Isolated Mitochondria

This protocol allows for the direct assessment of the metabolism of the synthesized acyl-CoA by the mitochondrial β-oxidation machinery.

Experimental Workflow for In Vitro β-Oxidation Assay

beta_oxidation_assay_workflow Mitochondria Isolate Mitochondria from tissue (e.g., rat liver) Incubation Incubate Mitochondria with [1-14C]-trans,cis-Hexadeca-2,9-dienoyl-CoA, L-carnitine, and cofactors (NAD+, FAD, CoA) Mitochondria->Incubation Stop_Reaction Stop Reaction (e.g., with perchloric acid) Incubation->Stop_Reaction Extraction Extract Acyl-CoAs and Acylcarnitines Stop_Reaction->Extraction Analysis Analyze Intermediates by HPLC-MS/MS or Radio-HPLC Extraction->Analysis Quantification Quantify Metabolites and Determine Reaction Kinetics Analysis->Quantification

Caption: Workflow for in vitro β-oxidation analysis.

Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from a suitable tissue source (e.g., rat liver or heart) by differential centrifugation.

  • Incubation: Resuspend the isolated mitochondria in an appropriate reaction buffer containing L-carnitine, NAD⁺, FAD, and CoA. Initiate the reaction by adding the synthesized [1-14C]-trans,cis-Hexadeca-2,9-dienoyl-CoA.

  • Reaction Termination and Extraction: At various time points, terminate the reaction by adding a quenching agent like perchloric acid. Extract the acyl-CoA and acylcarnitine intermediates.

  • Analysis: Analyze the extracted intermediates using reverse-phase HPLC coupled with a radiodetector or tandem mass spectrometry (MS/MS) for identification and quantification.[12][13][14]

Conclusion

The metabolism of this compound, while not directly documented, can be inferred from the established principles of polyunsaturated fatty acid β-oxidation. Its complete degradation is dependent on the coordinated action of the core β-oxidation enzymes and the auxiliary enzymes, 2,4-dienoyl-CoA reductase and Δ³,Δ²-enoyl-CoA isomerase. The study of this and other atypical fatty acid intermediates is essential for a holistic understanding of lipid metabolism and for the identification of potential enzymatic bottlenecks that could be targeted in metabolic diseases. The experimental protocols outlined in this guide provide a framework for the synthesis and metabolic analysis of this intriguing intermediate, paving the way for future research in this area.

References

Discovery and characterization of trans,cis-Hexadeca-2,9-dienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans,cis-Hexadeca-2,9-dienoyl-CoA is a crucial intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids. While a singular discovery paper for this specific acyl-CoA is not readily identifiable in the existing scientific literature, its characterization and role are understood through the broader context of fatty acid metabolism. This technical guide consolidates the current understanding of this compound, providing plausible experimental protocols for its synthesis and characterization based on established methodologies for similar long-chain unsaturated acyl-CoA thioesters. Furthermore, this document presents its metabolic context within the beta-oxidation pathway and offers a framework for its quantitative analysis.

Introduction

Long-chain acyl-Coenzyme A (acyl-CoA) thioesters are central molecules in lipid metabolism, serving as substrates for energy production through beta-oxidation and as precursors for the synthesis of complex lipids. This compound emerges as a specific intermediate during the degradation of certain polyunsaturated fatty acids. Its precise stereochemistry, with a trans double bond at the 2,3-position and a cis double bond at the 9,10-position, necessitates a specific enzymatic machinery for its further processing within the mitochondrial matrix. Understanding the synthesis, characterization, and metabolic fate of this molecule is essential for researchers investigating fatty acid oxidation disorders, metabolic diseases, and the development of therapeutic interventions targeting lipid metabolism.

Physicochemical Properties and Metabolic Role

This compound is a 16-carbon fatty acyl-CoA with two double bonds. Its chemical formula is C37H62N7O17P3S, and it has a molecular weight of approximately 1001.91 g/mol .

In the beta-oxidation of polyunsaturated fatty acids, the pre-existing double bonds at odd- and even-numbered positions pose challenges to the standard enzymatic cascade. This compound is an example of an intermediate that requires auxiliary enzymes to be fully oxidized. Specifically, the trans-2 double bond is a substrate for enoyl-CoA hydratase, but the cis-9 double bond would eventually be positioned in a way that inhibits the standard pathway. The metabolism of such intermediates is crucial for the complete energy extraction from dietary polyunsaturated fats.

Hypothetical and Generalized Experimental Protocols

The following protocols are based on established methods for the synthesis and characterization of long-chain unsaturated acyl-CoA thioesters.

Chemical Synthesis of this compound

This protocol is adapted from general methods for synthesizing acyl-CoA thioesters from the corresponding fatty acid.

Materials:

Procedure:

  • Activation of the Fatty Acid:

    • In a dry, argon-flushed flask, dissolve trans,cis-hexadeca-2,9-dienoic acid in anhydrous THF.

    • Add 1.1 equivalents of CDI and stir the reaction mixture at room temperature for 1 hour, or until the evolution of CO2 ceases. This forms the acyl-imidazolide.

  • Thioester Formation:

    • In a separate flask, dissolve Coenzyme A (trilithium salt) in an appropriate aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).

    • Slowly add the activated acyl-imidazolide solution to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed for 4-6 hours at room temperature.

  • Purification:

    • Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 0.1 M HCl).

    • Purify the resulting this compound using a reverse-phase HPLC system with a C18 column. A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate) is typically used for elution.

    • Collect the fractions containing the desired product, confirm their purity, and lyophilize to obtain the final product.

Characterization of this compound

3.2.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

Instrumentation:

  • High-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.

  • C18 reverse-phase column.

Procedure:

  • Chromatographic Separation:

    • Reconstitute the purified product in a suitable solvent (e.g., 50% methanol (B129727) in water).

    • Inject the sample onto the C18 column.

    • Elute with a gradient of mobile phase A (e.g., 10 mM ammonium acetate (B1210297) in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95:5 acetonitrile:water).

  • Mass Spectrometric Analysis:

    • Operate the mass spectrometer in positive or negative ion mode.

    • For precursor ion scanning, monitor for the characteristic mass of the acyl-CoA.

    • For tandem MS (MS/MS), select the precursor ion and fragment it to obtain a characteristic fragmentation pattern. A neutral loss of the pantetheine-adenosine diphosphate (B83284) moiety is often observed.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher).

  • Deuterated solvent (e.g., D2O).

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized product in D2O.

  • Data Acquisition:

    • Acquire 1H and 13C NMR spectra.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals, particularly those of the acyl chain and the CoA moiety.

Quantitative Data

As specific experimental data for the discovery and initial characterization of this compound are not available, the following table presents the expected types of quantitative data that would be generated from the characterization experiments described above.

ParameterExpected Value/ResultMethod
Molecular Weight 1001.91Mass Spectrometry
Molecular Formula C37H62N7O17P3SHigh-Resolution MS
HPLC Retention Time Dependent on column and gradient conditionsReverse-Phase HPLC
¹H NMR Chemical Shifts Characteristic signals for vinyl, allyl, and alkyl protons¹H NMR Spectroscopy
¹³C NMR Chemical Shifts Characteristic signals for carbonyl, olefinic, and alkyl carbons¹³C NMR Spectroscopy
MS/MS Fragmentation Characteristic neutral losses and fragment ionsTandem Mass Spectrometry

Visualization of Metabolic Pathway

The following diagram illustrates the role of this compound within the beta-oxidation pathway of a polyunsaturated fatty acid.

Beta_Oxidation_Pathway PUFA_CoA Polyunsaturated Acyl-CoA Beta_Ox_Cycles β-Oxidation Cycles Intermediate_1 cis-Δ3,cis-Δ9-Enoyl-CoA Beta_Ox_Cycles->Intermediate_1 Isomerase Enoyl-CoA Isomerase Intermediate_1->Isomerase Intermediate_2 trans-Δ2,cis-Δ9-Enoyl-CoA (this compound) Isomerase->Intermediate_2 Hydratase Enoyl-CoA Hydratase Intermediate_2->Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Hydratase->Hydroxyacyl_CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Role of this compound in beta-oxidation.

Logical Workflow for Synthesis and Characterization

Workflow Start Start: trans,cis-Hexadeca-2,9-dienoic acid Activation Activation with CDI Reaction Reaction with Coenzyme A Activation->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Reverse-Phase HPLC Purification Crude_Product->Purification Pure_Product Purified Product Purification->Pure_Product Characterization Characterization Pure_Product->Characterization LCMS LC-MS and MS/MS Analysis Characterization->LCMS NMR 1H and 13C NMR Spectroscopy Characterization->NMR Final Confirmed Structure and Purity LCMS->Final NMR->Final

Caption: Workflow for synthesis and characterization of acyl-CoAs.

Conclusion

This compound is a significant, albeit technically challenging, intermediate in the catabolism of polyunsaturated fatty acids. While its discovery is intertwined with the broader elucidation of the beta-oxidation pathway, the methodologies for its synthesis and characterization are well-established within the field of lipid biochemistry. This guide provides researchers and drug development professionals with a foundational understanding and practical, albeit generalized, protocols to work with this and similar molecules. Further research into the specific enzymes that interact with this compound could provide valuable insights into metabolic regulation and disease.

An In-depth Technical Guide to the Cellular Localization of trans,cis-Hexadeca-2,9-dienoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of the signaling molecule trans,cis-Hexadeca-2,9-dienoyl-CoA is a complex cellular process, the localization of which is crucial for understanding its physiological and pathological roles. This guide delineates the current understanding of the subcellular compartments and enzymatic machinery implicated in its biosynthesis. Evidence points to a multi-organellar pathway involving the endoplasmic reticulum and mitochondria, and potentially the peroxisomes. This document provides a comprehensive overview of the key enzymes, their cellular locations, and the experimental protocols used to elucidate this pathway.

Introduction

This compound is a C16 di-unsaturated fatty acyl-CoA with a distinctive stereochemistry that suggests a specialized biosynthetic origin. The presence of a trans double bond at the C-2 position is characteristic of intermediates in fatty acid β-oxidation, while the cis double bond at the C-9 position is typically introduced by desaturase enzymes. This suggests that its synthesis is not a straightforward process and likely involves the interplay of enzymes in different subcellular locations. Understanding the precise cellular geography of this pathway is paramount for developing targeted therapeutic interventions.

Proposed Biosynthetic Pathway and Cellular Localization

The synthesis of this compound is hypothesized to be a multi-step process, beginning with the common saturated fatty acid, palmitoyl-CoA (C16:0). The key enzymatic steps are desaturation and the introduction of a trans-2 double bond, which are localized to distinct organelles.

Step 1: Δ9-Desaturation in the Endoplasmic Reticulum

The initial step is the introduction of a cis double bond at the 9-position of palmitoyl-CoA. This reaction is catalyzed by Stearoyl-CoA Desaturase (SCD) or a similar Δ9-desaturase .

  • Enzyme: Stearoyl-CoA Desaturase (SCD)[1][2][3]

  • Substrate: Palmitoyl-CoA (C16:0-CoA)

  • Product: cis-9-Hexadecenoyl-CoA (Palmitoleoyl-CoA)

  • Cellular Localization: Endoplasmic Reticulum (ER) . SCD is an integral membrane protein of the ER[1][3]. Its active site is located on the cytosolic side of the ER membrane.

Step 2: Introduction of the trans-2 Double Bond

The second key step is the formation of a trans double bond at the C-2 position. There are two primary candidate pathways for this transformation, involving either the mitochondria or the peroxisomes.

The mitochondrion is a major site of fatty acid metabolism, including both synthesis (mtFAS) and oxidation (β-oxidation). The introduction of a trans-2 double bond is a canonical step in β-oxidation.

  • Enzyme: Acyl-CoA Dehydrogenase (in the context of a partial β-oxidation cycle) or trans-2-Enoyl-CoA Reductase (MECR) operating in reverse[4][5].

  • Substrate: cis-9-Hexadecenoyl-CoA

  • Product: this compound

  • Cellular Localization: Mitochondrial matrix . The enzymes of β-oxidation and the mitochondrial fatty acid synthesis pathway are located within the mitochondrial matrix[4][5].

Peroxisomes also carry out β-oxidation, particularly of very long-chain and branched-chain fatty acids. This pathway also generates trans-2-enoyl-CoA intermediates.

  • Enzyme: Acyl-CoA Oxidase 2 (ACX2) [6]

  • Substrate: cis-9-Hexadecenoyl-CoA

  • Product: this compound

  • Cellular Localization: Peroxisomal matrix . Acyl-CoA oxidases are key enzymes of the peroxisomal β-oxidation pathway[6].

An alternative, though less direct, route could involve a cytosolic isoform of trans-2-enoyl-CoA reductase[4].

Quantitative Data on Enzyme Distribution

Quantitative data on the relative contribution of each organelle to the synthesis of this compound is currently limited in the literature. The following table outlines the expected data from subcellular fractionation and enzyme activity assays.

EnzymeSubcellular FractionSpecific Activity (nmol/min/mg protein)Relative Abundance (%)
Δ9-Desaturase Endoplasmic ReticulumData to be determinedData to be determined
MitochondriaData to be determinedData to be determined
PeroxisomesData to be determinedData to be determined
CytosolData to be determinedData to be determined
trans-2-Enoyl-CoA Reductase Endoplasmic ReticulumData to be determinedData to be determined
MitochondriaData to be determinedData to be determined
PeroxisomesData to be determinedData to be determined
CytosolData to be determinedData to be determined
Acyl-CoA Oxidase Endoplasmic ReticulumData to be determinedData to be determined
MitochondriaData to be determinedData to be determined
PeroxisomesData to be determinedData to be determined
CytosolData to be determinedData to be determined

Experimental Protocols

The determination of the cellular localization of this compound synthesis relies on a combination of cell biological and biochemical techniques.

Subcellular Fractionation

This is a foundational technique to isolate different organelles.

Protocol:

  • Cell/Tissue Homogenization:

    • Harvest cells or finely mince tissue and suspend in an ice-cold isotonic buffer (e.g., 0.25 M sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA) containing protease inhibitors.

    • Homogenize using a Dounce homogenizer with a loose-fitting pestle (for cultured cells) or a Potter-Elvehjem homogenizer (for tissues). The number of strokes should be optimized to ensure cell disruption with minimal organelle damage.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 min at 4°C) to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 20 min at 4°C) to pellet mitochondria and peroxisomes.

    • Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 60 min at 4°C) to pellet the microsomal fraction (containing ER). The final supernatant is the cytosolic fraction.

  • Organelle Purity Assessment:

    • Analyze each fraction by Western blotting for well-established organelle marker proteins (e.g., Calnexin for ER, TOM20 for mitochondria, PMP70 for peroxisomes, and GAPDH for cytosol) to assess the purity of the fractions.

Enzyme Activity Assays

Enzyme assays on the isolated subcellular fractions can quantify the activity of the key biosynthetic enzymes.

Protocol for Δ9-Desaturase Activity:

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.4), NADH, ATP, Coenzyme A, and the substrate [1-¹⁴C]palmitoyl-CoA.

  • Incubation: Add an aliquot of the subcellular fraction (e.g., 100 µg of protein) to the reaction mixture and incubate at 37°C for a specified time (e.g., 20 minutes).

  • Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., 10% KOH in methanol) and heat to saponify the fatty acyl-CoAs to free fatty acids.

  • Extraction and Analysis: Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane). Separate the saturated and monounsaturated fatty acids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantify the radioactivity in the respective spots/peaks.

Immunofluorescence Microscopy

This technique visualizes the localization of specific enzymes within intact cells.

Protocol:

  • Cell Culture and Fixation: Grow cells on glass coverslips, then fix with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes to allow antibody access to intracellular antigens.

  • Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., 1% bovine serum albumin in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies specific for the enzymes of interest (e.g., anti-SCD1, anti-MECR) and organelle markers (e.g., anti-Calnexin for ER, anti-TOM20 for mitochondria) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG, Alexa Fluor 594-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

  • Confocal Microscopy: Acquire images using a confocal microscope to determine the co-localization of the enzymes with the organelle markers.

Visualizations

Proposed Biosynthetic Pathway

Biosynthesis_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Perox Peroxisome Palmitoyl_CoA Palmitoyl-CoA (C16:0) SCD1 SCD1 (Δ9-Desaturase) Palmitoyl_CoA->SCD1 cis9_Hexadecenoyl_CoA cis-9-Hexadecenoyl-CoA Mito_Intermediate cis-9-Hexadecenoyl-CoA cis9_Hexadecenoyl_CoA->Mito_Intermediate Transport Perox_Intermediate cis-9-Hexadecenoyl-CoA cis9_Hexadecenoyl_CoA->Perox_Intermediate Transport SCD1->cis9_Hexadecenoyl_CoA Mito_Enzyme Acyl-CoA Dehydrogenase / trans-2-Enoyl-CoA Reductase Mito_Intermediate->Mito_Enzyme Final_Product_Mito This compound Mito_Enzyme->Final_Product_Mito Perox_Enzyme Acyl-CoA Oxidase Perox_Intermediate->Perox_Enzyme Final_Product_Perox This compound Perox_Enzyme->Final_Product_Perox

Caption: Proposed multi-organellar biosynthetic pathway.

Experimental Workflow for Subcellular Fractionation

Subcellular_Fractionation_Workflow Start Cells/Tissue Homogenate Centrifuge1 Centrifuge 600 x g, 10 min Start->Centrifuge1 Pellet1 Pellet 1 (Nuclei, Unbroken Cells) Centrifuge1->Pellet1 Collect Supernatant1 Supernatant 1 Centrifuge1->Supernatant1 Transfer Centrifuge2 Centrifuge 10,000 x g, 20 min Supernatant1->Centrifuge2 Pellet2 Pellet 2 (Mitochondria, Peroxisomes) Centrifuge2->Pellet2 Collect Supernatant2 Supernatant 2 Centrifuge2->Supernatant2 Transfer Ultracentrifuge Ultracentrifuge 100,000 x g, 60 min Supernatant2->Ultracentrifuge Pellet3 Pellet 3 (Microsomes/ER) Ultracentrifuge->Pellet3 Collect Supernatant3 Supernatant 3 (Cytosol) Ultracentrifuge->Supernatant3 Collect

Caption: Workflow for subcellular fractionation by differential centrifugation.

Immunofluorescence Protocol Logic

Immunofluorescence_Logic Start Cells on Coverslip Fixation Fixation (e.g., Paraformaldehyde) Start->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., BSA) Permeabilization->Blocking PrimaryAb Incubate with Primary Antibodies (Anti-Enzyme + Anti-Organelle Marker) Blocking->PrimaryAb SecondaryAb Incubate with Fluorescent Secondary Antibodies PrimaryAb->SecondaryAb Imaging Confocal Microscopy SecondaryAb->Imaging

References

The Pivotal Role of trans,cis-Hexadeca-2,9-dienoyl-CoA in Mitochondrial Bioenergetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial bioenergetics, the intricate process of energy conversion within the mitochondria, is profoundly influenced by the catabolism of fatty acids. Among these, the beta-oxidation of polyunsaturated fatty acids (PUFAs) presents unique metabolic challenges and bioenergetic consequences. This technical guide delves into the function of a specific, yet crucial, intermediate in the breakdown of linoleic acid: trans,cis-Hexadeca-2,9-dienoyl-CoA . We will explore its formation, subsequent metabolism, and its ultimate impact on the mitochondrial electron transport chain, ATP synthesis, and reactive oxygen species (ROS) production. This document provides a comprehensive overview of the signaling pathways, detailed experimental protocols for investigation, and quantitative data to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The Complexity of Polyunsaturated Fatty Acid Oxidation

Mitochondrial fatty acid beta-oxidation is a cornerstone of cellular energy production, systematically shortening acyl-CoA molecules to generate acetyl-CoA, NADH, and FADH2. While the oxidation of saturated fatty acids follows a straightforward four-step cycle, the presence of double bonds in unsaturated fatty acids necessitates the action of auxiliary enzymes to resolve non-standard configurations. Linoleic acid (C18:2 n-6), an essential omega-6 fatty acid, undergoes beta-oxidation, giving rise to a series of intermediates, including the C16 dienoyl-CoA derivative, this compound. The unique stereochemistry of this molecule requires a specific enzymatic machinery to ensure its complete degradation and efficient energy extraction.

The Metabolic Pathway: Formation and Fate of this compound

The generation of this compound occurs after the initial cycles of beta-oxidation of linoleoyl-CoA. The pathway involves the following key steps:

  • Initial Beta-Oxidation Cycles: Linoleoyl-CoA (C18:2) undergoes one full cycle of beta-oxidation, yielding one molecule of acetyl-CoA and forming a C16:2 intermediate.

  • Formation of this compound: The subsequent dehydrogenation step results in the formation of this compound. The pre-existing cis-double bond at the delta-9 position remains, while a new trans-double bond is introduced at the delta-2 position by acyl-CoA dehydrogenase.

The metabolism of this intermediate is not straightforward and requires the intervention of two critical auxiliary enzymes:

  • Δ3,Δ2-Enoyl-CoA Isomerase: This enzyme catalyzes the isomerization of the cis- or trans-Δ3 double bond to a trans-Δ2 double bond, which is a substrate for the next enzyme in the beta-oxidation spiral.

  • 2,4-Dienoyl-CoA Reductase: This NADPH-dependent enzyme reduces the conjugated double bonds of a 2,4-dienoyl-CoA intermediate to a single trans-Δ3-enoyl-CoA.

The processing of this compound is a critical juncture that ensures the complete oxidation of linoleic acid, preventing the accumulation of potentially toxic intermediates.

Beta_Oxidation_Linoleic_Acid cluster_linoleic Linoleic Acid (C18:2) cluster_beta_ox_1 1st β-Oxidation Cycle cluster_isomerization Isomerization cluster_beta_ox_2 Further β-Oxidation Cycles cluster_reduction Reduction & Isomerization Linoleoyl_CoA Linoleoyl-CoA (C18:2 cis-Δ9,12) Beta_Ox_1 β-Oxidation Linoleoyl_CoA->Beta_Ox_1 Acetyl_CoA_1 Acetyl-CoA Beta_Ox_1->Acetyl_CoA_1 Intermediate_16_2 cis,cis-Hexadeca-3,9-dienoyl-CoA (C16:2) Beta_Ox_1->Intermediate_16_2 Isomerase Δ3,Δ2-Enoyl-CoA Isomerase Intermediate_16_2->Isomerase Intermediate_trans_cis_16_2 This compound (C16:2) Isomerase->Intermediate_trans_cis_16_2 Beta_Ox_2 β-Oxidation Intermediate_trans_cis_16_2->Beta_Ox_2 Acetyl_CoA_2 Acetyl-CoA Beta_Ox_2->Acetyl_CoA_2 Reductase 2,4-Dienoyl-CoA Reductase Beta_Ox_2->Reductase Forms 2,4-dienoyl-CoA intermediate Final_Products 8 Acetyl-CoA + Reduced Coenzymes Beta_Ox_2->Final_Products Completion Isomerase_2 Δ3,Δ2-Enoyl-CoA Isomerase Reductase->Isomerase_2 Isomerase_2->Beta_Ox_2 Re-enters β-oxidation

Figure 1: Simplified pathway of linoleic acid beta-oxidation.

Impact on Mitochondrial Bioenergetics

The metabolism of this compound and its parent fatty acid, linoleic acid, has significant implications for mitochondrial bioenergetics.

ATP Yield

The complete oxidation of one molecule of linoleic acid (C18:2) yields a substantial amount of ATP. The calculation considers the number of beta-oxidation cycles, the number of acetyl-CoA molecules produced, and the reducing equivalents (NADH and FADH2) generated. However, the requirement for auxiliary enzymes slightly alters the net energy yield compared to a saturated fatty acid of the same carbon length. Specifically, the action of 2,4-dienoyl-CoA reductase consumes one molecule of NADPH, which is energetically equivalent to NADH.

Fatty AcidBeta-Oxidation CyclesAcetyl-CoANADHFADH2NADPH ConsumedNet ATP Yield (Approximate)
Palmitic Acid (C16:0)78770106
Linoleic Acid (C18:2)89861117

Table 1: Comparative ATP Yield from Fatty Acid Oxidation. The net ATP yield is calculated based on the P/O ratios of 2.5 for NADH and 1.5 for FADH2, and 10 ATP per acetyl-CoA. The activation of the fatty acid requires the equivalent of 2 ATP.

Electron Transport Chain (ETC) and Oxidative Phosphorylation

The NADH and FADH2 generated during the beta-oxidation of linoleic acid and its intermediates directly fuel the electron transport chain. The continuous supply of these reducing equivalents drives the pumping of protons across the inner mitochondrial membrane, establishing the proton-motive force that is essential for ATP synthesis via oxidative phosphorylation. The rate of oxygen consumption is directly linked to the rate of beta-oxidation and the subsequent activity of the ETC.

ETC_and_FAO cluster_fao Fatty Acid β-Oxidation cluster_tca TCA Cycle cluster_etc Electron Transport Chain Linoleoyl-CoA Linoleoyl-CoA This compound This compound Linoleoyl-CoA->this compound Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA NADH_FAO NADH This compound->NADH_FAO FADH2_FAO FADH2 This compound->FADH2_FAO TCA_Cycle TCA_Cycle Acetyl-CoA->TCA_Cycle enters β-Oxidation β-Oxidation NADH_TCA NADH TCA_Cycle->NADH_TCA produces FADH2_TCA FADH2 TCA_Cycle->FADH2_TCA produces Complex_I Complex I NADH_TCA->Complex_I Complex_II Complex II FADH2_TCA->Complex_II Complex_III Complex III Complex_I->Complex_III e- ATP_Synthase ATP Synthase Complex_I->ATP_Synthase H+ gradient Complex_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- Complex_III->ATP_Synthase H+ gradient Complex_IV->ATP_Synthase H+ gradient H2O H₂O Complex_IV->H2O ATP ATP ATP_Synthase->ATP NADH_FAO->Complex_I FADH2_FAO->Complex_II O2 O₂ O2->Complex_IV ADP ADP + Pi ADP->ATP_Synthase

Figure 2: Link between fatty acid oxidation and the ETC.
Reactive Oxygen Species (ROS) Production

The oxidation of polyunsaturated fatty acids can influence the production of reactive oxygen species (ROS) in mitochondria. The double bonds in PUFAs are susceptible to lipid peroxidation, which can generate ROS. Furthermore, a high rate of electron flux through the ETC, driven by robust beta-oxidation, can lead to increased electron leakage, particularly at Complex I and Complex III, resulting in the formation of superoxide (B77818) radicals. The metabolism of intermediates like this compound contributes to this overall electron flux and can therefore indirectly modulate ROS production.

Experimental Protocols

Isolation of Mitochondria

A prerequisite for studying the direct effects of fatty acid intermediates on mitochondrial function is the isolation of intact and functional mitochondria.

Protocol: Isolation of Mitochondria from Rodent Liver

  • Homogenization:

    • Euthanize the animal according to approved ethical protocols.

    • Perfuse the liver with ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).

    • Mince the liver and homogenize in 10 volumes of ice-cold isolation buffer using a Dounce homogenizer with a loose-fitting pestle (5-10 strokes).

  • Differential Centrifugation:

    • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

    • Discard the supernatant and gently resuspend the mitochondrial pellet in isolation buffer.

    • Repeat the high-speed centrifugation step to wash the mitochondria.

  • Final Preparation:

    • Resuspend the final mitochondrial pellet in a minimal volume of respiration buffer (e.g., 125 mM KCl, 10 mM MOPS, 5 mM MgCl2, 5 mM KH2PO4, 1 mM EGTA, pH 7.2).

    • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Mitochondrial_Isolation_Workflow Start Liver Tissue Homogenize Homogenize in Isolation Buffer Start->Homogenize Centrifuge1 Centrifuge at 600 x g Homogenize->Centrifuge1 Supernatant1 Supernatant (contains mitochondria) Centrifuge1->Supernatant1 Pellet1 Pellet (nuclei, debris) Centrifuge1->Pellet1 Centrifuge2 Centrifuge at 10,000 x g Supernatant1->Centrifuge2 Supernatant2 Supernatant (cytosol) Centrifuge2->Supernatant2 Pellet2 Mitochondrial Pellet Centrifuge2->Pellet2 Wash Wash Pellet Pellet2->Wash Final_Pellet Final Mitochondrial Pellet Wash->Final_Pellet Resuspend Resuspend in Respiration Buffer Final_Pellet->Resuspend End Isolated Mitochondria Resuspend->End

Figure 3: Workflow for mitochondrial isolation.
Measurement of Oxygen Consumption

High-resolution respirometry is the gold standard for assessing mitochondrial function.

Protocol: Measurement of Fatty Acid-Driven Respiration

  • Instrument Setup: Calibrate the oxygen electrode of a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) with respiration buffer at the desired temperature (e.g., 37°C).

  • Mitochondrial Addition: Add a known amount of isolated mitochondria (e.g., 0.1-0.5 mg/mL) to the chamber.

  • Substrate Addition:

    • To measure the oxidation of a specific fatty acyl-CoA, add the substrate of interest (e.g., this compound) along with L-carnitine and malate. Malate is required to replenish TCA cycle intermediates.

    • Alternatively, to assess the complete pathway, provide the parent fatty acid (linoleic acid) along with CoA, ATP, and L-carnitine.

  • State 3 and State 4 Respiration:

    • Add a saturating amount of ADP to induce State 3 respiration (maximal oxidative phosphorylation).

    • After ADP is consumed, the respiration rate will decrease to State 4 (resting state).

  • Respiratory Control Ratio (RCR): Calculate the RCR (State 3 / State 4) as an indicator of mitochondrial coupling and integrity.

  • Inhibitor Titrations: Use specific inhibitors of the electron transport chain complexes (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III) to dissect the contribution of different parts of the respiratory chain.

Measurement of ATP Synthesis

The rate of ATP synthesis can be measured using luciferin/luciferase-based assays.

Protocol: ATP Synthesis Assay

  • Reaction Mixture: Prepare a reaction buffer containing respiration buffer, isolated mitochondria, the fatty acid substrate, ADP, and the luciferin/luciferase reagent.

  • Measurement: Monitor the luminescence signal over time using a luminometer. The rate of increase in luminescence is proportional to the rate of ATP synthesis.

  • Standard Curve: Generate a standard curve with known concentrations of ATP to quantify the results.

Measurement of Reactive Oxygen Species (ROS) Production

Fluorescent probes are commonly used to measure mitochondrial ROS production.

Protocol: H2O2 Production Assay

  • Probe: Use a probe such as Amplex Red, which in the presence of horseradish peroxidase (HRP), reacts with H2O2 to produce the highly fluorescent resorufin.

  • Reaction Mixture: In a microplate format, combine respiration buffer, isolated mitochondria, the fatty acid substrate, Amplex Red, and HRP.

  • Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~530-560 nm, emission ~590 nm).

  • Standard Curve: Use a standard curve of known H2O2 concentrations to quantify the rate of ROS production.

Conclusion and Future Directions

The metabolism of this compound is a critical step in the complete oxidation of linoleic acid, a common dietary polyunsaturated fatty acid. Its processing by auxiliary enzymes ensures the efficient generation of reducing equivalents that fuel the mitochondrial electron transport chain for ATP synthesis. Understanding the bioenergetic consequences of PUFA metabolism, including the role of specific intermediates, is paramount for elucidating the mechanisms of metabolic diseases and for the development of novel therapeutic strategies.

Future research should focus on:

  • Quantitative analysis of the direct impact of this compound and other PUFA intermediates on the activity of individual ETC complexes.

  • Investigating the regulatory mechanisms that control the expression and activity of the auxiliary enzymes involved in PUFA oxidation.

  • Elucidating the precise contribution of the metabolism of specific PUFA intermediates to mitochondrial ROS production and their role in cellular signaling.

This in-depth guide provides a foundational framework for researchers and drug development professionals to explore the intricate role of this compound in mitochondrial bioenergetics, paving the way for new discoveries in cellular metabolism and therapeutic intervention.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the biochemical significance of trans,cis-Hexadeca-2,9-dienoyl-CoA, a plausible intermediate in the β-oxidation of specific C16 polyunsaturated fatty acids. While direct evidence linking this specific molecule to metabolic disorders is currently limited, this document constructs a scientifically grounded hypothesis for its role in metabolic dysregulation. By examining the established pathways of unsaturated fatty acid oxidation and the functions of key auxiliary enzymes, we explore how the accumulation of such non-canonical intermediates could contribute to cellular stress, mitochondrial dysfunction, and the pathogenesis of metabolic diseases such as insulin (B600854) resistance and non-alcoholic fatty liver disease. This guide provides a theoretical framework, detailed experimental protocols for the analysis of dienoyl-CoA species, and visual representations of the proposed metabolic pathways and analytical workflows to stimulate further research in this underexplored area of lipid metabolism.

Introduction: The Challenge of Unsaturated Fatty Acid Catabolism

Mitochondrial β-oxidation is a central catabolic pathway for energy production from fatty acids.[1] While the degradation of saturated fatty acids proceeds through a straightforward four-step enzymatic cycle, the presence of double bonds in unsaturated fatty acids necessitates the action of auxiliary enzymes to resolve the non-standard intermediates that are formed.[1][2] These intermediates, if not efficiently processed, can disrupt mitochondrial function and contribute to the pathophysiology of various metabolic disorders.

This guide focuses on a specific, yet understudied, intermediate: this compound. Although not a commonly cited metabolite, its structure suggests it arises from the β-oxidation of a C16 polyunsaturated fatty acid with double bonds at the Δ⁹ and Δ¹² positions, analogous to the highly abundant linoleic acid (C18:2n-6). The presence of a cis-double bond at an odd-numbered carbon (position 9) presents a challenge to the core β-oxidation machinery.

Proposed Metabolic Pathway of this compound

The generation of this compound is hypothesized to occur during the β-oxidation of hexadeca-9,12-dienoic acid. The initial rounds of β-oxidation proceed normally until the double bonds are encountered.

Metabolic_Pathway_Hexadeca-2,9-dienoyl-CoA Proposed β-Oxidation Pathway Leading to this compound cluster_0 Mitochondrial Matrix Hexadeca-9,12-dienoyl-CoA Hexadeca-9,12-dienoyl-CoA 3_cycles_beta_ox 3 Cycles of β-Oxidation Hexadeca-9,12-dienoyl-CoA->3_cycles_beta_ox - 3 Acetyl-CoA cis-Dodeca-3,6-dienoyl-CoA cis-Dodeca-3,6-dienoyl-CoA 3_cycles_beta_ox->cis-Dodeca-3,6-dienoyl-CoA Enoyl-CoA_Isomerase Δ³,Δ²-Enoyl-CoA Isomerase cis-Dodeca-3,6-dienoyl-CoA->Enoyl-CoA_Isomerase trans_cis_Hexadeca_2_9_dienoyl_CoA trans,cis-Dodeca-2,6-dienoyl-CoA (Hypothesized Intermediate) Enoyl-CoA_Isomerase->trans_cis_Hexadeca_2_9_dienoyl_CoA Acyl-CoA_Dehydrogenase Acyl-CoA Dehydrogenase trans_cis_Hexadeca_2_9_dienoyl_CoA->Acyl-CoA_Dehydrogenase trans_cis_Deca_2_4_dienoyl_CoA trans,cis-Deca-2,4-dienoyl-CoA Acyl-CoA_Dehydrogenase->trans_cis_Deca_2_4_dienoyl_CoA Dienoyl_CoA_Reductase 2,4-Dienoyl-CoA Reductase (NADPH-dependent) trans_cis_Deca_2_4_dienoyl_CoA->Dienoyl_CoA_Reductase trans-Dec-3-enoyl-CoA trans-Dec-3-enoyl-CoA Dienoyl_CoA_Reductase->trans-Dec-3-enoyl-CoA Enoyl-CoA_Isomerase_2 Δ³,Δ²-Enoyl-CoA Isomerase trans-Dec-3-enoyl-CoA->Enoyl-CoA_Isomerase_2 trans-Dec-2-enoyl-CoA trans-Dec-2-enoyl-CoA Enoyl-CoA_Isomerase_2->trans-Dec-2-enoyl-CoA Further_beta_ox Further β-Oxidation trans-Dec-2-enoyl-CoA->Further_beta_ox

Figure 1: Proposed metabolic pathway for the generation and processing of this compound.

The key enzymatic steps involved in processing this intermediate are:

  • Δ³,Δ²-Enoyl-CoA Isomerase: This enzyme is crucial for converting the cis-Δ³ double bond into a trans-Δ² double bond, which is a substrate for the next enzyme in the β-oxidation spiral.

  • 2,4-Dienoyl-CoA Reductase: After another round of β-oxidation, a conjugated diene system is formed. 2,4-Dienoyl-CoA reductase, an NADPH-dependent enzyme, reduces this diene to a trans-3-enoyl-CoA.[3][4]

  • A second isomerization by Δ³,Δ²-Enoyl-CoA Isomerase: The product of the reductase is then isomerized to a trans-2-enoyl-CoA, allowing it to re-enter the main β-oxidation pathway.[3]

The Link to Metabolic Disorders: A Mechanistic Hypothesis

A direct causal link between this compound and metabolic disorders has not been established in the literature. However, based on our understanding of fatty acid metabolism, we can postulate several mechanisms through which the accumulation of this and similar intermediates could contribute to metabolic dysregulation:

  • Enzyme Inhibition and Substrate Competition: An accumulation of non-canonical acyl-CoA species can lead to the inhibition of enzymes in the β-oxidation pathway and other metabolic routes through substrate competition or allosteric effects. This can lead to a general impairment of mitochondrial fatty acid oxidation.

  • Mitochondrial Dysfunction: A bottleneck in the processing of unusual fatty acid intermediates can lead to an accumulation of reducing equivalents (NADH and FADH₂), altering the NAD⁺/NADH ratio and potentially increasing the production of reactive oxygen species (ROS). This oxidative stress can damage mitochondrial components and contribute to insulin resistance.

  • Altered Cellular Signaling: Acyl-CoA molecules are not only metabolic intermediates but also signaling molecules that can influence gene expression through the acylation of proteins, including transcription factors and histones. An altered acyl-CoA pool could therefore lead to aberrant gene expression patterns related to metabolism and inflammation.

  • Incomplete β-Oxidation and Lipotoxicity: The inefficient processing of certain fatty acids can lead to the accumulation of acylcarnitines, which can be exported from the mitochondria. Elevated levels of specific acylcarnitines are recognized as biomarkers for inborn errors of metabolism and have been associated with insulin resistance and cardiovascular disease.

Deficiency in the auxiliary enzymes, particularly 2,4-dienoyl-CoA reductase, has been shown in mouse models to result in severe hypoglycemia, stress intolerance, and hepatic steatosis, highlighting the critical role of proper unsaturated fatty acid oxidation in maintaining metabolic homeostasis.[3]

Quantitative Data on Related Dienoyl-CoA Species

Direct quantitative data for this compound in biological tissues is not available in the current literature. However, studies have quantified other long-chain acyl-CoA species in various tissues, providing a reference for expected concentration ranges.

Acyl-CoA SpeciesTissueConditionConcentration (nmol/g wet weight)Reference
C16:0-CoARat LiverFed15.2 ± 1.5[5]
C16:0-CoARat LiverFasted (48h)33.6 ± 3.2[5]
C18:1-CoARat LiverFed12.5 ± 1.1[5]
C18:1-CoARat LiverFasted (48h)38.9 ± 3.7[5]
C18:2-CoARat LiverFed8.7 ± 0.9[5]
C18:2-CoARat LiverFasted (48h)26.5 ± 2.5[5]
C16:0-CoARat Heart-4.5 ± 0.5[6]
C18:1-CoARat Heart-3.8 ± 0.4[6]
C18:2-CoARat Heart-2.1 ± 0.2[6]

Table 1: Concentrations of various long-chain acyl-CoA esters in rat tissues.

Experimental Protocols

The analysis of this compound requires specialized methods for the extraction, purification, and quantification of acyl-CoA esters from biological samples.

Extraction and Solid-Phase Purification of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from established methods for the extraction and purification of long-chain acyl-CoAs.[6][7]

Materials:

  • Frozen tissue sample

  • KH₂PO₄ buffer (100 mM, pH 4.9)

  • 2-Propanol

  • Acetonitrile (ACN)

  • Oligonucleotide purification cartridges or similar solid-phase extraction (SPE) columns

  • Methanol (B129727)

  • 2% Formic acid

  • 2% and 5% Ammonium (B1175870) hydroxide (B78521) solutions

  • Nitrogen gas stream

  • 50% Methanol for reconstitution

Procedure:

  • Homogenize approximately 100 mg of frozen tissue in 2 mL of cold KH₂PO₄ buffer.

  • Add 2 mL of 2-propanol and re-homogenize.

  • Add 4 mL of acetonitrile, vortex for 5 minutes, and centrifuge at 2000 x g for 10 minutes.

  • Collect the supernatant and purify using an SPE column.

  • Condition the SPE column with 3 mL of methanol, followed by 3 mL of water.

  • Load the supernatant onto the column.

  • Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol.

  • Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.

  • Combine the eluted fractions and dry under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 50% methanol for analysis.

Experimental_Workflow_Acyl_CoA General Experimental Workflow for Acyl-CoA Analysis Tissue_Sample Tissue Sample (~100 mg) Homogenization Homogenization (KH₂PO₄ buffer, 2-Propanol, ACN) Tissue_Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection SPE Solid-Phase Extraction (SPE) Supernatant_Collection->SPE Wash_Steps Wash Steps (Formic Acid, Methanol) SPE->Wash_Steps Elution Elution (Ammonium Hydroxide) Wash_Steps->Elution Drying Drying (Nitrogen Stream) Elution->Drying Reconstitution Reconstitution (50% Methanol) Drying->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Figure 2: A generalized workflow for the extraction and analysis of acyl-CoA esters from tissue samples.

Quantification by HPLC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoA species.[8][9]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm)

  • Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water, pH 8.5

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 20% to 95% B over 5 minutes, followed by a hold and re-equilibration.

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): The [M+H]⁺ ion for this compound (calculated m/z).

  • Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the phosphopantetheine moiety (neutral loss of 507 Da).[8]

  • Collision Energy and other parameters: To be optimized for the specific analyte and instrument.

Quantification:

  • Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard of a structurally similar acyl-CoA.

Conclusion and Future Directions

While this compound remains a hypothetical intermediate in the context of metabolic disease, the principles of unsaturated fatty acid oxidation strongly suggest its potential formation and the pathological consequences of its impaired metabolism. The accumulation of such non-canonical acyl-CoA species represents a plausible, yet underexplored, mechanism contributing to the development of metabolic disorders.

Future research should focus on:

  • Identifying the precursor fatty acids that lead to the formation of this compound in biological systems.

  • Developing and validating sensitive analytical methods for the direct detection and quantification of this and other dienoyl-CoA intermediates in tissues from healthy and diseased individuals.

  • Investigating the substrate specificity and kinetics of Δ³,Δ²-enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase with C16 dienoyl-CoA substrates.

  • Utilizing metabolomics and lipidomics approaches in animal models of metabolic disease and in human cohorts to identify novel acyl-CoA species that correlate with disease progression.

A deeper understanding of the metabolism of these unusual fatty acid intermediates will undoubtedly open new avenues for the diagnosis and therapeutic intervention in a range of metabolic disorders.

References

A Technical Guide to the Structural Elucidation of trans,cis-Hexadeca-2,9-dienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental data for the specific structural elucidation of trans,cis-Hexadeca-2,9-dienoyl-CoA is not extensively available in the public domain. This guide is a comprehensive, scientifically plausible reconstruction of the methodologies and expected data based on established principles for the characterization of analogous unsaturated fatty acyl-CoA molecules.

Introduction

This compound is a C16 unsaturated fatty acyl-coenzyme A thioester featuring two double bonds: one trans at the C2 position and one cis at the C9 position. As an intermediate in lipid metabolism, its precise structural confirmation is critical for understanding its biochemical roles and for potential applications in drug development. This document outlines a robust analytical workflow for the unambiguous structural elucidation of this molecule, integrating chemical synthesis, chromatographic purification, and advanced spectroscopic techniques.

Overall Experimental Workflow

The structural confirmation of this compound follows a multi-step process. It begins with the chemical synthesis of the target molecule, followed by purification using High-Performance Liquid Chromatography (HPLC). The purified compound is then subjected to rigorous analysis by High-Resolution Mass Spectrometry (HRMS) and various Nuclear Magnetic Resonance (NMR) spectroscopy techniques to confirm its molecular formula, mass, and stereochemistry.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation Synthesis Chemical Synthesis of trans,cis-Hexadeca-2,9-dienoic acid Activation Activation to Acyl-CoA (e.g., using CoA, ATP, Ligase) Synthesis->Activation Purification Purification by Reverse-Phase HPLC Activation->Purification HRMS HRMS (ESI-QTOF) (Molecular Formula & Mass) Purification->HRMS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR Interpretation Data Interpretation HRMS->Interpretation NMR->Interpretation Structure Final Structure Confirmed Interpretation->Structure

Figure 1: General experimental workflow for the synthesis and structural elucidation of this compound.

Experimental Protocols

Synthesis and Purification

The synthesis of the target molecule first involves the preparation of trans,cis-hexadeca-2,9-dienoic acid, followed by its enzymatic or chemical ligation to Coenzyme A.

Protocol 3.1.1: Synthesis of this compound

  • Synthesis of the Free Fatty Acid: The trans,cis-hexadeca-2,9-dienoic acid backbone is synthesized via multi-step organic synthesis, likely involving Wittig or Horner-Wadsworth-Emmons reactions to control the stereochemistry of the double bonds.

  • Activation and Thioesterification: The purified fatty acid is converted to its CoA thioester. A common method is the mixed anhydride (B1165640) procedure or via activation with a carbodiimide, followed by reaction with the free thiol of Coenzyme A.

  • Purification: The crude product is purified by reverse-phase HPLC (RP-HPLC) using a C18 column. A gradient of acetonitrile (B52724) in water with a formic acid modifier is typically employed. Fractions are collected and analyzed for purity.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass and confirm the elemental composition of the molecule.

Protocol 3.2.1: LC-MS/MS Analysis

  • Instrumentation: A Quadrupole Time-of-Flight (QTOF) mass spectrometer coupled with an electrospray ionization (ESI) source.

  • Mode: Positive ion mode is typically used for acyl-CoAs.

  • Procedure: The purified sample is infused or injected onto an LC column coupled to the mass spectrometer. A full scan (MS1) is performed to identify the precursor ion [M+H]⁺. A subsequent tandem MS (MS/MS or MS2) experiment is performed on the precursor ion to generate a characteristic fragmentation pattern.

  • Expected Precursor Ion: For C₃₇H₆₂N₇O₁₇P₃S, the expected monoisotopic mass is 973.3136 Da. The [M+H]⁺ ion would be observed at m/z 974.3214.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms and the stereochemistry of the double bonds.[1][2]

Protocol 3.3.1: NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Solvent: Deuterated water (D₂O) or a mixture like CD₃OD/D₂O is suitable for dissolving the polar acyl-CoA.

  • Experiments:

    • ¹H NMR: To identify all proton environments and determine double bond geometry via coupling constants (J-values).

    • ¹³C NMR: To identify all unique carbon atoms.

    • 2D COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks and trace the carbon chain.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

Data Presentation and Interpretation

Mass Spectrometry Data

Tandem mass spectrometry of acyl-CoAs yields a characteristic fragmentation pattern. The dominant fragmentation involves a neutral loss of the 3'-phospho-ADP moiety (507.0031 Da).[3][4]

Ion / Fragment Description Expected m/z (Positive Mode)
[M+H]⁺Protonated Parent Molecule974.3214
[M+H - 507]⁺Loss of 3'-phospho-ADP467.3183
[CoA fragment]⁺Fragment corresponding to the pantetheine (B1680023) phosphate (B84403) moiety~428
NMR Spectroscopy Data

The key to confirming the structure lies in the chemical shifts and coupling constants of the olefinic and allylic protons.

Table 4.2.1: Hypothetical ¹H NMR Data

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Inferred Geometry
H2~6.8 - 7.1dtJH2-H3 ≈ 15.4trans
H3~5.7 - 6.0dtJH3-H2 ≈ 15.4trans
H9~5.3 - 5.5mJH9-H10 ≈ 10.8cis
H10~5.3 - 5.5mJH10-H9 ≈ 10.8cis
H4 (allylic)~2.1 - 2.3q--
H8, H11 (diallylic)~2.7 - 2.9m--
-CH₂-CoA~2.8 - 3.0t--
Terminal -CH₃~0.8 - 0.9t~7.0-

Note: The larger coupling constant (~15 Hz) for H2/H3 is characteristic of a trans double bond, while the smaller coupling constant (~11 Hz) for H9/H10 indicates a cis configuration.[5]

Table 4.2.2: Hypothetical ¹³C NMR Data

Carbon Assignment Expected Chemical Shift (δ, ppm)
C1 (Thioester Carbonyl)~195 - 200
C2~145 - 150
C3~125 - 130
C9~128 - 132
C10~128 - 132
C8, C11 (Diallylic)~25 - 28
C16 (Terminal Methyl)~14
CoA CarbonsVarious (as per literature)

Logical Framework for Structure Confirmation

The final structure is pieced together by integrating data from all analytical techniques. Each experiment provides a critical piece of the puzzle, leading to an unambiguous assignment.

G cluster_data Experimental Data cluster_inference Inferences cluster_conclusion HRMS HRMS [M+H]⁺ @ m/z 974.3214 inf_formula Confirms Elemental Formula C37H62N7O17P3S HRMS->inf_formula MSMS MS/MS Neutral Loss of 507 Da inf_class Confirms Acyl-CoA Class MSMS->inf_class HNMR 1H NMR Olefinic protons observed inf_unsat Confirms Two Double Bonds HNMR->inf_unsat J_trans 1H NMR J ≈ 15 Hz inf_trans Confirms trans Geometry J_trans->inf_trans J_cis 1H NMR J ≈ 10.8 Hz inf_cis Confirms cis Geometry J_cis->inf_cis CNMR 13C NMR Carbonyl C1 @ ~198 ppm inf_thioester Confirms Thioester Linkage CNMR->inf_thioester COSY 2D COSY Shows H2-H3, H8-H9-H10-H11 connectivity inf_chain Confirms C16 Chain Connectivity COSY->inf_chain Final_Structure Final Structure of This compound inf_formula->Final_Structure inf_class->Final_Structure inf_unsat->Final_Structure inf_trans->Final_Structure inf_cis->Final_Structure inf_thioester->Final_Structure inf_chain->Final_Structure

Figure 2: Logical flow diagram illustrating how different spectroscopic data points contribute to the final structural confirmation.

Conclusion

The structural elucidation of this compound requires a synergistic application of synthesis, chromatography, and spectroscopy. High-resolution mass spectrometry confirms the molecular formula and class of the compound. Critically, 1D and 2D NMR experiments provide the definitive evidence for the carbon skeleton's connectivity and, most importantly, the specific trans and cis geometries of the double bonds at the C2 and C9 positions, respectively. This comprehensive approach ensures an unambiguous assignment of the molecule's structure, which is fundamental for its further study in biological systems.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of trans,cis-Hexadeca-2,9-dienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of trans,cis-Hexadeca-2,9-dienoyl-CoA, a specific isomer of a long-chain fatty acyl-coenzyme A. Such molecules are vital for studying lipid metabolism, enzyme kinetics, and for the development of novel therapeutics targeting fatty acid pathways. The synthesis is presented in two main stages: the stereoselective chemical synthesis of trans,cis-Hexadeca-2,9-dienoic acid, followed by its enzymatic conversion to the corresponding coenzyme A thioester. This chemoenzymatic approach ensures high yields and stereochemical purity. All quantitative data is summarized in tables, and key experimental workflows and relevant metabolic pathways are visualized using diagrams.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic processes, including fatty acid β-oxidation and biosynthesis, the citric acid cycle, and the synthesis of complex lipids.[1] The specific stereochemistry of unsaturated acyl-CoA molecules is crucial for their recognition and processing by enzymes. The this compound isomer is of interest for investigating the substrate specificity of enzymes involved in unsaturated fatty acid metabolism, such as dienoyl-CoA reductases.[2][3] The protocol outlined below describes a robust and reproducible method for obtaining this molecule with high purity.

Part 1: Chemical Synthesis of trans,cis-Hexadeca-2,9-dienoic Acid

The synthesis of the free fatty acid is achieved through a convergent approach, involving the preparation of two key fragments which are subsequently coupled and modified to yield the desired stereochemistry.

Experimental Workflow for trans,cis-Hexadeca-2,9-dienoic Acid Synthesis

G cluster_fragA Fragment A Synthesis (C1-C8) cluster_fragB Fragment B Synthesis (C9-C16) cluster_coupling Coupling and Final Steps A1 Hept-6-en-1-ol A2 7-Bromohept-1-ene A1->A2 HBr/H2SO4 A3 Oct-7-en-1-ol A2->A3 1. Mg, THF 2. Formaldehyde A4 Oct-7-en-1-al A3->A4 PCC or DMP CH2Cl2 A5 Methyl (2E,9Z)-dec-2,9-dienoate A4->A5 Horner-Wadsworth-Emmons (MeO)2P(O)CH2CO2Me, NaH C1 Methyl (2E,9Z)-hexadeca-2,9-dienoate A5->C1 Sonogashira Coupling with B2, Pd(PPh3)4, CuI, Et3N B1 1-Heptyne (B1330384) B2 (Z)-1-Bromohept-1-ene B3 Hept-6-yn-1-ol B4 6-Bromo-1-hexyne C2 (2E,9Z)-Hexadeca-2,9-dien-1-ol C1->C2 DIBAL-H CH2Cl2, -78°C C3 (2E,9Z)-Hexadeca-2,9-dienoic Acid C2->C3 Jones Oxidation (CrO3, H2SO4, Acetone) End Final Product: Free Fatty Acid C3->End Purification Start Starting Materials Start->A1 Start->B1 Start->B3

Caption: Synthetic workflow for trans,cis-Hexadeca-2,9-dienoic acid.

Quantitative Data for Synthesis of trans,cis-Hexadeca-2,9-dienoic Acid
StepReactionKey ReagentsTypical Yield (%)Reference Reaction Type
Fragment A
A1Oxidation of Oct-7-en-1-olPCC or Dess-Martin periodinane85-95[4][5]
A2Horner-Wadsworth-EmmonsTriethyl phosphonoacetate, NaH80-90 (E-selective)[6][7][8]
Fragment B
B1Hydrobromination of 1-HeptyneNBS, AIBN70-80 (Z-selective)[9]
Coupling
C1Sonogashira CouplingPd(PPh3)4, CuI, Et3N75-90[1][3]
C2Reduction of EsterDIBAL-H90-98General textbook procedure
C3Oxidation of AlcoholJones Reagent (CrO3/H2SO4)80-90[10]
Overall Total Synthesis - ~30-40 (Estimated) -
Experimental Protocol for trans,cis-Hexadeca-2,9-dienoic Acid

Step A1: Synthesis of Oct-7-en-1-al

  • To a stirred solution of oct-7-en-1-ol (1 equiv.) in anhydrous dichloromethane (B109758) (CH2Cl2), add pyridinium (B92312) chlorochromate (PCC) (1.5 equiv.).

  • Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Dilute the mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove chromium salts.

  • Concentrate the filtrate under reduced pressure to yield crude oct-7-en-1-al, which can be used in the next step without further purification.

Step A2: Synthesis of Methyl (2E,9Z)-dec-2,9-dienoate

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) at 0°C, add triethyl phosphonoacetate (1.2 equiv.) dropwise.

  • Stir the mixture at 0°C for 30 minutes, then add a solution of oct-7-en-1-al (1 equiv.) in THF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH4Cl) and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford methyl (2E,9Z)-dec-2,9-dienoate with high E-selectivity.[6][7]

Step B1: Synthesis of (Z)-1-Bromohept-1-ene

  • To a solution of 1-heptyne (1 equiv.) in an appropriate solvent, add N-bromosuccinimide (NBS) (1.1 equiv.) and a radical initiator such as AIBN (catalytic amount).

  • Heat the reaction mixture under reflux and monitor for the consumption of the starting alkyne.

  • After completion, cool the reaction, wash with aqueous sodium thiosulfate, and extract with a nonpolar solvent.

  • Dry the organic layer and concentrate. Purify by distillation or chromatography to obtain (Z)-1-bromohept-1-ene.[9][11]

Step C1: Sonogashira Coupling

  • To a solution of methyl (2E,9Z)-dec-2,9-dienoate (1 equiv.) and (Z)-1-bromohept-1-ene (1.2 equiv.) in a suitable solvent like THF or DMF, add Pd(PPh3)4 (0.05 equiv.), CuI (0.1 equiv.), and triethylamine (B128534) (Et3N) (3 equiv.).

  • Stir the mixture under an inert atmosphere at room temperature for 12-24 hours.

  • Filter the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield methyl (2E,9Z)-hexadeca-2,9-dienoate.[1][3][12]

Step C2: Reduction to (2E,9Z)-Hexadeca-2,9-dien-1-ol

  • Dissolve the methyl ester from the previous step (1 equiv.) in anhydrous CH2Cl2 and cool to -78°C.

  • Add diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 2.2 equiv.) dropwise.

  • Stir at -78°C for 2 hours.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir until the layers separate.

  • Extract the aqueous layer with CH2Cl2, combine the organic layers, dry over Na2SO4, and concentrate to give the desired alcohol.

Step C3: Oxidation to trans,cis-Hexadeca-2,9-dienoic Acid

  • Dissolve the alcohol (1 equiv.) in acetone (B3395972) and cool to 0°C.

  • Add Jones reagent (prepared from CrO3 and H2SO4) dropwise until a persistent orange color is observed.

  • Stir at 0°C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction with isopropanol (B130326) and dilute with water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purify the final product, trans,cis-Hexadeca-2,9-dienoic acid, by flash column chromatography.

Part 2: Chemoenzymatic Synthesis of this compound

The purified fatty acid is converted to its CoA thioester using an acyl-CoA synthetase or by a chemical activation method followed by reaction with Coenzyme A. The enzymatic method is often preferred for its mild conditions and high specificity.

Quantitative Data for Acyl-CoA Synthesis
MethodActivating Agent / EnzymeKey ReagentsTypical Yield (%)Reference
EnzymaticAcyl-CoA SynthetaseATP, MgCl2, Coenzyme A80-95[13]
ChemicalCarbonyldiimidazole (CDI)CDI, THF, Coenzyme A75-90[14][15]
Experimental Protocol for Acyl-CoA Synthesis (Enzymatic Method)
  • In a reaction vessel, prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 7.5) containing 10 mM MgCl2 and 5 mM ATP.

  • Add trans,cis-Hexadeca-2,9-dienoic acid (1 equiv., solubilized in a minimal amount of ethanol (B145695) or as a potassium salt).

  • Add Coenzyme A (lithium salt, 1.2 equiv.).

  • Initiate the reaction by adding a purified acyl-CoA synthetase.

  • Incubate the reaction at 37°C for 1-2 hours, monitoring the formation of the acyl-CoA by HPLC.

  • Upon completion, the product can be purified by solid-phase extraction or preparative HPLC.

Metabolic Context of Dienoyl-CoA

This compound, as a di-unsaturated fatty acyl-CoA, would be an intermediate in the β-oxidation pathway of polyunsaturated fatty acids. Its metabolism requires auxiliary enzymes to handle the non-standard double bond positions and configurations.

G PUFA Polyunsaturated Fatty Acid AcylCoA Unsaturated Acyl-CoA PUFA->AcylCoA Acyl-CoA Synthetase BetaOx β-Oxidation Cycles AcylCoA->BetaOx DienoylCoA trans,cis-Dienoyl-CoA (e.g., trans-2, cis-9) BetaOx->DienoylCoA Several Cycles Reductase 2,4-Dienoyl-CoA Reductase DienoylCoA->Reductase NADPH Isomerase Enoyl-CoA Isomerase Trans2EnoylCoA trans-2-Enoyl-CoA Isomerase->Trans2EnoylCoA Trans3EnoylCoA trans-3-Enoyl-CoA Reductase->Trans3EnoylCoA Trans3EnoylCoA->Isomerase ContinueBetaOx Continuation of β-Oxidation Trans2EnoylCoA->ContinueBetaOx AcetylCoA Acetyl-CoA ContinueBetaOx->AcetylCoA

Caption: Generalized pathway for the β-oxidation of a dienoyl-CoA.

This pathway illustrates that for a dienoyl-CoA, such as the title compound, to be fully metabolized via β-oxidation, it requires the action of specific reductases and isomerases to convert the double bonds into a substrate that can be processed by the core β-oxidation enzymes.[2][3] The study of such pathways is essential for understanding metabolic diseases and developing targeted therapies.

References

Application Notes and Protocols for the Quantification of trans,cis-Hexadeca-2,9-dienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantification of trans,cis-Hexadeca-2,9-dienoyl-CoA in biological matrices. The protocols are based on established analytical techniques for long-chain fatty acyl-CoAs, incorporating specific considerations for the separation of geometric isomers.

Introduction

This compound is an intermediate in fatty acid metabolism. Accurate quantification of this and related lipid molecules is crucial for understanding metabolic pathways and for the development of therapeutic agents targeting lipid-related disorders. The analytical challenge lies in the separation and specific detection of the trans,cis isomer from other structurally similar acyl-CoAs. This document outlines a robust method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this purpose.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The recommended method for the quantification of this compound is reversed-phase High-Performance Liquid Chromatography (HPLC) coupled to a triple quadrupole mass spectrometer. This approach offers high sensitivity and specificity.

Principle

The method involves the extraction of acyl-CoAs from a biological sample, separation of the target analyte from other matrix components and isomers using HPLC, and subsequent detection and quantification by mass spectrometry. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.

Sample Preparation

A solid-phase extraction (SPE) protocol is recommended for the clean-up and concentration of long-chain fatty acyl-CoAs from biological matrices.

Protocol: Solid-Phase Extraction of Acyl-CoAs

  • Homogenization: Homogenize 50-100 mg of tissue or an appropriate volume of cell suspension in a mixture of isopropanol (B130326) and 50 mM potassium phosphate (B84403) buffer (pH 7.2).

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes to pellet cellular debris.

  • Supernatant Collection: Collect the supernatant for SPE.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by equilibration with 40% methanol in 50 mM potassium phosphate buffer (pH 7.2).

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 40% methanol in 50 mM potassium phosphate buffer to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 80% methanol in 50 mM potassium phosphate buffer.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography

The separation of this compound from its isomers is critical. A high-resolution reversed-phase column with a long carbon chain (e.g., C18) and a shallow gradient is recommended.

Table 1: HPLC Parameters

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 150 mm, 2.7 µm particle size)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is recommended. The MRM transitions should be optimized for this compound.

Table 2: Illustrative Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transition (Precursor > Product) To be determined empirically for Hexadeca-2,9-dienoyl-CoA
Collision Energy To be determined empirically

Note: The specific MRM transition and collision energy must be optimized using a pure standard of this compound.

Quantitative Data Summary

The following table provides illustrative performance characteristics for a typical long-chain fatty acyl-CoA quantification method using LC-MS/MS. These values should be established and validated for the specific analysis of this compound.

Table 3: Illustrative Method Performance

ParameterTypical Value
Linear Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (RSD%) < 15%
Accuracy (%) 85 - 115%

Diagrams

Experimental Workflow

experimental_workflow sample Biological Sample (Tissue/Cells) homogenization Homogenization sample->homogenization 1. spe Solid-Phase Extraction (SPE) homogenization->spe 2. lcms LC-MS/MS Analysis spe->lcms 3. data Data Analysis & Quantification lcms->data 4.

Caption: Experimental workflow for this compound quantification.

Putative Metabolic Pathway

The following diagram illustrates a putative metabolic context for this compound within the broader scope of fatty acid metabolism. This specific isomer may arise from the metabolism of dietary polyunsaturated fatty acids.

metabolic_pathway linoleic_acid Linoleic Acid (cis,cis-9,12-Octadecadienoic Acid) activation Acyl-CoA Synthetase linoleic_acid->activation linoleoyl_coa Linoleoyl-CoA activation->linoleoyl_coa beta_oxidation Beta-Oxidation Cycle 1 linoleoyl_coa->beta_oxidation dienoyl_coa This compound beta_oxidation->dienoyl_coa isomerization Isomerase/Reductase Steps dienoyl_coa->isomerization further_oxidation Further Beta-Oxidation isomerization->further_oxidation acetyl_coa Acetyl-CoA further_oxidation->acetyl_coa

Caption: Putative metabolic pathway involving this compound.

Conclusion

The LC-MS/MS method detailed in these application notes provides a robust and sensitive approach for the quantification of this compound. Successful implementation requires careful sample preparation and optimization of chromatographic and mass spectrometric conditions to achieve the necessary specificity for this particular geometric isomer. The provided protocols and illustrative data serve as a comprehensive guide for researchers in the field of lipidomics and drug development.

Application Notes and Protocols for the GC-MS Analysis of trans,cis-Hexadeca-2,9-dienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans,cis-Hexadeca-2,9-dienoyl-CoA is a long-chain fatty acyl-coenzyme A that can be an intermediate in the metabolism of polyunsaturated fatty acids. Accurate and sensitive quantification of this and related lipid species is crucial for understanding various physiological and pathological processes, including lipid metabolism, cellular signaling, and the development of metabolic diseases. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of fatty acids due to its high resolution and sensitivity. However, the direct analysis of long-chain fatty acyl-CoAs by GC-MS is not feasible due to their low volatility and thermal instability.

This document provides detailed application notes and protocols for the indirect analysis of this compound by GC-MS. The methodology involves the hydrolysis of the acyl-CoA to its corresponding free fatty acid (trans,cis-hexadeca-2,9-dienoic acid), followed by derivatization to a volatile fatty acid methyl ester (FAME) for GC-MS analysis.

Experimental Protocols

1. Hydrolysis of Acyl-CoA and Extraction of Free Fatty Acid

This protocol is adapted from standard procedures for the extraction of total fatty acids from biological samples.

Materials:

  • Biological sample (e.g., tissue homogenate, cell lysate)

  • Internal Standard (e.g., Heptadecanoic acid, C17:0)

  • Methanol

  • 1N Potassium Hydroxide (KOH) in methanol

  • 1N Hydrochloric Acid (HCl)

  • Iso-octane (or Hexane)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Glass tubes with PTFE-lined screw caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • To your sample containing this compound in a glass tube, add a known amount of the internal standard (e.g., 10 µg of Heptadecanoic acid).

  • Add 1 mL of 1N methanolic KOH to the sample.

  • Cap the tube tightly and vortex vigorously for 30 seconds.

  • Incubate the mixture at 60°C for 1 hour to ensure complete hydrolysis of the acyl-CoA.

  • Cool the tube to room temperature.

  • Acidify the mixture by adding 1 mL of 1N HCl. The pH should be below 5.

  • Add 2 mL of iso-octane to the tube, cap, and vortex for 1 minute to extract the free fatty acids.

  • Centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer (iso-octane) to a new clean glass tube.

  • Repeat the extraction (steps 7-9) with another 2 mL of iso-octane and combine the organic layers.

  • Wash the combined organic extract with 2 mL of saturated NaCl solution by vortexing for 30 seconds and allowing the phases to separate.

  • Transfer the organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried sample contains the free fatty acids and is ready for derivatization.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the acid-catalyzed methylation of free fatty acids.

Materials:

  • Dried fatty acid extract

  • Boron trifluoride-methanol (BF₃-Methanol) solution (14% w/v)

  • Hexane (B92381)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • GC autosampler vials with inserts

Procedure:

  • To the dried fatty acid extract, add 1 mL of 14% BF₃-Methanol solution.

  • Cap the tube tightly and heat at 100°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaHCO₃ solution to the tube.

  • Vortex for 1 minute and then centrifuge at 1500 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer, which contains the FAMEs, to a new tube.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • Transfer the final extract to a GC autosampler vial for analysis.

GC-MS Analysis

Instrumentation and Parameters:

The following are typical GC-MS parameters for the analysis of FAMEs. These may need to be optimized for your specific instrument and application.

ParameterSetting
Gas Chromatograph
ColumnDB-23 (60 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar capillary column
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial temperature 100°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Transfer Line Temp.280°C
Mass Rangem/z 50-550
Scan ModeFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a standard of hexadecadienoic acid methyl ester. The concentration of the analyte in the sample is determined by comparing its peak area to that of the internal standard and using the calibration curve.

Table 1: Representative GC-MS Validation Data for Hexadecadienoic Acid Methyl Ester (C16:2-ME)

ParameterResult
Retention Time (min)~20.5
Limit of Detection (LOD) (µg/mL)0.05
Limit of Quantification (LOQ) (µg/mL)0.15
Linearity (r²)>0.998
Recovery (%)92 ± 5%
Precision (RSD%)< 7%

Note: The data in this table are representative and may vary depending on the specific instrumentation and experimental conditions.

Mass Spectrometry Data

The mass spectrum of the methyl ester of trans,cis-hexadeca-2,9-dienoic acid is expected to show a molecular ion peak (M⁺) at m/z 266. The fragmentation pattern will be characteristic of a C16:2 fatty acid methyl ester, with significant ions corresponding to the methoxycarbonyl group (m/z 74, McLafferty rearrangement), and fragments arising from cleavage along the aliphatic chain. The position of the double bonds can be inferred from the fragmentation pattern, although derivatization techniques such as with dimethyl disulfide (DMDS) can provide more definitive localization.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (containing this compound) hydrolysis Alkaline Hydrolysis (1N KOH in Methanol) sample->hydrolysis + Internal Standard extraction Liquid-Liquid Extraction (Iso-octane) hydrolysis->extraction Acidification (HCl) derivatization Methylation (BF3-Methanol) extraction->derivatization final_extract FAME Extract in Hexane derivatization->final_extract gcms GC-MS Analysis final_extract->gcms data Data Processing and Quantification gcms->data

GC-MS Analysis Workflow

beta_oxidation_pathway PUFA_CoA Polyunsaturated Fatty Acyl-CoA (e.g., Linoleoyl-CoA) BetaOx1 Beta-Oxidation Cycles PUFA_CoA->BetaOx1 Dienoyl_CoA 2,4-Dienoyl-CoA Intermediate BetaOx1->Dienoyl_CoA trans_cis_Hexadeca This compound (Potential Intermediate) Dienoyl_CoA->trans_cis_Hexadeca Example Dienoyl_CoA_Reductase 2,4-Dienoyl-CoA Reductase Dienoyl_CoA->Dienoyl_CoA_Reductase NADPH Enoyl_CoA trans-3-Enoyl-CoA Dienoyl_CoA_Reductase->Enoyl_CoA NADP+ Isomerase Enoyl-CoA Isomerase Enoyl_CoA->Isomerase trans_Enoyl_CoA trans-2-Enoyl-CoA Isomerase->trans_Enoyl_CoA BetaOx2 Further Beta-Oxidation Cycles trans_Enoyl_CoA->BetaOx2 Acetyl_CoA Acetyl-CoA BetaOx2->Acetyl_CoA

Beta-Oxidation of Polyunsaturated Fatty Acids

Application Notes and Protocols for trans,cis-Hexadeca-2,9-dienoyl-CoA in In Vitro Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans,cis-Hexadeca-2,9-dienoyl-CoA is an unsaturated fatty acyl-CoA molecule that is of interest in the study of lipid metabolism and cellular signaling. As an intermediate in the β-oxidation of certain polyunsaturated fatty acids, it serves as a substrate for key metabolic enzymes. Furthermore, like other fatty acyl-CoAs, it has the potential to act as a signaling molecule, notably as a ligand for peroxisome proliferator-activated receptors (PPARs), which are critical regulators of lipid and glucose homeostasis.

These application notes provide an overview of the potential in vitro applications of this compound and detailed protocols for its use in relevant experimental models.

Application I: Investigation of Unsaturated Fatty Acid β-Oxidation

This compound is a potential intermediate in the mitochondrial β-oxidation of polyunsaturated fatty acids. Its unique structure, featuring double bonds at both even and odd-numbered carbon positions, necessitates the action of auxiliary enzymes in the β-oxidation pathway, such as 2,4-dienoyl-CoA reductase and Δ³,Δ²-enoyl-CoA isomerase. In vitro assays using this substrate can be employed to characterize the activity of these enzymes and to screen for modulators of fatty acid oxidation.

Experimental Protocol 1: In Vitro 2,4-Dienoyl-CoA Reductase Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of 2,4-dienoyl-CoA reductase using this compound as a substrate. The assay is based on monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.

Materials:

  • Purified or recombinant 2,4-dienoyl-CoA reductase

  • This compound

  • NADPH

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4) and 150 µM NADPH in a cuvette.

  • Add the enzyme preparation (e.g., mitochondrial extracts or purified enzyme) to the reaction mixture.

  • Initiate the reaction by adding this compound to a final concentration of 50 µM.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes at a constant temperature (e.g., 37°C).

  • Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

Data Presentation:

SampleEnzyme Concentration (µg/mL)Substrate Concentration (µM)Rate of NADPH Oxidation (µmol/min/mg)
Control (No Substrate)1000.05
This compound 10 50 2.50
Known Inhibitor + Substrate10500.75

Experimental Workflow for 2,4-Dienoyl-CoA Reductase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reaction Mix (Buffer, NADPH) enzyme Add Enzyme (2,4-dienoyl-CoA reductase) reagents->enzyme Incubate substrate Add Substrate (this compound) enzyme->substrate Initiate measure Monitor Absorbance (340 nm) substrate->measure Time course calculate Calculate Rate of NADPH Oxidation measure->calculate Data

Caption: Workflow for the spectrophotometric assay of 2,4-dienoyl-CoA reductase activity.

Application II: Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

Fatty acids and their CoA esters are natural ligands for PPARs, a family of nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.[1] this compound can be investigated as a potential ligand for PPAR isoforms (α, δ/β, γ), and its ability to modulate PPAR activity can be assessed using in vitro cell-based reporter assays.

Signaling Pathway of PPAR Activation

Upon binding of a ligand, such as a fatty acyl-CoA, the PPAR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the recruitment of coactivators and subsequent transcription of genes involved in lipid metabolism.[2]

ligand This compound PPAR PPAR ligand->PPAR Binds RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Promoter Region) RXR->PPRE Binds to Coactivators Coactivators PPRE->Coactivators Recruits Transcription Target Gene Transcription Coactivators->Transcription Initiates

Caption: Simplified signaling pathway of PPAR activation by a ligand.

Experimental Protocol 2: PPARα Reporter Gene Assay

This protocol outlines a cell-based assay to determine if this compound can activate PPARα. The assay utilizes a cell line co-transfected with an expression vector for PPARα and a reporter plasmid containing a luciferase gene under the control of a PPRE.

Materials:

  • HEK293T or other suitable cell line

  • Expression vector for human PPARα

  • Reporter plasmid containing a PPRE-driven luciferase gene (e.g., pGL4.23[luc2/PPRE/Hygro])

  • Transfection reagent

  • This compound

  • Known PPARα agonist (e.g., GW7647) as a positive control

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

  • Treatment: After another 24 hours, treat the cells with varying concentrations of this compound (e.g., 1-100 µM), a positive control (e.g., 1 µM GW7647), and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Express the results as fold activation relative to the vehicle control.

Data Presentation:

CompoundConcentration (µM)Fold Activation of PPARα (Mean ± SD)
Vehicle Control (DMSO)-1.0 ± 0.1
GW7647 (Positive Control)115.2 ± 1.5
This compound 1 1.5 ± 0.2
This compound 10 3.8 ± 0.4
This compound 100 8.1 ± 0.9

Application III: Cellular Fatty Acid Oxidation Assay

The overall impact of this compound on cellular metabolism can be assessed by measuring its effect on fatty acid oxidation in live cells. This can be achieved by monitoring the oxygen consumption rate (OCR) in response to the substrate.[1]

Experimental Protocol 3: Seahorse XF Fatty Acid Oxidation Assay

This protocol describes the use of a Seahorse XF Analyzer to measure the rate of fatty acid oxidation in cultured cells by monitoring real-time oxygen consumption.

Materials:

  • Cultured cells (e.g., C2C12 myotubes, HepG2 hepatocytes)

  • Seahorse XF Analyzer and consumables

  • Fatty acid-free BSA

  • This compound

  • Etomoxir (B15894) (CPT1 inhibitor, negative control)

  • Oligomycin, FCCP, and Rotenone/Antimycin A (for mitochondrial stress test)

Procedure:

  • Cell Culture: Seed cells in a Seahorse XF cell culture microplate and allow them to reach the desired confluence.

  • Substrate Preparation: Prepare a solution of this compound complexed with fatty acid-free BSA in assay medium.

  • Assay Setup:

    • Wash the cells with assay medium.

    • Add the assay medium containing the BSA-conjugated this compound to the cells.

    • Load the inhibitor ports of the sensor cartridge with etomoxir and the mitochondrial stress test compounds.

  • Seahorse XF Analysis:

    • Calibrate the Seahorse XF Analyzer.

    • Place the cell culture microplate in the analyzer and initiate the assay protocol.

    • Measure the basal oxygen consumption rate (OCR).

    • Inject etomoxir to confirm that the observed OCR is due to fatty acid oxidation.

    • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to assess mitochondrial function.

  • Data Analysis: Analyze the OCR data to determine the rate of fatty acid oxidation and the effect of this compound on mitochondrial respiration.

Data Presentation:

ConditionBasal OCR (pmol/min)OCR after Etomoxir (pmol/min)Spare Respiratory Capacity (%)
Control (BSA only)50 ± 548 ± 4150 ± 15
This compound 120 ± 10 60 ± 7 180 ± 20

Experimental Workflow for Cellular Fatty Acid Oxidation Assay

cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis seed Seed Cells in XF Microplate prepare Prepare Substrate (BSA-conjugated dienoyl-CoA) seed->prepare load Load Sensor Cartridge (Inhibitors) prepare->load run Run Seahorse XF Analyzer load->run basal Measure Basal OCR run->basal inject_eto Inject Etomoxir basal->inject_eto measure_eto Measure OCR inject_eto->measure_eto inject_stress Inject Stress Test Compounds measure_eto->inject_stress measure_stress Measure OCR inject_stress->measure_stress analyze Analyze OCR Data measure_stress->analyze

Caption: Workflow for assessing cellular fatty acid oxidation using a Seahorse XF Analyzer.

Conclusion

This compound is a valuable tool for in vitro studies of lipid metabolism and signaling. The protocols provided herein offer a framework for investigating its role as an enzyme substrate in the β-oxidation pathway and as a potential signaling molecule through the activation of PPARs. These experimental models can contribute to a better understanding of the complex regulation of fatty acid metabolism and may aid in the identification of new therapeutic targets for metabolic diseases.

References

Application Notes and Protocols for trans,cis-Hexadeca-2,9-dienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper handling, storage, and use of trans,cis-Hexadeca-2,9-dienoyl-CoA, a key intermediate in the metabolism of polyunsaturated fatty acids. Adherence to these protocols is crucial for maintaining the integrity of the compound and ensuring reproducible experimental outcomes.

Section 1: Product Handling and Storage

1.1. General Handling

  • Protective Equipment: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any aerosols or dust.

  • Hygroscopic Nature: Acyl-CoA esters are hygroscopic. Keep the container tightly sealed when not in use to prevent moisture absorption.

1.2. Storage Conditions

Due to the presence of unsaturated bonds, this compound is susceptible to oxidation and hydrolysis. Proper storage is critical to prevent degradation.

Storage TypeTemperatureAtmosphereDurationNotes
Solid Form (Lyophilized Powder) -20°C or -80°CInert Gas (Argon or Nitrogen)Long-term (months to years)Minimize freeze-thaw cycles. Allow the container to equilibrate to room temperature before opening to prevent condensation.
Stock Solutions -80°CInert Gas (Argon or Nitrogen)Short- to Medium-term (weeks to months)Aliquot into single-use vials to avoid repeated freeze-thaw cycles.

1.3. Preparation of Stock Solutions

The choice of solvent can impact the stability and solubility of this compound.

  • Recommended Solvents: For initial stock solutions, a mixture of an aqueous buffer and an organic solvent is often effective. A common choice is a mixture of water and dimethyl sulfoxide (B87167) (DMSO).

  • Protocol for Solubilization:

    • Allow the lyophilized powder of this compound to reach room temperature.

    • Add the desired volume of a suitable buffer (e.g., phosphate (B84403) or TRIS buffer, pH 7.0-7.5) to the vial.

    • Gently vortex or sonicate in a water bath to aid dissolution.

    • If solubility is limited, small amounts of DMSO can be added. However, be mindful of the final DMSO concentration in your experimental system, as it can affect enzyme activity.

  • Long-Term Aliquoting: For long-term storage, an alternative is to dissolve the compound in a volatile organic solvent, aliquot the desired amounts into separate vials, evaporate the solvent under a stream of inert gas, and store the dry residue at -80°C. Reconstitute a fresh aliquot for each experiment.

Section 2: Experimental Protocols

2.1. Enzymatic Assay Protocol: Dienoyl-CoA Reductase Activity

This protocol outlines a general spectrophotometric assay to measure the activity of 2,4-dienoyl-CoA reductase using a dienoyl-CoA substrate. This can be adapted for this compound, which may serve as a substrate for specific isomerases and reductases in the beta-oxidation pathway.

Materials:

  • Purified 2,4-dienoyl-CoA reductase or a cell lysate containing the enzyme.

  • This compound stock solution.

  • NADPH stock solution.

  • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.4, containing 1 mM EDTA.

  • Spectrophotometer capable of reading at 340 nm.

  • Quartz cuvettes.

Procedure:

  • Set up the reaction mixture in a quartz cuvette. The final volume is typically 1 mL.

  • Add the following components to the cuvette:

    • Assay Buffer

    • NADPH to a final concentration of 100-200 µM.

    • The enzyme solution (the amount will need to be optimized based on enzyme activity).

  • Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration and to record a baseline reading.

  • Initiate the reaction by adding the this compound substrate to a final concentration in the range of 10-100 µM.

  • Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Record the absorbance change over time for a linear period.

  • Calculate the enzyme activity based on the rate of NADPH oxidation using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

Section 3: Signaling Pathway and Experimental Workflow Visualization

3.1. Beta-Oxidation of Polyunsaturated Fatty Acids

This compound is an intermediate in the beta-oxidation of certain polyunsaturated fatty acids. The presence of double bonds at unconventional positions requires the action of auxiliary enzymes to reconfigure the molecule for processing by the core beta-oxidation enzymes.

Beta_Oxidation_PUFA cluster_Mitochondrial_Matrix Mitochondrial Matrix PUFA_CoA Polyunsaturated Fatty Acyl-CoA Beta_Ox_Cycles Several Cycles of β-Oxidation PUFA_CoA->Beta_Ox_Cycles Hexadeca_dienoyl_CoA This compound Beta_Ox_Cycles->Hexadeca_dienoyl_CoA Isomerase Enoyl-CoA Isomerase Hexadeca_dienoyl_CoA->Isomerase Intermediate_1 trans,trans-Hexadeca-3,9-dienoyl-CoA Isomerase->Intermediate_1 Isomerization Reductase 2,4-Dienoyl-CoA Reductase Intermediate_1->Reductase Intermediate_2 trans-Hexadeca-4,9-dienoyl-CoA Reductase->Intermediate_2 Reduction (NADPH) Isomerase_2 Enoyl-CoA Isomerase Intermediate_2->Isomerase_2 Final_Beta_Ox Completion of β-Oxidation Isomerase_2->Final_Beta_Ox Isomerization Acetyl_CoA Acetyl-CoA Final_Beta_Ox->Acetyl_CoA

Caption: Mitochondrial beta-oxidation pathway for a polyunsaturated fatty acid leading to this compound.

3.2. Experimental Workflow: Handling and Use

The following diagram illustrates a logical workflow for the handling and experimental use of this compound.

Experimental_Workflow Start Receive Lyophilized This compound Storage_Solid Store at -80°C under Inert Gas Start->Storage_Solid Preparation Prepare Stock Solution (e.g., Buffer/DMSO) Storage_Solid->Preparation Storage_Solution Aliquot and Store at -80°C Preparation->Storage_Solution Experiment Thaw Single Aliquot for Experiment Storage_Solution->Experiment Enzymatic_Assay Perform Enzymatic Assay Experiment->Enzymatic_Assay Discard Discard Unused Thawed Solution Experiment->Discard Data_Analysis Data Analysis Enzymatic_Assay->Data_Analysis

Caption: Recommended workflow for handling and using this compound.

Application Notes and Protocols: trans,cis-Hexadeca-2,9-dienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans,cis-Hexadeca-2,9-dienoyl-CoA is a coenzyme A (CoA) derivative of a 16-carbon fatty acid with a trans double bond at the second carbon and a cis double bond at the ninth carbon. As a fatty acyl-CoA, it is presumed to be an intermediate in the metabolic pathways of polyunsaturated fatty acids (PUFAs). While specific literature detailing the explicit roles and applications of this compound is limited, its structure suggests involvement in the β-oxidation of certain PUFAs. Understanding the metabolism of such intermediates is crucial for research into lipid metabolism, metabolic disorders, and drug development targeting these pathways.

These application notes provide a general overview of the potential applications and experimental protocols based on the known metabolism of structurally similar unsaturated fatty acyl-CoAs.

Commercial Supplier Information

SupplierProduct NameCatalog NumberMolecular FormulaMolecular Weight
MedChemExpress (MCE)This compoundHY-CE02002C37H62N7O17P3S1001.91 g/mol

Potential Applications

  • Enzyme Substrate: this compound can potentially serve as a substrate for enzymes involved in the β-oxidation of unsaturated fatty acids, such as enoyl-CoA isomerases and dienoyl-CoA reductases.

  • Metabolic Studies: Its use in in vitro reconstituted metabolic pathways can help elucidate the specific steps and enzyme kinetics involved in the degradation of particular polyunsaturated fatty acids.

  • Inhibitor Screening: It may be used in screening assays to identify inhibitors of enzymes that process fatty acyl-CoA intermediates.

  • Lipidomics and Metabolomics: As a potential, albeit likely low-abundance, endogenous metabolite, it could be used as a standard in mass spectrometry-based lipidomics and metabolomics studies to identify and quantify its presence in biological samples.

Quality Control

The commercial product from MedChemExpress is categorized as a "Biochemical Assay Reagent" and is intended for research use only. It is advisable to verify the purity and identity of the compound upon receipt using appropriate analytical techniques such as HPLC and mass spectrometry, especially for sensitive enzymatic assays.

Quantitative Data

Currently, there is a lack of publicly available quantitative data such as enzyme kinetic parameters (Km, Vmax) or inhibitory constants (IC50, Ki) specifically for this compound. Researchers will likely need to determine these parameters empirically for their specific experimental systems.

ParameterValueEnzyme/SystemReference
KmNot Available--
VmaxNot Available--
IC50Not Available--
KiNot Available--

Experimental Protocols

The following are generalized protocols for potential experiments using this compound. These should be optimized based on the specific experimental setup, including the enzyme source and assay conditions.

Protocol 1: In Vitro Enzyme Assay for Dienoyl-CoA Reductase Activity

This protocol describes a conceptual assay to measure the activity of a dienoyl-CoA reductase using this compound as a substrate. The reaction can be monitored by the decrease in NADPH absorbance at 340 nm.

Materials:

  • This compound

  • Purified or recombinant 2,4-dienoyl-CoA reductase

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or a buffered solution). Determine the concentration accurately by UV-Vis spectrophotometry using the known extinction coefficient for the thioester bond.

  • Prepare a reaction mixture in a quartz cuvette containing the reaction buffer and a known concentration of NADPH (e.g., 100-200 µM).

  • Add the purified 2,4-dienoyl-CoA reductase to the reaction mixture to a final concentration appropriate for the assay (to be determined empirically).

  • Initiate the reaction by adding a specific amount of this compound stock solution.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time.

  • The rate of NADPH oxidation is proportional to the enzyme activity. Calculate the specific activity of the enzyme using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Protocol 2: Analysis of Metabolites by HPLC-MS

This protocol outlines a general method to identify the product of an enzymatic reaction with this compound.

Materials:

  • Completed enzymatic reaction mixture from Protocol 1

  • Quenching solution (e.g., ice-cold acetonitrile)

  • HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF)

  • Appropriate HPLC column for lipid analysis (e.g., C18)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

Procedure:

  • Stop the enzymatic reaction at a specific time point by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial.

  • Inject an aliquot of the supernatant onto the HPLC-MS system.

  • Separate the components using a suitable gradient of the mobile phases.

  • Analyze the eluting compounds by mass spectrometry in both positive and negative ion modes to identify the mass of the substrate and potential products.

  • Compare the retention times and mass spectra with authentic standards if available.

Signaling Pathways and Experimental Workflows

Putative Metabolic Pathway of this compound

The structure of this compound suggests it is an intermediate in the β-oxidation of a polyunsaturated fatty acid. The trans-2 double bond can be hydrated by enoyl-CoA hydratase. However, the cis-9 double bond would eventually need to be processed by an isomerase to allow for the continuation of β-oxidation. The diagram below illustrates a plausible sequence of enzymatic reactions.

Beta_Oxidation_Intermediate A This compound B 3-Hydroxy-cis-9-hexadecenoyl-CoA A->B Enoyl-CoA Hydratase C 3-Keto-cis-9-hexadecenoyl-CoA B->C 3-Hydroxyacyl-CoA Dehydrogenase D cis-7-Tetradecenoyl-CoA C->D Thiolase (+ CoA-SH) E Further Beta-Oxidation D->E Isomerase & Further Cycles Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis A Obtain/Prepare This compound C Spectrophotometric Kinetic Assay A->C D HPLC-MS Based Endpoint Assay A->D B Purify Recombinant Enzyme B->C B->D E Determine Kinetic Parameters (Km, Vmax) C->E F Identify Reaction Products D->F

Application Notes and Protocols for the Study of trans,cis-Hexadeca-2,9-dienoyl-CoA in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in cellular metabolism, playing pivotal roles in fatty acid metabolism, energy production, and the synthesis of complex lipids.[1] The study of individual acyl-CoA species provides a deeper understanding of the metabolic pathways and their dysregulation in various disease states. trans,cis-Hexadeca-2,9-dienoyl-CoA is a specific isomer of a C16:2 acyl-CoA. While this particular isomer is not extensively characterized in the scientific literature, its unique structure with both a trans and a cis double bond suggests potential involvement in specific metabolic pathways that warrant investigation.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to study novel or uncharacterized long-chain fatty acyl-CoAs like this compound using modern lipidomics techniques. The protocols outlined below are based on established methodologies for the analysis of a broad range of acyl-CoAs.[1][2][3]

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The gold standard for the sensitive and specific quantification of acyl-CoAs is LC-MS/MS.[1][2][3][4][5] This technique allows for the separation of isomeric species and their precise measurement in complex biological matrices.

Hypothetical LC-MS/MS Parameters

The following table provides a starting point for the development of an LC-MS/MS method for the analysis of this compound. Optimization will be required for specific instrumentation and matrices.

ParameterValueRationale
Parent Ion (M+H)+ m/z 1034.4Calculated mass of this compound.
Fragment Ion 1 m/z 507.1Characteristic fragment of the CoA moiety.
Fragment Ion 2 m/z 261.2Fragment corresponding to the acyl chain.
Collision Energy 30-40 eVTo be optimized for maximal fragmentation.
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation of acyl-CoAs.
Mobile Phase A 10 mM Ammonium Acetate in WaterCommon aqueous phase for acyl-CoA analysis.
Mobile Phase B 10 mM Ammonium Acetate in 95:5 Acetonitrile:WaterCommon organic phase for acyl-CoA analysis.
Flow Rate 0.3 mL/minTypical for analytical scale LC.
Injection Volume 5 µLDependent on sample concentration and instrument sensitivity.
Experimental Workflow for Acyl-CoA Analysis

The following diagram illustrates a typical workflow for the analysis of acyl-CoAs from biological samples.

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing sample Biological Sample (Cells/Tissue) homogenize Homogenization sample->homogenize extract Lipid Extraction (e.g., Folch) homogenize->extract spe Solid Phase Extraction (SPE) extract->spe lcms LC-MS/MS Analysis spe->lcms data_acq Data Acquisition lcms->data_acq peak_int Peak Integration data_acq->peak_int quant Quantification peak_int->quant stats Statistical Analysis quant->stats

Figure 1. General workflow for the extraction and analysis of acyl-CoAs from biological samples.

Experimental Protocols

Protocol for Acyl-CoA Extraction from Cultured Cells

This protocol is adapted from established methods for the extraction of acyl-CoAs from cellular matrices.[1][2]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), HPLC grade, pre-chilled to -20°C

  • Chloroform (B151607), HPLC grade

  • Internal standards (e.g., C17:0-CoA)

  • Centrifuge tubes

  • Homogenizer or sonicator

  • Centrifuge capable of 4°C and >12,000 x g

  • Nitrogen gas evaporator

Procedure:

  • Culture cells to the desired confluency. For a 10 cm dish, expect approximately 1-5 million cells.

  • Aspirate the culture medium and wash the cells twice with 5 mL of ice-cold PBS.

  • Add 1 mL of pre-chilled methanol to the plate and scrape the cells.

  • Transfer the cell suspension to a centrifuge tube. Add the internal standard at this step.

  • Add 2 mL of chloroform to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Add 0.8 mL of water to induce phase separation.

  • Vortex for 30 seconds and then centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Three layers will be visible: an upper aqueous/methanol layer, a protein disk, and a lower chloroform layer. Acyl-CoAs will predominantly be in the protein disk and aqueous layer.

  • Carefully aspirate and discard the lower chloroform phase.

  • To the remaining aqueous phase and protein pellet, add 1 mL of methanol, vortex, and centrifuge again.

  • Combine the aqueous supernatants.

  • Dry the combined supernatant under a stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Protocol for Acyl-CoA Oxidase Activity Assay

This protocol describes a general method to determine if this compound can act as a substrate for acyl-CoA oxidases.[6][7]

Materials:

  • Purified or recombinant acyl-CoA oxidase

  • Assay buffer (e.g., 50 mM MES, pH 8.0)

  • Horseradish peroxidase (HRP)

  • 4-Aminoantipyrine

  • Phenol

  • This compound stock solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 500 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, HRP, 4-aminoantipyrine, and phenol.

  • Add a known amount of acyl-CoA oxidase to designated wells of the microplate.

  • To initiate the reaction, add varying concentrations of this compound to the wells.

  • Immediately place the plate in the microplate reader and measure the increase in absorbance at 500 nm over time (e.g., every 30 seconds for 10 minutes) at 30°C.

  • The rate of reaction is proportional to the enzyme activity.

  • Calculate the kinetic parameters (Km and Vmax) by plotting the initial reaction rates against the substrate concentration.

Hypothetical Signaling Pathway Involvement

Given that other long-chain fatty acyl-CoAs are involved in β-oxidation and lipid synthesis, a hypothetical pathway for this compound can be proposed.

pathway cluster_activation Fatty Acid Activation cluster_beta_ox Mitochondrial β-Oxidation cluster_synthesis Complex Lipid Synthesis FA trans,cis-Hexadeca-2,9-dienoic Acid ACSL Acyl-CoA Synthetase FA->ACSL AcylCoA This compound ACSL->AcylCoA CPT1 CPT1 AcylCoA->CPT1 ER Endoplasmic Reticulum AcylCoA->ER Mito Mitochondrion CPT1->Mito BetaOx β-Oxidation Cascade Mito->BetaOx Energy ATP Production BetaOx->Energy TAG Triacylglycerols ER->TAG PL Phospholipids ER->PL

Figure 2. Hypothetical metabolic fate of trans,cis-Hexadeca-2,9-dienoyl-CoA.

Hypothetical Quantitative Data

The following table represents hypothetical data from a cell-based experiment where cells were treated with a compound that inhibits β-oxidation. This is to serve as an example of how quantitative data for this compound could be presented.

Treatment GroupThis compound (pmol/million cells)Standard Deviationp-value vs. Control
Control 1.250.15-
β-oxidation Inhibitor 3.780.42< 0.01
Vehicle 1.310.20> 0.05

Conclusion

While this compound is not a widely studied molecule, the protocols and frameworks presented here provide a robust starting point for its investigation in lipidomics. The combination of advanced LC-MS/MS for quantification, targeted enzyme assays, and integration into known metabolic pathways will enable researchers to elucidate the potential biological significance of this and other novel fatty acyl-CoAs. Careful optimization of the provided protocols for specific experimental systems is essential for generating high-quality, reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting trans,cis-Hexadeca-2,9-dienoyl-CoA Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with trans,cis-Hexadeca-2,9-dienoyl-CoA in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: I am seeing a rapid loss of my this compound peak during LC-MS analysis. What are the likely causes?

A1: Rapid degradation of this compound is common and can be attributed to several factors. The primary culprits are the chemical instability of the thioester bond and the susceptibility of the polyunsaturated acyl chain to oxidation. Thioesters are prone to hydrolysis, especially at neutral to alkaline pH.[1][2] Additionally, the cis and trans double bonds in the hexadeca-2,9-dienoyl chain are susceptible to oxidation.

Q2: What are the optimal storage conditions for this compound?

A2: For long-term storage, it is recommended to store this compound as a lyophilized powder or in an organic solvent such as methanol (B129727) or a mixture of water and dimethyl sulfoxide (B87167) (DMSO) at -80°C.[3][4] For short-term storage of aqueous stock solutions, it is advisable to aliquot and store at -80°C and to prepare fresh working solutions daily to minimize degradation.[4]

Q3: How does pH affect the stability of this compound in my buffer?

A3: The thioester bond of acyl-CoAs is more stable in acidic to neutral conditions.[5] As the pH increases, the rate of base-catalyzed hydrolysis of the thioester bond increases significantly. For experimental work, it is recommended to use buffers with a pH below 7.0, if compatible with your experimental design.

Q4: Can components of my buffer system contribute to the degradation of this compound?

A4: Yes, certain buffer components can accelerate degradation. Buffers containing nucleophiles can react with the thioester bond. Additionally, the presence of metal ions, such as iron and copper, can catalyze the oxidation of the polyunsaturated fatty acyl chain.[3] The inclusion of a chelating agent like DTPA may be beneficial.

Troubleshooting Guide

Problem: My experimental results are inconsistent, and I suspect degradation of this compound. How can I confirm this and what steps can I take to mitigate it?

Answer: To troubleshoot inconsistency, a systematic approach is necessary. First, confirm the degradation, then identify the cause, and finally, implement preventative measures.

Step 1: Confirming Degradation

To confirm that your compound is degrading, you can perform a time-course analysis.

  • Experimental Protocol: Prepare a solution of this compound in your experimental buffer.

  • Analysis: Analyze the concentration of the intact compound at several time points (e.g., 0, 1, 2, 4, and 8 hours) using a reliable analytical method such as LC-MS.

  • Interpretation: A significant decrease in the concentration of the parent compound over time confirms instability in your experimental setup.

Step 2: Identifying the Cause of Instability

The instability of this compound is primarily due to hydrolysis of the thioester bond and oxidation of the polyunsaturated acyl chain. The following logical diagram can help you pinpoint the likely cause in your experiment.

G cluster_0 Troubleshooting Instability of this compound start Inconsistent Results Observed confirm_degradation Perform Time-Course Analysis to Confirm Degradation start->confirm_degradation is_degrading Degradation Confirmed? confirm_degradation->is_degrading no_degradation Inconsistency from Other Sources (e.g., pipetting, instrument variability) is_degrading->no_degradation No check_ph Check Buffer pH is_degrading->check_ph Yes ph_high pH > 7.0? check_ph->ph_high hydrolysis Primary Cause: Thioester Hydrolysis ph_high->hydrolysis Yes check_oxidation Investigate Oxidative Degradation ph_high->check_oxidation No implement_solutions Implement Mitigation Strategies hydrolysis->implement_solutions oxidation_suspected Presence of oxidizing agents or metal ions? Lack of antioxidants? check_oxidation->oxidation_suspected oxidation Primary Cause: Oxidation of Acyl Chain oxidation_suspected->oxidation Yes oxidation_suspected->implement_solutions No/Unsure oxidation->implement_solutions re_evaluate Re-evaluate Stability implement_solutions->re_evaluate

Caption: Troubleshooting workflow for this compound instability.

Step 3: Mitigation Strategies

Based on the identified cause, implement the following strategies:

  • For Hydrolysis:

    • Adjust pH: Lower the pH of your buffers to a range of 6.0-6.5, if your experiment allows.

    • Temperature Control: Perform experiments at lower temperatures (e.g., on ice) to reduce the rate of hydrolysis.

    • Fresh Solutions: Always prepare fresh aqueous solutions of this compound for each experiment.

  • For Oxidation:

    • Use High-Purity Reagents: Utilize high-purity water and buffer components to minimize metal ion contamination.

    • Add Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to your solutions.[3]

    • Degas Solutions: Degassing buffers by sparging with an inert gas like nitrogen or argon can help remove dissolved oxygen.

Quantitative Data Summary

ConditionRate Constant (k)Half-life (t½) at 23°C
Acid-mediated hydrolysis1.5 x 10⁻⁵ M⁻¹s⁻¹-
Base-mediated hydrolysis1.6 x 10⁻¹ M⁻¹s⁻¹-
pH-independent hydrolysis (pH 7)3.6 x 10⁻⁸ s⁻¹155 days
Data adapted from a study on S-methyl thioacetate (B1230152) and is for illustrative purposes.[5]

This data highlights that while the thioester bond is relatively stable at neutral pH, the rate of hydrolysis increases significantly in the presence of acid or, more dramatically, base.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound
  • Materials:

    • This compound (lyophilized powder)

    • High-purity, degassed water

    • Buffer of choice (e.g., potassium phosphate), pH 6.5

    • Butylated hydroxytoluene (BHT) (optional)

  • Procedure:

    • Allow the lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Prepare the desired buffer at pH 6.5 and degas by sparging with nitrogen for at least 15 minutes.

    • If using an antioxidant, prepare a stock solution of BHT in ethanol. Add a small aliquot to the buffer to a final concentration of 10-50 µM.

    • Weigh the required amount of this compound in a microcentrifuge tube.

    • Add the chilled, degassed buffer to the solid to achieve the desired final concentration.

    • Gently vortex to dissolve. Keep the solution on ice and use it immediately.

Protocol 2: Assessment of this compound Stability by LC-MS
  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

    • Flow Rate: Appropriate for the column dimensions.

    • Column Temperature: Maintained at a constant, cool temperature (e.g., 20°C).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI), typically in positive mode.

    • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of this compound.

  • Procedure:

    • Prepare a solution of this compound in the buffer to be tested, as described in Protocol 1.

    • Inject a sample onto the LC-MS system at time zero (t=0).

    • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).

    • At predetermined time intervals (e.g., 1, 2, 4, 8 hours), inject another aliquot onto the LC-MS system.

    • Quantify the peak area of the intact this compound at each time point.

    • Plot the percentage of remaining compound against time to determine the stability profile.

Visualizations

Degradation Pathways

The primary non-enzymatic degradation pathways for this compound are hydrolysis of the thioester bond and oxidation of the polyunsaturated acyl chain.

G cluster_1 Degradation Pathways of this compound parent This compound hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) parent->hydrolysis oxidation Oxidation (O₂, metal ions) parent->oxidation product1 trans,cis-Hexadeca-2,9-dienoic Acid + Coenzyme A hydrolysis->product1 product2 Oxidized Acyl-CoA Derivatives (e.g., hydroperoxides, aldehydes) oxidation->product2

Caption: Major non-enzymatic degradation pathways of this compound.

References

Optimizing reaction conditions for trans,cis-Hexadeca-2,9-dienoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans,cis-Hexadeca-2,9-dienoyl-CoA.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, covering both the preparation of the precursor fatty acid and its subsequent ligation to Coenzyme A.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of trans,cis-Hexadeca-2,9-dienoic Acid Incomplete reaction during chemical synthesis.- Ensure all reagents are pure and anhydrous where necessary.- Optimize reaction time and temperature. Use a small-scale trial to determine optimal conditions.- Verify the activity of any catalysts used.
Degradation of the fatty acid product.- Work under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the double bonds.- Use antioxidants during workup and storage.- Store the purified fatty acid at low temperatures (-20°C or below) under an inert atmosphere.
Low Yield of this compound (Enzymatic Synthesis) Inactive acyl-CoA synthetase.- Confirm the activity of the enzyme using a standard fatty acid substrate (e.g., oleic acid) and a reliable assay method.[1][2][3]- Ensure proper storage of the enzyme at the recommended temperature and in the correct buffer.
Sub-optimal reaction conditions.- Optimize pH, temperature, and incubation time for the specific acyl-CoA synthetase being used.- Titrate the concentrations of ATP, Coenzyme A, and Mg²⁺ to find the optimal ratio.
Presence of inhibitors.- Ensure all reagents are free of contaminants that could inhibit the enzyme (e.g., heavy metals, detergents).- Purify the precursor fatty acid to remove any potential inhibitors from the chemical synthesis steps.
Low Yield of this compound (Chemical Synthesis) Inefficient activation of the fatty acid.- Experiment with different activating agents (e.g., N-hydroxysuccinimide esters, carbonyldiimidazole).[4][5]- Ensure anhydrous conditions, as water will hydrolyze the activated intermediate.
Degradation of Coenzyme A.- Coenzyme A is susceptible to oxidation and hydrolysis. Prepare solutions fresh and keep them on ice.- Maintain the pH of the reaction mixture within the optimal range for stability.
Product Purity Issues (Isomeric Contamination) Isomerization of double bonds during synthesis or workup.- Avoid harsh acidic or basic conditions and high temperatures.- Use purification methods with high resolving power, such as reverse-phase HPLC with an appropriate gradient.
Incomplete separation of product from starting materials or byproducts.- Optimize the HPLC purification protocol, including the column type, mobile phase composition, and gradient.[6]- Consider alternative purification techniques like solid-phase extraction.
Difficulty in Product Characterization Ambiguous spectroscopic data (NMR, MS).- Acquire high-resolution mass spectrometry data to confirm the molecular weight.- Use 2D NMR techniques (e.g., COSY, HMBC) to aid in the assignment of protons and carbons, and to confirm the position and geometry of the double bonds.
Co-elution with impurities during analysis.- Adjust the analytical HPLC method to improve the resolution of the peak of interest.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting materials for the synthesis of this compound?

A1: The primary starting materials are the precursor fatty acid, trans,cis-Hexadeca-2,9-dienoic acid, and Coenzyme A (CoA). The synthesis of the precursor fatty acid itself will require various reagents depending on the chosen synthetic route. For the enzymatic ligation, you will also need a suitable long-chain acyl-CoA synthetase, ATP, and magnesium ions.

Q2: What are the main challenges in synthesizing a di-unsaturated acyl-CoA like this compound?

A2: The main challenges include:

  • Stereochemical Control: Achieving the correct trans and cis geometry of the double bonds in the precursor fatty acid and maintaining it throughout the synthesis.

  • Oxidative Instability: Polyunsaturated fatty acids and their CoA esters are prone to oxidation. It is crucial to handle them under an inert atmosphere and use antioxidants.

  • Purification: Separating the desired product from starting materials, byproducts, and potential isomers can be challenging and often requires optimized HPLC methods.

  • Enzyme Specificity: If using an enzymatic approach, the chosen acyl-CoA synthetase must be able to efficiently activate the di-unsaturated fatty acid.

Q3: What methods can be used to activate the fatty acid for ligation to Coenzyme A?

A3: There are two primary approaches:

  • Enzymatic Activation: This method uses a long-chain acyl-CoA synthetase, which catalyzes the ATP-dependent formation of the thioester bond between the fatty acid and CoA.[7][8][9] This is often the preferred method due to its high specificity and mild reaction conditions.

  • Chemical Synthesis: This involves activating the carboxylic acid group of the fatty acid, for example, by converting it to an N-hydroxysuccinimide ester or using a coupling agent like carbonyldiimidazole, followed by reaction with the thiol group of Coenzyme A.[4][5]

Q4: How can I monitor the progress of the synthesis reaction?

A4: The reaction progress can be monitored by taking small aliquots at different time points and analyzing them by:

  • Thin-Layer Chromatography (TLC): This can be used for a quick qualitative assessment of the disappearance of the starting fatty acid and the appearance of a new, more polar spot corresponding to the acyl-CoA.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method. By using a suitable reverse-phase column and a UV detector (monitoring at ~260 nm for the adenine (B156593) base of CoA), you can separate and quantify the starting materials and the product.

Q5: What are the recommended storage conditions for this compound?

A5: Due to its instability, the purified this compound should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-80°C is recommended for long-term storage). It is also advisable to store it in a buffer at a slightly acidic to neutral pH (around 6.0-7.0) to minimize hydrolysis. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of this compound

This protocol provides a general framework for the enzymatic synthesis. Optimization of specific parameters will be necessary depending on the source and specific activity of the acyl-CoA synthetase used.

Materials:

  • trans,cis-Hexadeca-2,9-dienoic acid

  • Coenzyme A, lithium salt

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or bovine liver)

  • ATP, disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Dithiothreitol (DTT)

Procedure:

  • Prepare a stock solution of trans,cis-Hexadeca-2,9-dienoic acid in a suitable organic solvent (e.g., ethanol (B145695) or DMSO).

  • In a microcentrifuge tube, combine the following in the specified order:

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • ATP solution (to a final concentration of 10 mM)

    • MgCl₂ solution (to a final concentration of 10 mM)

    • DTT solution (to a final concentration of 2 mM)

    • Coenzyme A solution (to a final concentration of 1 mM)

    • trans,cis-Hexadeca-2,9-dienoic acid solution (to a final concentration of 0.5 mM)

  • Pre-incubate the mixture at the optimal temperature for the enzyme (typically 30-37°C) for 5 minutes.

  • Initiate the reaction by adding the long-chain acyl-CoA synthetase to a final concentration of 0.1-1 µM.

  • Incubate the reaction at the optimal temperature for 1-4 hours.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, terminate it by adding an equal volume of cold acetonitrile (B52724) or by acidifying the mixture.

  • Proceed with purification of the product.

Protocol 2: HPLC Purification of this compound

Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A C18 reverse-phase column is commonly used for the separation of acyl-CoAs.

Mobile Phase:

  • Solvent A: 100 mM potassium phosphate buffer, pH 5.5

  • Solvent B: Acetonitrile

Procedure:

  • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject the filtered sample onto the C18 column equilibrated with a low percentage of Solvent B (e.g., 5-10%).

  • Elute the compounds using a linear gradient of Solvent B. A typical gradient might be from 10% to 70% Solvent B over 30-40 minutes. The optimal gradient will need to be determined empirically.

  • Monitor the elution profile at 260 nm. The acyl-CoA product will elute later than the free Coenzyme A.

  • Collect the fractions corresponding to the product peak.

  • Confirm the identity and purity of the collected fractions by analytical HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize or store as a frozen solution.

Data Presentation

Table 1: Typical Reaction Conditions for Enzymatic Acyl-CoA Synthesis

ParameterTypical RangeNotes
pH7.0 - 8.0Optimal pH can vary depending on the enzyme source.
Temperature25 - 37 °CHigher temperatures may lead to enzyme denaturation or product degradation.
ATP Concentration5 - 15 mMShould be in excess relative to the fatty acid.
Coenzyme A Concentration0.5 - 2 mM
Mg²⁺ Concentration5 - 15 mMTypically equimolar with or in slight excess of the ATP concentration.
Fatty Acid Concentration0.1 - 1 mMHigher concentrations may lead to substrate inhibition.
Enzyme Concentration0.1 - 2 µMDependent on the specific activity of the enzyme preparation.
Incubation Time30 min - 4 hoursShould be monitored to determine the point of maximum conversion.

Table 2: Example HPLC Gradient for Acyl-CoA Purification

Time (minutes)% Solvent A% Solvent BFlow Rate (mL/min)
09551.0
59551.0
3530701.0
405951.0
455951.0
509551.0

Visualizations

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Enzymatic Ligation cluster_2 Step 3: Purification & Analysis Starting_Materials Chemical Precursors Chemical_Synthesis Multi-step Chemical Synthesis Starting_Materials->Chemical_Synthesis Reaction Precursor_FA trans,cis-Hexadeca-2,9-dienoic Acid Chemical_Synthesis->Precursor_FA Purification Enzyme_Reaction Acyl-CoA Synthetase Reaction Precursor_FA->Enzyme_Reaction CoA Coenzyme A CoA->Enzyme_Reaction ATP_Mg ATP, Mg2+ ATP_Mg->Enzyme_Reaction Crude_Product Crude Product Mixture Enzyme_Reaction->Crude_Product Purification HPLC Purification Crude_Product->Purification Final_Product This compound Purification->Final_Product Analysis LC-MS, NMR Final_Product->Analysis

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low/No Product Yield Check_FA Check Precursor Fatty Acid Purity and Integrity Start->Check_FA Is precursor okay? Check_Enzyme Verify Acyl-CoA Synthetase Activity Start->Check_Enzyme Is enzyme active? Optimize_Conditions Optimize Reaction Conditions (pH, Temp, Concentrations) Start->Optimize_Conditions Are conditions optimal? Check_Reagents Assess Purity of CoA, ATP, and other Reagents Start->Check_Reagents Are reagents pure? Successful_Synthesis Successful Synthesis Check_FA->Successful_Synthesis Yes Check_Enzyme->Successful_Synthesis Yes Optimize_Conditions->Successful_Synthesis Yes Check_Reagents->Successful_Synthesis Yes

Caption: Troubleshooting logic for low product yield in enzymatic synthesis.

References

Improving the yield of chemically synthesized trans,cis-Hexadeca-2,9-dienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of trans,cis-Hexadeca-2,9-dienoyl-CoA. Our aim is to help improve the yield and purity of this important polyunsaturated fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound?

A1: The synthesis typically involves a multi-step process. First, the C16 fatty acid backbone with the desired trans,cis diene stereochemistry, (2E,9Z)-Hexadeca-2,9-dienoic acid, is synthesized. This is often achieved through stereoselective methods such as the Wittig reaction to control the double bond geometry. Following the synthesis and purification of the fatty acid, it is activated and coupled to Coenzyme A (CoA) to yield the final product.

Q2: Which step is most critical for determining the final yield?

A2: Both the stereoselective synthesis of the dienoic acid and the subsequent coupling to CoA are critical. Low yields in the fatty acid synthesis, often due to side reactions or incomplete stereoselectivity, will directly impact the overall yield. Similarly, the coupling reaction with the expensive Coenzyme A thiol can be inefficient if not optimized, leading to significant loss of starting material.

Q3: What are the expected yields for this type of synthesis?

A3: The overall yield for the multi-step synthesis of similar polyunsaturated fatty acids can be modest. For instance, a reported total synthesis of a related (5Z,9Z)-octadecadienoic acid achieved an overall yield of 10%.[1][2] The final CoA coupling step can have yields ranging from 40% to over 80%, depending on the method and optimization.[3]

Q4: How can I confirm the stereochemistry of the synthesized dienoic acid?

A4: The stereochemistry of the trans and cis double bonds should be confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants (J-values) of the vinylic protons in the 1H NMR spectrum are indicative of the double bond geometry. For the trans double bond at the C2 position, a larger coupling constant (typically around 15 Hz) is expected, while the cis double bond at the C9 position will show a smaller coupling constant (around 10-12 Hz).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of (2E,9Z)-Hexadeca-2,9-dienoic acid - Incomplete Wittig reaction. - Formation of undesired stereoisomers (e.g., Z,Z, E,E, or Z,E). - Difficult purification leading to product loss.- Ensure anhydrous reaction conditions for the Wittig reaction. - Use a stabilized ylide to favor the formation of the (E)-alkene at the C2 position. For the C9 cis-double bond, a non-stabilized ylide is typically used. - Optimize purification by flash column chromatography, carefully selecting the solvent system.
Low yield of this compound - Inefficient activation of the carboxylic acid. - Degradation of Coenzyme A. - Poor nucleophilic attack by the CoA thiol.- Use a reliable activating agent like N,N'-Carbonyldiimidazole (CDI) or form an N-hydroxysuccinimide (NHS) ester of the fatty acid.[3][4] - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and at a controlled pH (typically around 7.5-8.0) to minimize CoA degradation. - Ensure complete dissolution of both the activated fatty acid and CoA in a suitable solvent system, which may include a mixture of organic and aqueous buffers.
Presence of impurities in the final product - Unreacted fatty acid. - Unreacted Coenzyme A. - Side products from the coupling reaction.- Purify the final product using High-Performance Liquid Chromatography (HPLC) on a C18 reverse-phase column.[5] - Use a gradient elution with a mobile phase containing a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
Difficulty in dissolving the long-chain fatty acid - The hydrophobic nature of the C16 fatty acid.- Use a co-solvent system such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to dissolve the fatty acid before adding it to the aqueous CoA solution.

Experimental Protocols

Synthesis of (2E,9Z)-Hexadeca-2,9-dienoic acid (Illustrative Protocol)

This protocol is a generalized procedure based on common synthetic strategies for analogous molecules. Optimization will be required.

  • Synthesis of the C9-Z-alkene fragment: A Wittig reaction between an appropriate C7 phosphonium (B103445) ylide and a C9 aldehyde can be used to generate the cis-double bond at the 9-position. Non-stabilized ylides under salt-free conditions typically favor the Z-isomer.

  • Synthesis of the C2-E-enoate fragment: A Horner-Wadsworth-Emmons reaction of a C7 aldehyde with a phosphonate (B1237965) ester (e.g., triethyl phosphonoacetate) will stereoselectively form the trans-double bond at the 2-position, yielding an α,β-unsaturated ester.

  • Coupling and final modification: The two fragments can be coupled, followed by necessary functional group manipulations to arrive at the final carboxylic acid.

  • Purification: The crude fatty acid should be purified by silica (B1680970) gel column chromatography.

Coupling of (2E,9Z)-Hexadeca-2,9-dienoic acid to Coenzyme A (CDI Method)
  • Activation of the fatty acid: Dissolve (2E,9Z)-Hexadeca-2,9-dienoic acid in anhydrous tetrahydrofuran (THF). Add a slight excess (1.1-1.5 equivalents) of N,N'-Carbonyldiimidazole (CDI) and stir the reaction mixture at room temperature under an inert atmosphere for 1-2 hours, or until the activation is complete (monitored by TLC or LC-MS).

  • Coupling Reaction: In a separate flask, dissolve Coenzyme A trilithium salt in an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0). Add the activated fatty acid solution dropwise to the CoA solution with vigorous stirring.

  • Reaction Monitoring and Quenching: Monitor the reaction progress by HPLC. Once the reaction is complete (typically 2-4 hours), quench any remaining acyl-imidazolide by adding a small amount of water.

  • Purification: Acidify the reaction mixture to approximately pH 3-4 with a dilute acid (e.g., 0.1 M HCl). Purify the this compound by preparative reverse-phase HPLC using a C18 column and a suitable gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium acetate). Lyophilize the collected fractions to obtain the pure product.

Quantitative Data

The following table summarizes typical yields for the key steps in the synthesis of long-chain acyl-CoAs. Note that specific yields for this compound are not widely reported and will require experimental optimization.

Reaction Step Method Reported Yield Range Reference(s)
Stereoselective Fatty Acid Synthesis Multi-step organic synthesis10% (overall for a similar dienoic acid)[1][2]
Acyl-CoA Synthesis N-hydroxysuccinimide ester methodHigh Yield (not quantified)[3]
Acyl-CoA Synthesis Carbonyldiimidazole (CDI) method40-80%[4]
Purification Reverse-Phase HPLC>90% recovery from the purification step[5]

Visualizations

Experimental Workflow for Synthesis

experimental_workflow cluster_synthesis Synthesis of (2E,9Z)-Hexadeca-2,9-dienoic Acid cluster_coupling Coupling to Coenzyme A A Stereoselective Formation of C2-trans double bond C Fragment Coupling & Final Modification A->C B Stereoselective Formation of C9-cis double bond B->C D Purification (Column Chromatography) C->D E Activation of Carboxylic Acid (e.g., with CDI) D->E Purified Fatty Acid F Reaction with Coenzyme A E->F G Purification (Preparative HPLC) F->G H H G->H Final Product: This compound

Caption: A generalized workflow for the chemical synthesis of this compound.

Potential Metabolic Fate of this compound

While specific signaling pathways for this compound are not well-defined, its structure suggests it is a substrate for fatty acid β-oxidation. The presence of a cis double bond at an odd-numbered carbon (C9) and a trans double bond at an even-numbered carbon (C2) necessitates the action of auxiliary enzymes.

metabolic_pathway A This compound B β-Oxidation Cycles (3 cycles) A->B C cis-Deca-3-enoyl-CoA B->C Yields 3 Acetyl-CoA D Enoyl-CoA Isomerase C->D Isomerization E trans-Deca-2-enoyl-CoA D->E F Further β-Oxidation Cycles E->F G Acetyl-CoA F->G Yields 5 Acetyl-CoA

Caption: Proposed β-oxidation pathway for this compound.

References

Technical Support Center: GC-MS Analysis of trans,cis-Hexadeca-2,9-dienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of trans,cis-Hexadeca-2,9-dienoyl-CoA by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: Direct analysis of free fatty acyl-CoAs like this compound by GC-MS is challenging due to their low volatility and the high polarity of the carboxyl group.[1] Derivatization, typically through esterification to form a fatty acid methyl ester (FAME), is a critical step that converts the non-volatile and polar fatty acyl-CoA into a more volatile and less polar derivative.[1] This process neutralizes the polar carboxyl group, enabling separation based on boiling point, degree of unsaturation, and molecular geometry.[1]

Q2: What are the most common derivatization methods for this type of analysis?

A2: The most common derivatization technique is esterification to form FAMEs.[1] Common methods include:

  • Acid-catalyzed esterification: Using reagents like Boron Trifluoride (BF₃)-Methanol or methanolic HCl.[1][2]

  • Base-catalyzed transesterification: Suitable for samples where the fatty acid is part of a glycerolipid.

  • Silylation: This method forms trimethylsilyl (B98337) (TMS) esters and is also effective for derivatizing other polar functional groups.[1]

Q3: What are the potential risks of isomerization of the cis double bond during sample preparation?

A3: A significant pitfall in the analysis of unsaturated fatty acids is the risk of isomerization of cis double bonds to the more stable trans configuration, particularly when exposed to harsh conditions like high temperatures or strong acids for extended periods during derivatization. This can lead to inaccurate quantification of the specific trans,cis isomer. It is crucial to use mild derivatization conditions and to optimize reaction times and temperatures.

Q4: How can I confirm the identity of the trans,cis-Hexadeca-2,9-dienoyl methyl ester peak in my chromatogram?

A4: Peak identification is typically achieved by a combination of:

  • Retention Time: Comparing the retention time of the peak in your sample to that of a certified reference standard of trans,cis-Hexadeca-2,9-dienoic acid methyl ester analyzed under the same GC conditions.[3]

  • Mass Spectrum: Comparing the mass spectrum of your peak to a library spectrum or the spectrum of a reference standard. The fragmentation pattern will be characteristic of the specific isomer.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My peak for the hexadeca-2,9-dienoic acid methyl ester is tailing significantly. What could be the cause?

A: Peak tailing is often due to active sites in the GC system.[4] Here are some potential causes and solutions:

  • Active sites in the inlet liner or column: The polar nature of the analyte, even after derivatization, can interact with active sites.

    • Solution: Clean or replace the inlet liner.[5][6] Use a deactivated liner. For the column, you can try to bake it out or cut off the first few inches.[5]

  • Column degradation: Over time, the stationary phase can degrade, exposing active sites.

    • Solution: Condition the column or replace it if it's old or has been used extensively at high temperatures.[6]

  • Low injector temperature: If the injector temperature is too low, the sample may not vaporize completely and uniformly.

    • Solution: Increase the injector temperature, but do not exceed the maximum temperature limit of the column.[5]

Issue 2: Low or No Signal

Q: I am not seeing a peak for my target analyte, or the signal is very weak. What should I check?

A: This could be due to a variety of factors, from sample preparation to instrument settings:

  • Inefficient derivatization: The conversion to the methyl ester may be incomplete.

    • Solution: Optimize the derivatization reaction time, temperature, and reagent concentration. Ensure your sample is dry before adding the derivatization reagent.[1]

  • Leaks in the system: Leaks in the carrier gas line or injector can lead to sample loss and poor sensitivity.[6]

    • Solution: Perform a leak check of the GC system.

  • Incorrect GC-MS parameters: The split ratio might be too high, or the detector may not be properly tuned.

    • Solution: If using splitless injection, ensure the split vent is closed for an adequate amount of time.[5] Check the MS tune and detector settings.

Issue 3: Co-elution with Other Peaks

Q: My target peak is not well-resolved from other components in the sample. How can I improve the separation?

A: Co-elution can be addressed by modifying the GC method:

  • Optimize the temperature program: A slower temperature ramp can improve the separation of closely eluting compounds.

  • Change the column: A column with a different stationary phase polarity or a longer column can provide better resolution. For fatty acid methyl esters, a polar stationary phase is often used.

  • Adjust the carrier gas flow rate: Optimizing the flow rate can improve column efficiency.

Experimental Protocols

Protocol 1: Derivatization of this compound to its Methyl Ester (FAME)

This protocol is a general guideline and may need optimization for specific sample matrices.

  • Hydrolysis of the Acyl-CoA:

    • To a known amount of sample containing this compound, add 1 mL of 2M methanolic HCl.

    • Cap the tube tightly and heat at 80°C for 1 hour to hydrolyze the CoA ester and simultaneously form the methyl ester.

  • Extraction of the FAME:

    • After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of water to the tube.

    • Vortex vigorously for 1 minute to extract the FAME into the hexane layer.

    • Centrifuge at 1,500 x g for 5 minutes to separate the layers.

  • Sample Cleanup:

    • Carefully transfer the upper hexane layer to a clean vial.

    • Add a small amount of anhydrous sodium sulfate (B86663) to the vial to remove any residual water.

  • Sample Concentration and Analysis:

    • The sample is now ready for GC-MS analysis. If necessary, the sample can be concentrated under a gentle stream of nitrogen.

Data Presentation

Table 1: Typical GC-MS Parameters for the Analysis of Hexadeca-2,9-dienoic acid methyl ester

ParameterValue
GC Column DB-23 (50% cyanopropyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 100 °C, hold for 2 min, ramp to 240 °C at 5 °C/min, hold for 5 min
MS Transfer Line 250 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-400

Table 2: Expected Key Mass Spectral Fragments for Hexadeca-2,9-dienoic acid methyl ester (C₁₇H₃₀O₂)

m/zInterpretation
266Molecular Ion [M]⁺
235[M - OCH₃]⁺
74McLafferty rearrangement fragment, characteristic of fatty acid methyl esters
87Another characteristic fragment for FAMEs
55, 67, 81, 95Fragments corresponding to cleavage at various points along the aliphatic chain

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Sample containing This compound Hydrolysis Hydrolysis and Esterification Sample->Hydrolysis Derivatization Reagent Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Hexane/Water Cleanup Drying and Concentration Extraction->Cleanup GCMS GC-MS Injection and Analysis Cleanup->GCMS Data Data Acquisition (Chromatogram and Spectra) GCMS->Data PeakID Peak Identification (Retention Time and Mass Spectrum) Data->PeakID Quant Quantification PeakID->Quant

Caption: Experimental workflow for GC-MS analysis of this compound.

Beta_Oxidation_Pathway PUFA Polyunsaturated Fatty Acyl-CoA (e.g., with a cis-Δ⁹ double bond) BetaOx1 β-Oxidation Cycles PUFA->BetaOx1 DienoylCoA trans,cis-Dienoyl-CoA Intermediate (e.g., this compound) BetaOx1->DienoylCoA Reductase 2,4-Dienoyl-CoA Reductase DienoylCoA->Reductase EnoylCoA trans-3-Enoyl-CoA Reductase->EnoylCoA Isomerase Enoyl-CoA Isomerase EnoylCoA->Isomerase Trans2EnoylCoA trans-2-Enoyl-CoA Isomerase->Trans2EnoylCoA BetaOx2 Resumption of β-Oxidation Trans2EnoylCoA->BetaOx2 AcetylCoA Acetyl-CoA BetaOx2->AcetylCoA

Caption: Simplified pathway of polyunsaturated fatty acid β-oxidation.

References

Technical Support Center: Derivatization of trans,cis-Hexadeca-2,9-dienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of trans,cis-Hexadeca-2,9-dienoyl-CoA for analytical purposes such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for derivatizing this compound?

Derivatization is crucial for the analysis of fatty acyl-CoAs for several reasons:

  • Increased Volatility for GC-MS: Long-chain acyl-CoAs are not volatile enough for GC analysis. Derivatization to more volatile forms, such as fatty acid methyl esters (FAMEs), is essential.

  • Improved Chromatographic Separation: Derivatization can improve peak shape and resolution in both GC and LC, reducing tailing and enhancing separation from other matrix components.

  • Enhanced Ionization Efficiency for MS: For LC-MS, derivatization can improve the ionization efficiency of the molecule, leading to better sensitivity.

  • Structural Elucidation: Specific derivatization techniques can be employed to help determine the position of double bonds within the fatty acid chain.

Q2: What are the most common derivatization methods for this compound?

The most common methods involve the cleavage of the thioester bond followed by esterification of the resulting free fatty acid. These include:

  • Acid-Catalyzed Transesterification: Using reagents like methanolic HCl or BF3/methanol (B129727) to simultaneously cleave the thioester and form the methyl ester.

  • Base-Catalyzed Transesterification: Using reagents like sodium methoxide (B1231860). This method is generally milder but may not be suitable for all sample types.

For direct analysis of the intact acyl-CoA by LC-MS, derivatization of the phosphate (B84403) groups by methods such as phosphate methylation can be employed to improve chromatographic behavior.[1]

Q3: What are the potential artifacts that can form during the derivatization of this compound?

The primary artifacts of concern for this specific molecule are:

  • Isomerization of Double Bonds: The trans,cis-diene system is susceptible to isomerization under both acidic and basic conditions. This can lead to the formation of trans,trans, cis,cis, or conjugated diene isomers. Acid-catalyzed methods are particularly known to cause isomerization of conjugated dienes.

  • Methoxy (B1213986) Artifacts: Acid-catalyzed methylation, especially with BF3/methanol, can lead to the formation of methoxy artifacts where a methoxy group is added across a double bond.

  • Cyclization: Under strong acidic conditions, the diene system could potentially undergo cyclization reactions.

  • Incomplete Derivatization: This can lead to the presence of the underivatized free fatty acid or the original acyl-CoA, resulting in poor quantification.

  • Oxidation: Polyunsaturated fatty acids are prone to oxidation, especially if not handled under an inert atmosphere.

Troubleshooting Guides

Issue 1: Unexpected peaks in the chromatogram, suggesting isomerization.

Possible Causes:

  • Harsh Derivatization Conditions: High temperatures and prolonged reaction times with either acid or base catalysts can promote double bond migration and isomerization.

  • Inappropriate Catalyst: Acid catalysts, in particular, are known to cause isomerization of polyunsaturated fatty acids.[2]

Solutions:

  • Optimize Reaction Conditions: Reduce the reaction temperature and time. For acid-catalyzed methylation, milder conditions should be tested. For base-catalyzed methods, ensure the reaction is not left for an extended period.

  • Use a Milder Derivatization Reagent: Consider using a base-catalyzed method like sodium methoxide, which is generally less prone to causing isomerization compared to acidic methods.[3] Diazomethane is another mild option for esterification of the free fatty acid after initial hydrolysis of the thioester, but it is hazardous and requires special handling precautions.

  • Prevent Oxidation: The formation of oxidized species can complicate the chromatogram. It is advisable to perform derivatization under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of polyunsaturated fatty acids.[4][5]

Issue 2: Poor recovery or absence of the target analyte peak.

Possible Causes:

  • Incomplete Thioester Cleavage: The conditions used may not be sufficient to completely hydrolyze the thioester bond of the acyl-CoA.

  • Incomplete Esterification: After thioester cleavage, the resulting free fatty acid may not be fully converted to its ester derivative.

  • Analyte Degradation: The acyl-CoA molecule is susceptible to degradation, especially in aqueous solutions and at non-optimal pH.

  • Adsorption to Surfaces: Acyl-CoAs can adsorb to glass and metal surfaces, leading to sample loss.

Solutions:

  • Ensure Complete Thioester Cleavage: For two-step methods, ensure the initial hydrolysis of the thioester bond is complete before proceeding to esterification.

  • Optimize Derivatization Reaction: Ensure an adequate excess of the derivatizing agent and optimal reaction conditions (time and temperature) for complete esterification.

  • Proper Sample Handling: Keep samples on ice and process them quickly to minimize degradation. Store acyl-CoA samples at -80°C.

  • Use Appropriate Labware: Using polypropylene (B1209903) or silanized glassware can help to minimize adsorption of the analyte.

Issue 3: Mass spectral data suggests the presence of methoxy artifacts.

Possible Cause:

  • Acid-Catalyzed Derivatization: The use of reagents like BF3 in methanol is known to produce methoxy artifacts with unsaturated fatty acids.

Solution:

  • Switch to a Base-Catalyzed Method: Employing a base-catalyzed transesterification method will avoid the formation of these specific artifacts.

  • Use a Two-Step Derivatization: First, hydrolyze the thioester bond under basic conditions to the free fatty acid. Then, esterify the fatty acid using a milder reagent that does not introduce methoxy artifacts.

Data Presentation

Table 1: Potential Artifacts and Their Characteristics

Artifact TypeDescriptionCommon CauseAnalytical Indication (GC-MS of FAME)
Isomers Change in double bond position or geometry (cis/trans).Harsh derivatization conditions (acid or base).Peaks with the same mass spectrum but different retention times.
Conjugated Dienes Isomerization of the non-conjugated diene system to a conjugated system.Acid or base catalysis, high temperatures.Shift in retention time and potential changes in mass spectral fragmentation.
Methoxy Artifacts Addition of a methoxy group across a double bond.Acid-catalyzed methylation (e.g., BF3/methanol).A derivative with a mass increase of 32 Da compared to the expected FAME.
Cyclized Products Intramolecular cyclization of the fatty acid chain.Strong acidic conditions.Peaks with a mass spectrum corresponding to a cyclized derivative.
Oxidation Products Introduction of oxygen-containing functional groups (e.g., hydroxyl, keto).Exposure to air during sample preparation.Peaks with mass increases corresponding to the addition of oxygen atoms.

Experimental Protocols

Protocol 1: Mild Base-Catalyzed Transesterification for FAME Preparation

This protocol is designed to minimize isomerization and artifact formation.

  • Sample Preparation: Reconstitute the dried acyl-CoA sample in 100 µL of methanol.

  • Transesterification: Add 200 µL of 0.5 M sodium methoxide in methanol.

  • Incubation: Vortex briefly and incubate at 50°C for 15 minutes.

  • Neutralization: Cool the reaction mixture to room temperature and neutralize by adding 5 µL of glacial acetic acid.

  • Extraction: Add 500 µL of hexane (B92381) and 500 µL of water. Vortex thoroughly and centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Protocol 2: LC-MS/MS Analysis of Intact this compound

This method avoids derivatization of the fatty acyl chain, thus preserving its original structure.

  • Sample Extraction: Extract acyl-CoAs from the biological matrix using a suitable method, such as solid-phase extraction or protein precipitation with cold acetonitrile.

  • LC Separation:

    • Column: Use a C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of B, ramping up to elute the acyl-CoA.

  • MS/MS Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Precursor Ion: Monitor for the protonated molecule [M+H]⁺.

    • Product Ion: A characteristic neutral loss of 507 Da (corresponding to the 3'-phospho-ADP moiety) is commonly observed for acyl-CoAs. Monitor for the specific product ion corresponding to the acyl group.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (GC-MS) cluster_analysis Analysis cluster_data Data Interpretation start This compound Sample extraction Lipid Extraction / Purification start->extraction transesterification Transesterification (e.g., NaOMe/MeOH) extraction->transesterification lcms LC-MS/MS Analysis (Intact Acyl-CoA) extraction->lcms gcms GC-MS Analysis transesterification->gcms data_analysis Data Analysis & Troubleshooting gcms->data_analysis lcms->data_analysis

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_isomerization Isomerization Artifacts cluster_methoxy Methoxy Artifacts start Unexpected Peaks in Chromatogram? cause_harsh Cause: Harsh Conditions (High Temp/Time) start->cause_harsh Yes cause_acid Cause: Acid Catalyst start->cause_acid Yes cause_bf3 Cause: BF3/Methanol start->cause_bf3 Yes, with m/z +32 no Proceed with Quantification start->no No solution_optimize Solution: Optimize Conditions (Lower Temp/Time) cause_harsh->solution_optimize solution_mild Solution: Use Milder Reagent (e.g., NaOMe) cause_acid->solution_mild solution_base Solution: Switch to Base-Catalyzed Method cause_bf3->solution_base

References

Technical Support Center: Chromatographic Resolution of trans,cis-Hexadeca-2,9-dienoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the chromatographic resolution of trans,cis-Hexadeca-2,9-dienoyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the separation of these challenging geometric isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers by standard reversed-phase HPLC so difficult?

A1: The trans and cis isomers of Hexadeca-2,9-dienoyl-CoA possess the same molecular weight and elemental composition. Their primary difference lies in the spatial arrangement of the acyl chain around the double bonds. This subtle structural variation results in very similar hydrophobicities, leading to co-elution or poor resolution on standard C18 columns, which primarily separate molecules based on hydrophobicity.[1]

Q2: What are the recommended chromatographic techniques for improving the resolution of these isomers?

A2: For enhanced resolution of geometric isomers of fatty acyl-CoAs, specialized chromatographic techniques are recommended. Silver ion high-performance liquid chromatography (Ag-HPLC) is a powerful method that separates isomers based on the interaction between the silver ions on the stationary phase and the π-electrons of the double bonds in the analytes.[2][3][4][5][6] Additionally, ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides high separation efficiency and sensitive detection, which is crucial for analyzing complex biological samples.[7][8][9][10]

Q3: Is derivatization of the Hexadeca-2,9-dienoyl-CoA molecule necessary for analysis?

A3: For HPLC and UPLC-MS/MS analysis, derivatization of the acyl-CoA molecule itself is generally not required. However, for gas chromatography (GC) analysis, derivatization to the corresponding fatty acid methyl esters (FAMEs) is a necessary step to increase the volatility of the analytes. It is important to note that GC is more commonly used for the analysis of free fatty acids rather than their CoA esters.

Q4: What detection methods are most suitable for the analysis of Hexadeca-2,9-dienoyl-CoA isomers?

A4: Tandem mass spectrometry (MS/MS) is the preferred detection method for acyl-CoA isomers due to its high sensitivity and selectivity.[9][10][11] It allows for the quantification of isomers even at low concentrations in complex biological matrices. For HPLC systems without a mass spectrometer, UV detection at approximately 260 nm can be used, as the adenine (B156593) moiety of the Coenzyme A molecule has a strong UV absorbance.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound isomers.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution / Co-elution of Isomers Inadequate Stationary Phase Chemistry: Standard C18 columns often lack the selectivity for geometric isomers.- Switch to a Silver-Ion (Ag+) HPLC Column: This provides excellent selectivity based on the interaction with double bonds.[2][3][4][5] - Consider a Phenyl-Hexyl Column: The π-π interactions with the phenyl ligands can offer alternative selectivity. - Use a Longer Column or Columns in Series: This increases the number of theoretical plates and can improve resolution.
Suboptimal Mobile Phase Composition: The mobile phase composition directly influences selectivity.- Optimize the Organic Modifier: Vary the ratio of acetonitrile (B52724) or methanol (B129727) in the mobile phase. - Adjust the pH of the Aqueous Component: This can alter the ionization state of the molecule and affect retention. - Incorporate an Ion-Pairing Reagent: Reagents like triethylamine (B128534) (TEA) or hexafluoroisopropanol (HFIP) can improve peak shape and resolution.
Inappropriate Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.- Optimize the Column Temperature: Experiment with a range of temperatures (e.g., 25-40°C). Lower temperatures may increase retention and improve resolution in some cases.
Peak Tailing Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with the polar head group of the acyl-CoA.- Use an End-Capped Column: This minimizes the number of free silanol groups. - Add a Mobile Phase Modifier: A small amount of a competing base (e.g., triethylamine) can reduce tailing. - Lower the pH of the Mobile Phase: This can suppress the ionization of silanol groups.
Column Overload: Injecting too much sample can lead to peak distortion.- Reduce the Injection Volume or Sample Concentration: Dilute the sample and re-inject.
Irreproducible Retention Times Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to shifts in retention time.- Prepare Fresh Mobile Phase Daily: Ensure accurate measurements of all components. - Thoroughly Degas the Mobile Phase: Dissolved gases can cause pump cavitation and flow rate fluctuations.
Column Equilibration Issues: Insufficient equilibration time with the mobile phase can cause retention time drift.- Equilibrate the Column for an Extended Period: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.
Fluctuations in Column Temperature: Changes in ambient temperature can affect retention.- Use a Column Oven: This will maintain a stable column temperature throughout the analysis.
Low Signal Intensity / Poor Sensitivity Suboptimal Mass Spectrometer Settings: Ionization and fragmentation parameters may not be optimized for the analyte.- Perform a Compound Optimization/Tuning: Infuse a standard solution of the analyte to determine the optimal cone voltage, collision energy, and other MS parameters.
Sample Degradation: Acyl-CoAs can be susceptible to hydrolysis.- Keep Samples Cold: Use an autosampler with temperature control (e.g., 4°C). - Prepare Samples Fresh: Analyze samples as soon as possible after preparation.

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for the Separation of Hexadeca-2,9-dienoyl-CoA Isomers

This protocol provides a robust method for the separation and quantification of this compound isomers using UPLC-MS/MS.

Instrumentation:

  • UPLC System: A high-pressure binary solvent delivery system with a temperature-controlled column compartment and autosampler.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.4 95 5
    1.0 0.4 95 5
    12.0 0.4 5 95
    15.0 0.4 5 95
    15.1 0.4 95 5

    | 20.0 | 0.4 | 95 | 5 |

  • Column Temperature: 40°C

  • Autosampler Temperature: 4°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 40 V

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor Ion (m/z) -> Product Ion (m/z), Collision Energy (eV) - To be determined by direct infusion of a standard.

Sample Preparation:

  • Biological samples (e.g., cell lysates, tissue homogenates) should be extracted using a suitable method for acyl-CoAs, such as solid-phase extraction (SPE) with a C18 cartridge.

  • The final extract should be reconstituted in a solvent compatible with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Silver-Ion HPLC Method for Enhanced Isomer Resolution

This protocol is designed to achieve baseline separation of the geometric isomers using a silver-ion stationary phase.

Instrumentation:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, a column oven, and a UV detector or mass spectrometer.

Chromatographic Conditions:

  • Column: ChromSpher 5 Lipids, 5 µm, 4.6 x 250 mm (or similar silver-ion column)

  • Mobile Phase A: Hexane

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 1.0 99.9 0.1
    20.0 1.0 98.0 2.0
    30.0 1.0 98.0 2.0
    31.0 1.0 99.9 0.1

    | 40.0 | 1.0 | 99.9 | 0.1 |

  • Column Temperature: 20°C

  • Injection Volume: 10 µL

  • Detection: UV at 260 nm or ESI-MS (as described in Protocol 1)

Quantitative Data Summary

The following table presents representative data for the separation of this compound isomers based on the UPLC-MS/MS method described in Protocol 1. Note: Actual retention times and resolution may vary depending on the specific instrumentation and column used.

Isomer Retention Time (min) Resolution (Rs)
trans-2, cis-9-Hexadeca-2,9-dienoyl-CoA10.2-
cis-2, trans-9-Hexadeca-2,9-dienoyl-CoA10.82.1

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (Cells/Tissue) Extraction Acyl-CoA Extraction (e.g., SPE) Sample->Extraction Reconstitution Reconstitution in Initial Mobile Phase Extraction->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Injection UPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 or Ag+ Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Troubleshooting_Logic Start Poor Resolution of Isomers CheckStationaryPhase Is the stationary phase optimized for isomers? Start->CheckStationaryPhase CheckMobilePhase Is the mobile phase composition optimal? CheckStationaryPhase->CheckMobilePhase No Solution1 Use Silver-Ion or Phenyl-Hexyl Column CheckStationaryPhase->Solution1 Yes CheckTemperature Is the column temperature controlled and optimized? CheckMobilePhase->CheckTemperature No Solution2 Optimize Organic/Aqueous Ratio and/or pH CheckMobilePhase->Solution2 Yes Solution3 Use a Column Oven and Test Different Temperatures CheckTemperature->Solution3 No GoodResolution Good Resolution Achieved CheckTemperature->GoodResolution Yes Solution1->GoodResolution Solution2->GoodResolution Solution3->GoodResolution

References

Overcoming low signal intensity in mass spectrometry of trans,cis-Hexadeca-2,9-dienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of trans,cis-Hexadeca-2,9-dienoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a particular focus on addressing low signal intensity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a sixteen-carbon chain fatty acyl-coenzyme A with two double bonds. The "trans" configuration is at the second carbon position, and the "cis" configuration is at the ninth carbon position. Fatty acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and cell signaling.[1][2] The specific isomer, (5Z,9Z)-hexadecadienoic acid, has shown biological activity, including antimicrobial effects and inhibition of human topoisomerase I, suggesting that different isomers of hexadecadienoic acid could have significant biological roles.[3]

Q2: What is the expected fragmentation pattern for this compound in tandem mass spectrometry (MS/MS)?

Long-chain fatty acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da in positive ion mode tandem mass spectrometry.[4][5][6] This corresponds to the loss of the phosphoadenosine diphosphate (B83284) moiety of the coenzyme A molecule. The resulting product ion will be specific to the acyl chain. For this compound (molecular weight to be calculated), the protonated molecule [M+H]⁺ would be observed in the precursor scan, and the primary product ion would be at [M+H-507]⁺.

Q3: Which ionization mode is generally preferred for the analysis of long-chain fatty acyl-CoAs?

For the analysis of long-chain fatty acyl-CoAs, positive ion electrospray ionization (ESI) mode is often more sensitive than negative ion mode.[4][5] Studies have shown a roughly three-fold increase in sensitivity when using positive ion mode for similar molecules.[4]

Troubleshooting Guide: Overcoming Low Signal Intensity

Low signal intensity is a common issue in the mass spectrometric analysis of lipids and their derivatives. This guide provides a structured approach to diagnosing and resolving this problem when analyzing this compound.

Problem: Low or no signal for this compound

This troubleshooting guide follows a logical workflow to identify the root cause of low signal intensity.

LowSignalTroubleshooting cluster_SamplePrep Troubleshooting Sample Preparation cluster_Chromatography Troubleshooting Chromatography cluster_MSSettings Troubleshooting MS Settings cluster_IonSuppression Troubleshooting Ion Suppression Start Low Signal for this compound SamplePrep 1. Sample Preparation and Stability Start->SamplePrep Chromatography 2. Liquid Chromatography SamplePrep->Chromatography Sample is stable and properly extracted SP_Check1 Verify Analyte Stability: - Check for degradation. - Use fresh samples. MSSettings 3. Mass Spectrometer Settings Chromatography->MSSettings Chromatography is optimal Ch_Check1 Column Selection: - Use a C18 or C8 column. - Ensure column is not clogged. IonSuppression 4. Matrix Effects and Ion Suppression MSSettings->IonSuppression MS settings are optimized MS_Check1 Ionization Source Parameters: - Optimize spray voltage, gas flows, and temperature. Resolved Signal Improved IonSuppression->Resolved Ion suppression is mitigated IS_Check1 Dilute the Sample: - Reduce the concentration of matrix components. SP_Check2 Optimize Extraction: - Ensure complete extraction from matrix. - Use appropriate solvents. SP_Check3 Proper Storage: - Store extracts at -20°C or lower. - Avoid repeated freeze-thaw cycles. Ch_Check2 Mobile Phase Optimization: - Adjust gradient for optimal separation. - Consider pH modifiers. Ch_Check3 Peak Shape: - Address peak tailing or broadening. - May indicate interaction with column. MS_Check2 Fragmentation Energy: - Optimize collision energy for the neutral loss of 507 Da. MS_Check3 Detector Settings: - Ensure detector is functioning correctly. IS_Check2 Improve Sample Cleanup: - Use solid-phase extraction (SPE) to remove interfering substances. IS_Check3 Modify Chromatography: - Alter gradient to separate analyte from co-eluting matrix components.

Caption: Troubleshooting workflow for low signal intensity.

Potential Cause Troubleshooting Steps Expected Outcome
Analyte Instability/Degradation - Prepare fresh samples and standards. - Analyze samples promptly after preparation. - Avoid prolonged exposure to light and elevated temperatures. - Ensure the pH of the sample solution is appropriate to maintain stability.Increased signal intensity and reproducibility.
Inefficient Extraction - Validate the extraction method for recovery of long-chain dienoic acyl-CoAs. - Consider solid-phase extraction (SPE) for sample cleanup and concentration.[7] - Ensure complete dissolution of the final extract, especially for very-long-chain species.[4]Higher analyte concentration in the final sample, leading to a stronger signal.
Poor Chromatographic Performance - Use a reversed-phase C18 or a shorter C8 column suitable for lipid analysis. - Optimize the mobile phase gradient. A common mobile phase consists of an aqueous component with a pH modifier (e.g., ammonium (B1175870) acetate (B1210297) or triethylamine) and an organic component like acetonitrile.[8] - Ensure the analyte is not co-eluting with a large, interfering peak.Sharper, more intense chromatographic peaks with better separation from matrix components.
Suboptimal Mass Spectrometer Settings - Optimize ionization source parameters (e.g., spray voltage, gas flows, source temperature) using a standard solution of a similar long-chain acyl-CoA. - Perform a product ion scan to confirm the neutral loss of 507 Da and optimize the collision energy to maximize the intensity of the acyl-specific fragment ion.[4] - Ensure the mass spectrometer is properly calibrated.Increased precursor and product ion intensity.
Ion Suppression - Dilute the sample extract to reduce the concentration of co-eluting matrix components that can suppress the ionization of the target analyte.[9][10] - Enhance sample cleanup procedures. SPE is effective at removing phospholipids (B1166683) and other matrix components known to cause ion suppression.[9] - Modify the chromatographic method to separate the analyte from the region where most of the matrix components elute.Improved signal-to-noise ratio and more accurate quantification.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Fatty Acyl-CoAs from Biological Tissues

This protocol is adapted from methods developed for the extraction of long-chain acyl-CoAs from tissues.[7]

Materials:

  • Tissue sample (e.g., liver, heart)

  • 100 mM KH₂PO₄ buffer, pH 4.9

  • 2-Propanol

  • Acetonitrile (ACN)

  • Oligonucleotide purification column

  • C18 solid-phase extraction (SPE) cartridge

  • Homogenizer

Procedure:

  • Homogenize the tissue sample in ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).

  • Add 2-propanol and homogenize again.

  • Extract the acyl-CoAs from the homogenate by adding acetonitrile.

  • Centrifuge to pellet the precipitated proteins and other cellular debris.

  • Load the supernatant onto an oligonucleotide purification column to bind the acyl-CoAs.

  • Wash the column to remove unbound impurities.

  • Elute the acyl-CoAs with 2-propanol.

  • Concentrate the eluent under a stream of nitrogen.

  • For further cleanup, the concentrated eluent can be passed through a C18 SPE cartridge.

  • Elute the acyl-CoAs from the SPE cartridge and reconstitute in an appropriate solvent for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol is based on established methods for long-chain fatty acyl-CoA analysis.[4][5][8]

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM Ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20-95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: [M+H]⁺ for this compound

  • Product Ion: [M+H-507]⁺

  • Spray Voltage: 4500 V

  • Source Temperature: 350 °C

  • Gas 1 (Nebulizer Gas): 40 psi

  • Gas 2 (Heater Gas): 50 psi

  • Curtain Gas: 30 psi

  • Collision Gas (CAD): Medium

  • Collision Energy (CE): Optimize for the specific instrument and analyte (typically 20-40 eV).

  • Declustering Potential (DP): Optimize for the specific instrument and analyte (typically 50-100 V).

Signaling Pathway and Metabolic Context

This compound is an intermediate in fatty acid metabolism. Long-chain fatty acyl-CoAs are central to energy production through β-oxidation and are precursors for the synthesis of various lipids that can act as signaling molecules.

FattyAcidMetabolism FattyAcid Hexadecadienoic Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase Target_Molecule This compound AcylCoA_Synthetase->Target_Molecule + CoA + ATP BetaOxidation β-Oxidation Target_Molecule->BetaOxidation LipidSynthesis Lipid Synthesis Target_Molecule->LipidSynthesis Energy Energy (ATP) BetaOxidation->Energy SignalingLipids Signaling Lipids (e.g., Phospholipids) LipidSynthesis->SignalingLipids

References

Technical Support Center: Purity Assessment of Synthetic trans,cis-Hexadeca-2,9-dienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic trans,cis-Hexadeca-2,9-dienoyl-CoA. The information provided addresses common issues related to purity assessment, stability, and handling of this long-chain fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in assessing the purity of synthetic this compound?

A1: The main challenges stem from the molecule's inherent chemical liabilities. These include:

  • Isomeric Complexity: The presence of both trans and cis double bonds can lead to contamination with other geometric isomers (e.g., trans,trans; cis,cis; cis,trans) which can be difficult to separate chromatographically.[1]

  • Thioester Instability: The thioester bond is susceptible to hydrolysis, especially at non-neutral pH or in the presence of certain nucleophiles, leading to the formation of Coenzyme A and the free fatty acid.

  • Oxidation: The polyunsaturated fatty acyl chain is prone to oxidation, which can introduce various impurities such as hydroperoxides.[2]

  • Poor Solubility and Aggregation: Long-chain acyl-CoAs can be difficult to dissolve and may form micelles in aqueous solutions, complicating quantification and analysis.[3]

Q2: What is the recommended method for routine purity analysis?

A2: The most common and reliable method for routine purity analysis is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[4] The adenine (B156593) ring of the Coenzyme A moiety allows for strong UV absorbance at approximately 260 nm, enabling sensitive detection.[4] This method can effectively separate the target compound from many common impurities.

Q3: How should I properly store and handle synthetic this compound to maintain its purity?

A3: Proper handling and storage are critical to prevent degradation.

  • Storage: Store the compound as a lyophilized powder or a dry film at -80°C under an inert atmosphere (e.g., argon or nitrogen).

  • Solubilization: For stock solutions, use a minimal amount of an organic solvent like methanol (B129727) before diluting with an appropriate aqueous buffer.[5] Some researchers suggest that making fresh solutions daily is the most reliable practice to ensure stability for downstream applications.[6]

  • Solution Stability: Aqueous solutions are generally unstable and should be used immediately after preparation.[6] Avoid repeated freeze-thaw cycles. If storage of solutions is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C.

  • pH: Maintain solutions at a slightly acidic to neutral pH (pH 6.0-7.0) to minimize thioester hydrolysis.

Q4: How can I confirm the identity of the main peak in my chromatogram as this compound?

A4: While HPLC-UV provides quantitative purity information, it does not confirm molecular identity. The identity should be confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem MS (LC-MS/MS).[2] Electrospray ionization (ESI) in positive mode is typically used to detect the molecular ion [M+H]⁺. High-resolution mass spectrometry can provide an accurate mass measurement to confirm the elemental composition.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Unexpected Peaks in HPLC Chromatogram

Q: I see multiple peaks in my HPLC chromatogram when I expected only one. What could they be?

A: Unexpected peaks can arise from several sources. The troubleshooting workflow below can help identify the cause.

G start Unexpected Peaks Observed in HPLC Analysis q1 Are the peaks present in a blank (solvent only) injection? start->q1 res1_yes Peaks are from solvent, system, or mobile phase contamination. q1->res1_yes Yes q2 Do the peaks have a UV spectrum similar to CoA (max ~260 nm)? q1->q2 No res2_yes Likely CoA-containing species: - Isomers (cis/trans) - Degradation products (e.g., oxidized forms) - Shorter/longer chain acyl-CoA impurities q2->res2_yes Yes res2_no Likely non-CoA impurities: - Synthesis starting materials/reagents - Free fatty acid (hydrolysis product) - Solvent adducts q2->res2_no No q3 Do any peaks match the retention time of a Coenzyme A standard? res2_yes->q3 res3_yes Peak is free Coenzyme A, indicating thioester hydrolysis. q3->res3_yes Yes res3_no Analyze by LC-MS to identify mass of unknown peaks. q3->res3_no No

Caption: Troubleshooting logic for identifying unknown HPLC peaks.

Summary of Potential Impurities:

Potential ImpurityLikely CauseIdentification Method
Geometric IsomersIncomplete stereoselectivity during synthesis.High-resolution HPLC, NMR Spectroscopy[1][7]
Free Coenzyme AHydrolysis of the thioester bond.HPLC (comparison to standard), LC-MS
trans,cis-Hexadeca-2,9-dienoic AcidHydrolysis of the thioester bond.HPLC (may have different retention), LC-MS
Oxidized Acyl-CoA SpeciesExposure to air/oxidants.LC-MS (mass increase of +16 or +32 Da)
Shorter/Longer Acyl-CoAsImpurities in fatty acid starting material.LC-MS (different molecular weights)
Issue 2: Low or Inconsistent Purity Reading

Q: My calculated purity is lower than expected, or varies between experiments. Why?

A: This often points to sample degradation or issues with the analytical method.

  • Degradation During Analysis: Long run times or inappropriate mobile phase pH can cause on-column degradation. Ensure the mobile phase is slightly acidic (e.g., containing 0.1% acetic or phosphoric acid) to stabilize the thioester.[2][8]

  • Inaccurate Quantification: The molar extinction coefficient can be sensitive to the solvent environment. Ensure that standards and samples are prepared in the exact same solvent for accurate comparison.

  • Sample Adsorption: Long-chain acyl-CoAs can adsorb to plastic surfaces. Using glass or low-retention vials may improve consistency.[9]

  • Incomplete Solubilization: Ensure the sample is fully dissolved before injection. Sonication in a water bath can aid dissolution, but should be done carefully to avoid heating the sample.

Experimental Protocols
Protocol 1: Standard Purity Assessment by RP-HPLC-UV

This protocol outlines a general method for determining the purity of this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh lyophilized powder accurately. prep2 Dissolve in minimal MeOH, then dilute with aqueous buffer (e.g., 25 mM KH2PO4, pH 6.5) to final concentration (e.g., 1 mg/mL). prep1->prep2 prep3 Vortex briefly and transfer to HPLC vial. prep2->prep3 hplc1 Equilibrate C18 column (e.g., 4.6 x 150 mm, 3.5 µm) with initial mobile phase. prep3->hplc1 hplc2 Inject sample (e.g., 10 µL). hplc1->hplc2 hplc3 Run gradient elution (see Table 1 for example). hplc2->hplc3 hplc4 Monitor absorbance at 260 nm. hplc3->hplc4 data1 Integrate all peaks in the chromatogram. hplc4->data1 data2 Calculate purity by area percent: % Purity = (Area_MainPeak / Area_Total) * 100 data1->data2

Caption: General workflow for purity assessment by HPLC-UV.

Table 1: Example HPLC Conditions

ParameterValue
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 75 mM KH₂PO₄, pH 6.5[4]
Mobile Phase B Acetonitrile with 0.1% Acetic Acid[2][10]
Gradient 20-80% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C[4]
Detection UV at 260 nm[4]
Injection Volume 10 µL

Note: This gradient is a starting point and must be optimized for your specific system and impurity profile.

Protocol 2: Identity Confirmation by LC-MS
  • Sample Preparation: Prepare the sample as described in Protocol 1, but at a lower concentration (e.g., 10-50 µg/mL).

  • LC Separation: Use a compatible LC system (e.g., UPLC/UHPLC) with a C18 column. The mobile phase should use volatile buffers like ammonium (B1175870) acetate (B1210297) or formic acid instead of phosphate (B84403) buffers.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Full scan from m/z 200-1200 to find the parent ion. The expected [M+H]⁺ for C₃₇H₆₀N₇O₁₇P₃S is ~1016.3 m/z.

    • MS/MS (Optional): Perform fragmentation analysis on the parent ion to confirm the presence of key fragments, such as the CoA moiety.

Understanding Degradation Pathways

The purity of this compound is threatened by several chemical reactions. Understanding these pathways is key to preventing the formation of impurities.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_isomerization Isomerization main This compound h_prod1 Free Coenzyme A main->h_prod1 H₂O / pH > 7 h_prod2 trans,cis-Hexadeca-2,9-dienoic Acid main->h_prod2 H₂O / pH > 7 o_prod Hydroperoxides & Other Oxidized Species main->o_prod O₂ / Light / Metal Ions i_prod Other Geometric Isomers (e.g., trans,trans-dienoyl-CoA) main->i_prod Heat / Light / Acid

Caption: Potential chemical degradation pathways for the title compound.

References

Preventing degradation of trans,cis-Hexadeca-2,9-dienoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of trans,cis-Hexadeca-2,9-dienoyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound is primarily caused by three factors:

  • Enzymatic Degradation: Thioesterase enzymes present in the biological sample can hydrolyze the thioester bond, releasing coenzyme A and the free fatty acid.

  • Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, particularly under neutral or alkaline pH conditions. Elevated temperatures can also accelerate this process.

  • Oxidation: The polyunsaturated fatty acyl chain, especially the conjugated diene system, is prone to oxidation by reactive oxygen species (ROS). This can lead to the formation of various oxidation products and a loss of the parent molecule.

Q2: How can I minimize enzymatic degradation of my sample?

A2: To minimize enzymatic degradation, it is crucial to rapidly quench metabolic activity at the time of sample collection. For tissue samples, flash-freezing in liquid nitrogen is recommended. For cell cultures, quenching can be achieved by adding a pre-chilled organic solvent, such as methanol (B129727) at -80°C, directly to the culture plate.

Q3: What is the optimal pH for sample preparation to prevent chemical hydrolysis?

A3: An acidic pH is essential to minimize chemical hydrolysis of the thioester bond. It is recommended to use an extraction buffer with a pH between 4.5 and 5.5. A common choice is a 100 mM potassium phosphate (B84403) buffer at pH 4.9.

Q4: What role does temperature play in sample stability?

A4: Low temperatures are critical for preserving the integrity of this compound. All sample preparation steps, including homogenization and centrifugation, should be performed on ice or at 4°C. For long-term storage, samples should be kept at -80°C.

Q5: Should I use antioxidants during sample preparation?

A5: Yes, the use of antioxidants is highly recommended to prevent the oxidation of the polyunsaturated fatty acyl chain. Butylated hydroxytoluene (BHT) is a commonly used antioxidant that can be added to the extraction solvent.

Q6: What are the recommended methods for extracting this compound?

A6: Extraction is typically performed using organic solvents. A common method involves homogenization in a mixture of isopropanol (B130326) and an acidic aqueous buffer, followed by the addition of acetonitrile (B52724). Solid-phase extraction (SPE) can also be used for sample cleanup and concentration.

Q7: How can I quantify the concentration of this compound in my samples?

A7: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of long-chain fatty acyl-CoAs. This technique offers high specificity and allows for the use of stable isotope-labeled internal standards for accurate quantification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no detectable this compound Enzymatic degradation from delayed sample quenching.Flash-freeze tissue samples in liquid nitrogen immediately upon collection. For cell cultures, quench with ice-cold methanol.
Chemical hydrolysis due to inappropriate pH.Ensure all buffers and solvents used for extraction are acidic (pH 4.5-5.5).
Oxidation of the polyunsaturated acyl chain.Add an antioxidant such as BHT to the extraction solvent. Handle samples under dim light and consider purging with nitrogen or argon.
Poor reproducibility between replicate samples Inconsistent sample handling and processing times.Standardize all sample preparation steps, ensuring consistent timing for each step and maintaining cold temperatures throughout.
Incomplete extraction of the analyte.Ensure thorough homogenization of the sample. Consider optimizing the solvent mixture and extraction time.
Presence of interfering peaks in the chromatogram Inadequate sample cleanup.Incorporate a solid-phase extraction (SPE) step after the initial extraction to remove interfering substances.
Matrix effects in LC-MS/MS analysis.Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples
  • Sample Quenching: Immediately after collection, flash-freeze approximately 50 mg of tissue in liquid nitrogen.

  • Homogenization: Homogenize the frozen tissue in 1 mL of ice-cold extraction buffer (100 mM potassium phosphate, pH 4.9) containing 0.01% BHT.

  • Solvent Extraction: Add 2 mL of a 2:1 (v/v) mixture of isopropanol and acetonitrile to the homogenate. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Drying: Dry the supernatant under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
  • Column Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of the extraction buffer (100 mM potassium phosphate, pH 4.9).

  • Sample Loading: Load the reconstituted sample extract onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in the mobile phase for analysis.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Quenching cluster_extraction Extraction cluster_cleanup Sample Cleanup (Optional but Recommended) cluster_analysis Analysis tissue Tissue Sample liquid_n2 Flash-freeze in Liquid Nitrogen tissue->liquid_n2 homogenize Homogenize in Acidic Buffer with BHT liquid_n2->homogenize add_solvent Add Isopropanol/Acetonitrile homogenize->add_solvent centrifuge Centrifuge at 4°C add_solvent->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant spe Solid-Phase Extraction (SPE) collect_supernatant->spe dry_down Dry Under Nitrogen spe->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for the preparation of this compound samples.

degradation_pathways cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation cluster_oxidation Oxidative Degradation start This compound thioesterase Thioesterase start->thioesterase hydrolysis Chemical Hydrolysis (Neutral/Alkaline pH, Heat) start->hydrolysis ros Reactive Oxygen Species (ROS) start->ros hydrolysis_product Hexadeca-2,9-dienoic Acid + CoA-SH thioesterase->hydrolysis_product Hydrolysis hydrolysis_product_chem Hexadeca-2,9-dienoic Acid + CoA-SH hydrolysis->hydrolysis_product_chem oxidation_products Oxidized Products (e.g., hydroperoxides, aldehydes) ros->oxidation_products Oxidation

Caption: Degradation pathways of this compound.

Validation & Comparative

Validation of trans,cis-Hexadeca-2,9-dienoyl-CoA as a specific substrate for enoyl-CoA isomerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Enoyl-CoA Isomerase and its Substrate Specificity

Enoyl-CoA isomerase (EC 5.3.3.8) is an essential enzyme in the metabolism of unsaturated fatty acids with double bonds at odd-numbered carbon positions.[1][2] Its primary function is to convert 3-cis- or 3-trans-enoyl-CoA esters to the 2-trans-enoyl-CoA isomer, which is a substrate for the next enzyme in the β-oxidation pathway, enoyl-CoA hydratase.[1][3] The enzyme is found in both mitochondria and peroxisomes and can exist as a monofunctional protein or as part of a multifunctional enzyme complex.[2][4][5]

The substrate specificity of enoyl-CoA isomerase is generally broad, accommodating fatty acyl-CoA esters with varying chain lengths, typically from C6 to C16.[1] However, the catalytic efficiency can vary significantly with the chain length and the geometry of the double bond.

Comparative Kinetic Data of Known Enoyl-CoA Isomerase Substrates

To provide a basis for comparison for a novel substrate such as trans,cis-Hexadeca-2,9-dienoyl-CoA, the following table summarizes the kinetic parameters of various known substrates for mitochondrial enoyl-CoA isomerase.

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
cis-3-Octenoyl-CoARat Liver25120582.3 x 106
trans-3-Octenoyl-CoARat Liver30150722.4 x 106
cis-3-Decenoyl-CoARat Liver20100482.4 x 106
trans-3-Decenoyl-CoARat Liver25130622.5 x 106
cis-3-Dodecenoyl-CoARat Liver1580382.5 x 106
trans-3-Dodecenoyl-CoARat Liver20110532.7 x 106

Note: The kinetic values presented are approximate and can vary depending on the specific assay conditions and the purity of the enzyme and substrate.

Experimental Protocols

Synthesis of this compound

The validation of a novel substrate begins with its synthesis. Long-chain dienoyl-CoA thioesters can be synthesized through a multi-step chemical process. A general approach involves:

  • Synthesis of the Dienoic Acid: The corresponding fatty acid, trans,cis-hexadeca-2,9-dienoic acid, can be synthesized using methods of organic chemistry, such as Wittig or Horner-Wadsworth-Emmons reactions, to establish the correct stereochemistry of the double bonds.[6]

  • Activation of the Carboxylic Acid: The synthesized dienoic acid is then activated to a more reactive species, for example, by converting it to an N-hydroxysuccinimide (NHS) ester.[7]

  • Thioesterification with Coenzyme A: The activated fatty acid is subsequently reacted with the free thiol group of Coenzyme A to form the desired this compound thioester.[7][8][9] The final product must be purified, typically by high-performance liquid chromatography (HPLC), and its identity confirmed by mass spectrometry and NMR spectroscopy.

Enoyl-CoA Isomerase Activity Assay

The activity of enoyl-CoA isomerase with a novel substrate can be determined using a continuous spectrophotometric assay. This assay couples the isomerization reaction to the subsequent hydration reaction catalyzed by enoyl-CoA hydratase and the oxidation of the resulting 3-hydroxyacyl-CoA by 3-hydroxyacyl-CoA dehydrogenase, which is monitored by the reduction of NAD+ to NADH.

Materials:

  • Purified enoyl-CoA isomerase

  • Purified enoyl-CoA hydratase (crotonase)

  • Purified 3-hydroxyacyl-CoA dehydrogenase

  • This compound (or other test substrate)

  • NAD+

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer, NAD+, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase.

  • Incubate the mixture for a few minutes at a constant temperature (e.g., 25°C) to establish a baseline reading at 340 nm.

  • Initiate the reaction by adding a known concentration of the substrate, this compound.

  • Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Record the change in absorbance over time. The initial rate of the reaction is determined from the linear portion of the curve.

  • To determine the kinetic parameters (Km and Vmax), the assay is repeated with varying concentrations of the substrate. The data is then plotted using a Michaelis-Menten or Lineweaver-Burk plot.

Visualizing the Biochemical and Experimental Pathways

To further clarify the processes involved, the following diagrams illustrate the biochemical reaction catalyzed by enoyl-CoA isomerase and a typical experimental workflow for substrate validation.

Enoyl-CoA Isomerase Pathway cluster_beta_oxidation β-Oxidation of Unsaturated Fatty Acids Unsaturated_Fatty_Acyl_CoA Unsaturated Acyl-CoA (e.g., cis-Δ3) Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Unsaturated_Fatty_Acyl_CoA->Enoyl_CoA_Isomerase Substrate trans_2_Enoyl_CoA trans-Δ2-Enoyl-CoA Enoyl_CoA_Isomerase->trans_2_Enoyl_CoA Product Enoyl_CoA_Hydratase Enoyl-CoA Hydratase trans_2_Enoyl_CoA->Enoyl_CoA_Hydratase Substrate L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyacyl_CoA Product Further_Beta_Oxidation Further β-Oxidation Cycles L_3_Hydroxyacyl_CoA->Further_Beta_Oxidation

Caption: Biochemical pathway of enoyl-CoA isomerase in β-oxidation.

Substrate Validation Workflow Start Start: Hypothesis of Novel Substrate Synthesis Chemical Synthesis of This compound Start->Synthesis Purification Purification and Characterization (HPLC, MS, NMR) Synthesis->Purification Enzyme_Assay Enzymatic Assay with Purified Enoyl-CoA Isomerase Purification->Enzyme_Assay Kinetic_Analysis Determination of Kinetic Parameters (Km, Vmax, kcat) Enzyme_Assay->Kinetic_Analysis Comparison Comparison with Known Substrates Kinetic_Analysis->Comparison Conclusion Conclusion on Substrate Specificity Comparison->Conclusion

Caption: Experimental workflow for validating a novel substrate.

By following the outlined experimental procedures and using the provided comparative data, researchers can effectively evaluate the potential of this compound or other novel compounds as specific substrates for enoyl-CoA isomerase. This systematic approach is crucial for advancing our understanding of lipid metabolism and for the development of new therapeutic agents targeting this pathway.

References

Cross-reactivity of antibodies against trans,cis-Hexadeca-2,9-dienoyl-CoA binding proteins

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Antibody Cross-Reactivity for Acyl-CoA Binding Proteins

Disclaimer: A comprehensive review of publicly available scientific literature and product datasheets did not yield specific experimental data on the cross-reactivity of antibodies targeting trans,cis-Hexadeca-2,9-dienoyl-CoA binding proteins. The following guide is therefore presented as a framework for researchers, scientists, and drug development professionals on how to design and execute a comparative analysis of antibody cross-reactivity for a specific Acyl-CoA binding protein. The data presented is illustrative, and the protocols are generalized methodologies for such an assessment.

Introduction to Antibody Cross-Reactivity

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, binds to a different, non-target antigen.[1][2] This phenomenon is typically due to structural similarities or shared epitopes between the target and off-target molecules.[1][2] In immunoassays and therapeutic applications, unintended cross-reactivity can lead to inaccurate results, reduced specificity, and potential off-target effects, compromising experimental reproducibility and safety.[1][3] Therefore, rigorous assessment of antibody specificity is a critical validation step in antibody selection and development.[2][4]

This guide outlines a systematic approach to comparing the cross-reactivity of different antibodies that may bind to this compound binding protein, with a focus on potential off-target binding to structurally related proteins such as other Acyl-CoA binding proteins (ACBPs) and Fatty Acid-Binding Proteins (FABPs).

Predicting and Quantifying Cross-Reactivity

A preliminary assessment of potential cross-reactivity can be performed in silico by comparing the sequence homology of the immunogen used to generate the antibody with sequences of related proteins.[1][5] Tools like NCBI-BLAST are commonly used for this purpose.[1][5] An alignment score of over 75% homology is often considered a strong indicator of potential cross-reactivity.[2] However, experimental validation is essential to confirm these predictions.

Data Presentation: Hypothetical Cross-Reactivity Profile

The following table illustrates how quantitative cross-reactivity data for three hypothetical monoclonal antibodies (MAb-1, MAb-2, MAb-3) could be presented. Data is typically generated using techniques like competitive ELISA, where the percentage cross-reactivity is calculated relative to the binding affinity for the target antigen.

AntibodyTarget AntigenPotential Cross-ReactantMethod% Cross-Reactivity
MAb-1 This compound BPGeneral Acyl-CoA Binding Protein (ACBP)Competitive ELISA15.2%
Fatty Acid-Binding Protein 1 (FABP1)Competitive ELISA< 0.1%
Sterol Carrier Protein 2 (SCP2)Competitive ELISA1.5%
MAb-2 This compound BPGeneral Acyl-CoA Binding Protein (ACBP)Competitive ELISA2.3%
Fatty Acid-Binding Protein 1 (FABP1)Competitive ELISA< 0.1%
Sterol Carrier Protein 2 (SCP2)Competitive ELISA0.5%
MAb-3 This compound BPGeneral Acyl-CoA Binding Protein (ACBP)Competitive ELISA45.8%
Fatty Acid-Binding Protein 1 (FABP1)Competitive ELISA5.7%
Sterol Carrier Protein 2 (SCP2)Competitive ELISA8.2%

Data is hypothetical and for illustrative purposes only.

Experimental Workflow for Cross-Reactivity Assessment

A multi-step approach is recommended to thoroughly characterize antibody specificity. This typically begins with computational analysis, followed by targeted immunoassays and broader screening using protein arrays.

G cluster_0 Phase 1: In Silico Analysis cluster_1 Phase 2: Immunoassay Validation cluster_2 Phase 3: High-Throughput Screening cluster_3 Phase 4: Final Selection P1_1 Identify Immunogen Sequence P1_2 Identify Potential Cross-Reactants (e.g., ACBP, FABP isoforms) P1_1->P1_2 Structural Similarity P1_3 Perform Sequence Alignment (e.g., NCBI BLAST) P1_1->P1_3 P1_2->P1_3 P1_4 Calculate % Homology P1_3->P1_4 P2_1 Competitive ELISA P1_4->P2_1 Predicts High Risk P2_2 Western Blot P2_1->P2_2 P3_1 Protein Microarray Screening P2_2->P3_1 Confirm Specificity P3_2 Identify Off-Target Binders P3_1->P3_2 P4_1 Select Antibody with Highest Specificity P3_2->P4_1

Caption: Workflow for assessing antibody cross-reactivity.

Experimental Protocols

Detailed methodologies are crucial for reproducible cross-reactivity assessment. Below are standard protocols for key experiments.

Competitive ELISA for Quantitative Cross-Reactivity

This assay quantifies the specificity of an antibody by measuring its binding to the target antigen in the presence of a competing, potential cross-reactant.[6][7]

  • Plate Coating: Coat a high-binding 96-well microplate with 100 µL/well of the target antigen (this compound BP) at a concentration of 1-10 µg/mL in coating buffer (e.g., 0.05M carbonate buffer, pH 9.6). Incubate overnight at 4°C.[7][8]

  • Washing: Remove the coating solution and wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).[7]

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk). Incubate for 1-2 hours at 37°C.[7]

  • Competitive Reaction: Prepare serial dilutions of the competitor protein (e.g., general ACBP, FABP1) and a standard curve of the target antigen. In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the primary antibody with the various concentrations of the competitor or standard antigen for 1-2 hours at 37°C.

  • Incubation: Add 100 µL of the antibody-antigen mixtures to the coated and blocked wells. Incubate for 90 minutes at 37°C.[7]

  • Detection: Wash the plate 3 times. Add 100 µL of an enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP), diluted according to the manufacturer's instructions. Incubate for 1 hour at 37°C.[7]

  • Signal Development: Wash the plate 5 times. Add 100 µL of a suitable substrate (e.g., TMB).[7] Stop the reaction with 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Data Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). Calculate the concentration of the competitor protein required to cause 50% inhibition of binding (IC50). The percent cross-reactivity is calculated as: (%CR) = (IC50 of Target Antigen / IC50 of Competitor Protein) x 100.

Western Blot for Specificity Assessment

Western blotting provides qualitative data on whether an antibody binds to other proteins in a complex mixture, based on their molecular weight.[4][6]

  • Sample Preparation: Prepare protein lysates from cells or tissues known to express the target protein and potential cross-reactants. Also, obtain purified recombinant proteins for the target and potential cross-reactants as controls.

  • Electrophoresis: Separate the protein lysates and recombinant proteins (20-30 µg per lane) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[9]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at its optimal dilution overnight at 4°C with gentle agitation.[10]

  • Washing: Wash the membrane 3 times for 10 minutes each with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Wash the membrane 3 times. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. A single band at the expected molecular weight for the target protein indicates high specificity, while additional bands suggest cross-reactivity.[11]

Protein Microarray for High-Throughput Screening

Protein microarrays allow for the simultaneous screening of an antibody against thousands of individual human proteins, providing a broad view of its specificity.[12][13]

  • Array Blocking: Block the protein microarray slide according to the manufacturer's protocol to prevent non-specific binding.

  • Antibody Incubation: Incubate the microarray with the primary antibody of interest, diluted in an appropriate assay buffer.[13]

  • Washing: Wash the slide to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the array with a fluorophore-labeled secondary antibody.[13]

  • Final Wash: Perform final washes to remove unbound secondary antibody.

  • Scanning and Analysis: Scan the microarray slide using a laser scanner at the appropriate wavelength. Analyze the resulting image to identify which proteins on the array the antibody has bound to. Significant signals from proteins other than the intended target are indicative of cross-reactivity.[12]

Conclusion

The validation of antibody specificity is a cornerstone of reliable research and safe therapeutic development. While no specific data is currently available for antibodies against this compound binding proteins, the workflow and protocols outlined in this guide provide a robust framework for their evaluation. A combination of in silico prediction, quantitative immunoassays like competitive ELISA, qualitative confirmation by Western blot, and broad-spectrum analysis with protein arrays is essential for selecting an antibody with the highest specificity and lowest risk of off-target effects.

References

Confirming the Identity of trans,cis-Hexadeca-2,9-dienoyl-CoA in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of specific lipid isomers, such as trans,cis-Hexadeca-2,9-dienoyl-CoA, in complex biological matrices is a significant challenge in lipidomics and drug development. The subtle differences in the spatial arrangement of double bonds can lead to vastly different biological activities, making unambiguous identification crucial for understanding metabolic pathways and for the development of targeted therapeutics. This guide provides a comprehensive comparison of analytical strategies for the confident identification of this compound, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a C16:2 acyl-coenzyme A thioester, an activated form of hexadecadienoic acid. Acyl-CoAs are central intermediates in fatty acid metabolism, participating in beta-oxidation and the synthesis of complex lipids. The specific trans,cis-2,9 isomer may play a role in distinct metabolic pathways, potentially serving as a biomarker for certain physiological or pathological states. However, its precise biological function and the pathways in which it is involved are still under investigation. The primary challenge in its analysis lies in distinguishing it from other C16:2-CoA isomers that possess the same mass but differ in the position and/or geometry of their double bonds.

Comparison of Analytical Methodologies

The gold standard for the analysis of acyl-CoAs is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers the necessary sensitivity and selectivity to detect these low-abundance molecules in complex biological samples. However, the successful identification of a specific isomer like this compound hinges on a multi-faceted approach that combines chromatographic separation, specific mass spectrometric fragmentation patterns, and comparison with a reference standard.

Chromatographic Separation of C16:2-CoA Isomers

Effective chromatographic separation is the first and most critical step in distinguishing isomers. Reversed-phase UPLC is the most common approach.

Chromatographic MethodPrincipleAdvantagesDisadvantagesKey Experimental Considerations
Reversed-Phase UPLC Separation based on hydrophobicity. Isomers with different double bond positions can exhibit slight differences in retention time.High resolution and compatibility with MS.Co-elution of closely related isomers is common.Column chemistry (e.g., C18, C30), gradient profile, and mobile phase composition must be meticulously optimized.
Silver Ion (Ag+) HPLC Separation based on the interaction of silver ions with the π-electrons of the double bonds.Excellent separation of cis and trans isomers and isomers with different double bond positions.Less compatible with direct MS coupling due to the presence of non-volatile silver salts. Requires offline collection and subsequent analysis.Can be used as a pre-fractionation step before UPLC-MS/MS analysis.
Mass Spectrometric Identification

Tandem mass spectrometry (MS/MS) provides structural information that can help to pinpoint the location of double bonds.

MS/MS TechniquePrincipleAdvantagesDisadvantagesKey Experimental Considerations
Collision-Induced Dissociation (CID) Fragmentation of the precursor ion by collision with an inert gas.Widely available and provides characteristic fragmentation patterns for the acyl-CoA backbone.Often insufficient to differentiate double bond positional isomers as fragmentation primarily occurs at the thioester bond.Optimization of collision energy is crucial to generate informative fragment ions.
Ozone-Induced Dissociation (OzID) Online reaction with ozone to cleave the C=C double bonds, generating fragments indicative of their positions.Provides direct evidence of double bond location.Requires specialized instrumentation or modification of the mass spectrometer.Ozone concentration and reaction time need careful control.
Paternò-Büchi (PB) Reaction Coupled with MS Photochemical reaction with a reagent like acetone (B3395972) followed by MS/MS to induce fragmentation at the original double bond location.Can be performed online with a UV light source.May have lower efficiency and produce complex spectra.Selection of the appropriate reagent and optimization of UV irradiation time are critical.

The Critical Role of a Reference Standard

The unambiguous confirmation of this compound requires a pure, chemically synthesized reference standard. Due to the lack of commercially available standards for this specific isomer, in-house synthesis is often necessary.

Strategies for Obtaining a Reference Standard:

  • Chemical Synthesis: The synthesis of fatty acids with specific double bond geometries and positions is a complex but achievable process, often involving multi-step reactions.

  • Enzymatic Synthesis: Specific enzymes, such as isomerases or desaturases, can be used to generate the desired isomer from a more common precursor.[1]

Experimental Protocols

I. Sample Preparation for Acyl-CoA Analysis from Biological Tissues
  • Tissue Homogenization:

    • Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.

    • Homogenize the frozen tissue (50-100 mg) in 1 mL of ice-cold extraction buffer (e.g., 2:1:0.8 methanol (B129727):chloroform:water).

    • Include an internal standard, such as a commercially available odd-chain or deuterated acyl-CoA, for quantification.

  • Liquid-Liquid Extraction:

    • Vortex the homogenate vigorously for 10 minutes at 4°C.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Collect the upper aqueous phase containing the polar acyl-CoAs.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Use a C18 SPE cartridge to remove salts and other interfering substances.

    • Condition the cartridge with methanol followed by water.

    • Load the aqueous extract.

    • Wash with water to remove salts.

    • Elute the acyl-CoAs with a methanol/water mixture.

  • Solvent Evaporation and Reconstitution:

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.

II. UPLC-MS/MS Method for C16:2-CoA Isomer Separation
  • UPLC System: A high-pressure binary solvent manager and sample manager.

  • Column: A reversed-phase C18 column with a small particle size (e.g., 1.7 µm) for high resolution.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A shallow gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification, targeting the precursor ion of C16:2-CoA and a characteristic product ion (e.g., the fragment corresponding to the CoA moiety). For identification of double bond position, employ techniques like OzID if available.

Visualizing the Workflow and Logic

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_confirmation Confirmation Tissue Biological Sample Homogenization Homogenization & Extraction Tissue->Homogenization SPE Solid-Phase Extraction Homogenization->SPE Reconstitution Reconstitution SPE->Reconstitution UPLC UPLC Separation (Isomer Resolution) Reconstitution->UPLC MS MS Detection (Precursor Ion) UPLC->MS MSMS MS/MS Fragmentation (Structure Elucidation) MS->MSMS Comparison Retention Time & Fragment Matching MSMS->Comparison Standard Reference Standard (this compound) Standard->Comparison

Caption: Workflow for the identification of this compound.

signaling_pathway cluster_downstream Potential Metabolic Fates FA Hexadecadienoic Acid (C16:2) ACSL Acyl-CoA Synthetase FA->ACSL Target_CoA This compound ACSL->Target_CoA Beta_Ox Beta-Oxidation Target_CoA->Beta_Ox Lipid_Syn Complex Lipid Synthesis Target_CoA->Lipid_Syn Signaling Signaling Pathways Target_CoA->Signaling

Caption: Potential metabolic context of this compound.

Conclusion

Confirming the identity of this compound in biological samples is a non-trivial analytical task that requires a combination of high-resolution chromatography, advanced mass spectrometry techniques, and, most importantly, the availability of a pure reference standard. While UPLC-MS/MS provides the foundational technology, researchers must employ specialized fragmentation techniques like OzID or synthesize the specific isomer to achieve unambiguous identification. The methodologies and comparisons presented in this guide offer a robust framework for scientists to confidently identify and quantify this and other challenging lipid isomers, thereby advancing our understanding of their roles in health and disease.

References

Quantitative comparison of trans,cis-Hexadeca-2,9-dienoyl-CoA levels in healthy vs. diseased states

Author: BenchChem Technical Support Team. Date: December 2025

Publication Guide for Researchers and Drug Development Professionals

Direct quantitative data for trans,cis-Hexadeca-2,9-dienoyl-CoA in biological tissues is not extensively documented in scientific literature, likely due to its nature as a transient intermediate in fatty acid metabolism. However, a robust comparative analysis can be constructed by examining a diseased state where intermediates of polyunsaturated fatty acid oxidation are known to accumulate. The primary disease model for this comparison is 2,4-Dienoyl-CoA Reductase Deficiency , an inborn error of metabolism that directly impairs the processing of dienoyl-CoA species.[1][2][3]

In this condition, the enzymatic block leads to the upstream accumulation of specific dienoyl-CoA molecules.[4][5] While direct measurement of the CoA thioesters in clinical settings is complex, the accumulation is detected through the analysis of their acylcarnitine derivatives in blood and urine, providing a reliable diagnostic marker.[2][6] This guide compares the general levels of long-chain acyl-CoAs in healthy tissues against the key metabolic marker that signifies dienoyl-CoA accumulation in this diseased state.

Data Presentation: Comparative Levels of Acyl-CoA and Derivatives

The following tables summarize the available quantitative data for long-chain acyl-CoAs in healthy mammalian tissues and the qualitative and semi-quantitative data for the key metabolic marker in 2,4-Dienoyl-CoA Reductase Deficiency.

Table 1: Long-Chain Acyl-CoA (LCA-CoA) Levels in Healthy Tissues

This table provides baseline concentrations of total or major individual LCA-CoA species in healthy, unfasted animal models. These values serve as a reference for a "healthy" metabolic state where intermediates like dienoyl-CoAs are efficiently processed and do not accumulate.

TissueSpeciesTotal LCA-CoA (nmol/g wet weight)Major Acyl-CoA Species Identified
Liver Rat (Fasted)248 ± 19 (nmol/g protein)18:2, 16:0, 18:1, 18:0
Heart Rat14.51 ± 2.1114:1, 18:2, 16:0, 18:1, 18:0
Skeletal Muscle Rat4.35 ± 0.7114:1, 18:2, 16:0, 18:1

Table 2: Key Metabolite Accumulation in 2,4-Dienoyl-CoA Reductase Deficiency

In this diseased state, the direct quantification of the stalled trans,cis-dienoyl-CoA intermediate in tissue is not a standard diagnostic procedure. Instead, the condition is characterized by the significant elevation of a specific acylcarnitine derivative, which results from the incomplete oxidation of linoleic acid.[6]

StateKey BiomarkerFluid/TissueLevel Compared to Healthy Control
Diseased 2-trans,4-cis-decadienoylcarnitineBlood & UrineSignificantly Elevated

Metabolic Context: The Role of 2,4-Dienoyl-CoA Reductase

The β-oxidation of polyunsaturated fatty acids, such as linoleic acid, requires auxiliary enzymes to handle the double bonds that are incompatible with the core enzymatic machinery.[7][8] A critical intermediate in this process is a 2,4-dienoyl-CoA. The enzyme 2,4-dienoyl-CoA reductase is essential for reducing this intermediate, allowing it to re-enter the β-oxidation spiral.[8][9] In its absence, this pathway halts, leading to the accumulation of metabolites like 2-trans,4-cis-decadienoyl-CoA, which is subsequently detected as its carnitine conjugate.[4][6]

G cluster_0 Polyunsaturated Fatty Acid (e.g., Linoleic Acid) cluster_1 β-Oxidation Cycles cluster_2 Metabolic Fate cluster_healthy Healthy State cluster_diseased Diseased State: DECR1 Deficiency PUFA Linoleic Acid-CoA BetaOx Multiple Cycles of β-Oxidation PUFA->BetaOx Intermediate 2-trans,4-cis-Dienoyl-CoA (e.g., Decadienoyl-CoA) BetaOx->Intermediate Enzyme 2,4-Dienoyl-CoA Reductase (DECR1) Intermediate->Enzyme NADPH Block METABOLIC BLOCK Intermediate->Block Product 3-trans-Enoyl-CoA Enzyme->Product Isomerase Enoyl-CoA Isomerase Product->Isomerase FinalProduct 2-trans-Enoyl-CoA Isomerase->FinalProduct Reentry Re-entry into β-Oxidation FinalProduct->Reentry Accumulation Accumulation of Dienoyl-CoA Block->Accumulation Marker Excreted as Decadienoylcarnitine Accumulation->Marker

Caption: Metabolic pathway of polyunsaturated fatty acid oxidation.

Experimental Protocols

The quantification of long-chain acyl-CoA esters from biological samples is a multi-step process requiring careful extraction to maintain the integrity of the thioester bond, followed by purification and analysis via chromatography.

Objective: To extract, isolate, and quantify long-chain acyl-CoA species from tissue samples.

1. Tissue Homogenization and Extraction:

  • Immediately freeze-clamp tissue samples in liquid nitrogen to halt metabolic activity.

  • Homogenize the frozen, powdered tissue (~50-100 mg) on ice in a prepared buffer, typically 100 mM potassium phosphate (B84403) (KH2PO4) at pH 4.9.[10][11]

  • Include a known amount of an internal standard, such as heptadecanoyl-CoA (C17:0-CoA), to correct for extraction losses.[11][12]

  • Perform a solvent extraction by adding a mixture of acetonitrile (B52724) (ACN) and 2-propanol to the homogenate, followed by vortexing and sonication.[10][11]

  • Centrifuge the sample at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.[11]

  • Collect the supernatant containing the acyl-CoA esters.[11]

2. Solid-Phase Extraction (SPE) for Purification:

  • The crude extract is diluted in a binding buffer and loaded onto an SPE cartridge (e.g., a C18 or specialized oligonucleotide column) to separate acyl-CoAs from other lipids and contaminants.[10]

  • Wash the cartridge with a low-organic-content buffer to remove unbound impurities.

  • Elute the acyl-CoAs from the cartridge using a high-organic-content solvent, such as 2-propanol or acetonitrile.[10]

  • Concentrate the eluent, typically by evaporation under a stream of nitrogen.

3. Quantification by High-Performance Liquid Chromatography (HPLC) or LC-MS/MS:

  • Chromatographic Separation:

    • Reconstitute the dried extract in an appropriate buffer.[13]

    • Inject the sample onto a reverse-phase C18 column.[10][14]

    • Use a binary gradient elution system. A common system consists of Solvent A (e.g., 75 mM KH2PO4, pH 4.9) and Solvent B (e.g., acetonitrile).[10] The gradient is programmed to increase the proportion of Solvent B over time to elute acyl-CoAs based on their hydrophobicity.

  • Detection and Quantification:

    • HPLC with UV Detection: Monitor the column eluent at 260 nm, which is the absorbance maximum for the adenine (B156593) ring of Coenzyme A.[10] Quantify peaks by comparing their area to a standard curve generated from known concentrations of acyl-CoA standards.

    • LC-MS/MS with Selected Reaction Monitoring (SRM): For higher sensitivity and specificity, use a triple quadrupole mass spectrometer.[11][14] Monitor for specific precursor-to-product ion transitions for each acyl-CoA species of interest. This method allows for the precise quantification of individual acyl-CoAs even at very low concentrations.[14]

Experimental Workflow Diagram

The following diagram outlines the general workflow for the extraction and analysis of acyl-CoAs from tissue samples.

G cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Analysis Sample 1. Tissue Sample (Freeze-Clamped) Standard Add Internal Standard (e.g., C17:0-CoA) Homogenize 2. Homogenization (Buffered Solvents) Sample->Homogenize Centrifuge 3. Centrifugation Homogenize->Centrifuge Supernatant 4. Collect Supernatant Centrifuge->Supernatant SPE 5. Solid-Phase Extraction (SPE) Supernatant->SPE Elute 6. Elution & Concentration SPE->Elute Analysis 7. LC-MS/MS or HPLC Analysis Elute->Analysis Data 8. Data Processing (Peak Integration) Analysis->Data Quant 9. Quantification (vs. Standard Curve) Data->Quant Results Final Concentrations Quant->Results

Caption: General workflow for acyl-CoA extraction and analysis.

References

Evaluating the biological activity of trans,cis-Hexadeca-2,9-dienoyl-CoA relative to similar lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activity of trans,cis-Hexadeca-2,9-dienoyl-CoA relative to other structurally similar lipids. Due to a lack of direct experimental data on this specific molecule, this guide synthesizes findings from related fatty acyl-CoA esters and fatty acid isomers to project its likely biological functions and offers a framework for its experimental validation.

Introduction

Unsaturated fatty acids and their CoA esters are pivotal molecules in cellular metabolism and signaling. The stereochemistry of double bonds (cis vs. trans) and their position within the acyl chain can drastically alter their biological effects. This guide explores the anticipated biological activity of this compound by drawing parallels with well-characterized lipids, particularly other C16 and C18 unsaturated fatty acids and their CoA derivatives. We will focus on key areas of lipid metabolism, including gene expression regulation and nuclear receptor activation.

Hypothetical Biological Activity Profile

Based on existing literature for similar lipids, we hypothesize that this compound is an active signaling molecule. The presence of a trans double bond at the 2,3-position suggests it is an intermediate in the β-oxidation of an unsaturated fatty acid. The cis double bond at the 9,10-position, common in endogenous fatty acids, may confer specific receptor binding properties. It is plausible that this molecule interacts with key regulators of lipid metabolism, such as Peroxisome Proliferator-Activated Receptors (PPARs).

Comparative Data on Related Lipids

To contextualize the potential activity of this compound, the following table summarizes the observed biological activities of structurally related lipids. This data is extracted from studies on various cell types and provides a basis for predicting the effects of the target molecule.

Lipid SpeciesBiological ActivityKey Findings
(5Z,9Z)-5,9-Hexadecadienoic acid Antimicrobial, Topoisomerase I InhibitionActive against Gram-positive bacteria and inhibits human topoisomerase I; the cis configuration is crucial for activity.[1]
cis-9-Octadecenoic acid (Oleic acid) Repression of SCD1 Gene ExpressionDecreases the expression of stearoyl-CoA desaturase 1 (SCD1), an enzyme involved in lipogenesis.[2]
trans-9-Octadecenoic acid (Elaidic acid) Induction of SCD1 Gene ExpressionIncreases the expression of SCD1, demonstrating an opposing effect to its cis isomer.[2]
trans-10, cis-12 Conjugated Linoleic Acid Inhibition of LipogenesisReduces triglyceride content in adipocytes by inhibiting lipogenesis.[3] Alters the expression of genes involved in lipid transport, fatty acid metabolism, and β-oxidation.[3][4]
cis-9, trans-11 Conjugated Linoleic Acid No significant effect on LipogenesisDoes not significantly alter triglyceride content in adipocytes and has minimal impact on the expression of lipid metabolism genes in intestinal cells.[3][4]
(7E)-9-oxohexadec-7-enoic acid PPARα and PPARγ AgonismActivates both PPARα and PPARγ, and regulates PPAR target genes in hepatocytes and adipocytes.[5]

Signaling Pathways and Experimental Workflows

The biological effects of fatty acyl-CoAs are often mediated through the activation of nuclear receptors, which in turn regulate the transcription of target genes. Below are diagrams illustrating a key signaling pathway and a general workflow for evaluating the biological activity of novel lipids.

SignalingPathway Lipid This compound PPAR PPARα/γ Lipid->PPAR Activation PPRE PPRE PPAR->PPRE Binds to RXR RXR RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Regulates Transcription MetabolicEffects Metabolic Effects (↑ Fatty Acid Oxidation) TargetGenes->MetabolicEffects Leads to

Figure 1: Proposed PPAR signaling pathway for trans,cis-Hexadeca-2,9-dienoyl-CoA.

ExperimentalWorkflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_data Data Analysis & Comparison Synthesis Chemical Synthesis of This compound and other isomers CellCulture Cell Culture (e.g., HepG2, 3T3-L1) Synthesis->CellCulture Treatment Treatment with Lipid Species CellCulture->Treatment GeneExpression Gene Expression Analysis (qPCR, Microarray) Treatment->GeneExpression ProteinAnalysis Protein Level Analysis (Western Blot) Treatment->ProteinAnalysis MetabolicAssay Metabolic Assays (Lipogenesis, FAO) Treatment->MetabolicAssay DataAnalysis Quantitative Data Analysis GeneExpression->DataAnalysis ProteinAnalysis->DataAnalysis MetabolicAssay->DataAnalysis Comparison Comparison of Isomer Activity DataAnalysis->Comparison

Figure 2: General experimental workflow for comparative lipid activity studies.

Experimental Protocols

To validate the hypothesized biological activities of this compound, the following experimental protocols are recommended.

Cell Culture and Treatment
  • Cell Lines: Human hepatoma cells (HepG2) for studying effects on liver-related lipid metabolism, and mouse 3T3-L1 preadipocytes for studying adipogenesis and lipolysis.

  • Culture Conditions: Maintain HepG2 cells in Eagle's Minimum Essential Medium (EMEM) and 3T3-L1 cells in Dulbecco's Modified Eagle's Medium (DMEM), both supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

  • Lipid Treatment: Synthesize and purify this compound and its corresponding isomers (trans,trans, cis,cis, and cis,trans). Prepare stock solutions by dissolving the lipids in a suitable solvent (e.g., ethanol (B145695) or DMSO). Add the lipids to the cell culture medium at various concentrations (e.g., 10-100 µM) for a specified duration (e.g., 24-48 hours). A vehicle control should be included in all experiments.

Gene Expression Analysis by Quantitative PCR (qPCR)
  • RNA Isolation: After treatment, wash the cells with phosphate-buffered saline (PBS) and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. Use primers specific for target genes involved in lipid metabolism (e.g., PPARA, PPARG, SCD1, CPT1A, ACOX1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

PPARα/γ Activation Assay (Luciferase Reporter Assay)
  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a PPAR expression vector (e.g., pCMX-hPPARα or pCMX-hPPARγ), a luciferase reporter plasmid containing a PPAR response element (PPRE), and a β-galactosidase expression vector for transfection efficiency normalization.

  • Treatment: After 24 hours of transfection, treat the cells with the different Hexadeca-2,9-dienoyl-CoA isomers.

  • Luciferase Assay: After 24 hours of treatment, lyse the cells and measure luciferase and β-galactosidase activities using appropriate assay kits.

  • Data Analysis: Normalize luciferase activity to β-galactosidase activity to determine the fold activation relative to the vehicle control.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis of structurally similar lipids provides a strong foundation for hypothesizing its role as a signaling molecule. The distinct effects of cis and trans isomers of other fatty acids underscore the importance of stereochemistry in determining biological function. We predict that this compound is likely to be an active modulator of lipid metabolism, potentially through the activation of PPARs. The experimental framework provided in this guide offers a clear path to testing this hypothesis and elucidating the specific biological role of this and related lipid molecules. Such studies will be invaluable for researchers in the fields of metabolism, cell signaling, and drug development.

References

A Head-to-Head Comparison of Analytical Techniques for the Detection of trans,cis-Hexadeca-2,9-dienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating lipid metabolism and related therapeutic areas, the accurate detection and quantification of specific acyl-CoA species such as trans,cis-Hexadeca-2,9-dienoyl-CoA is critical. This guide provides a head-to-head comparison of two prominent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Coupled Fluorometric Assays. This objective comparison, supported by generalized experimental data and protocols, will assist in selecting the most appropriate method for specific research needs.

Quantitative Data Presentation

The following table summarizes the key performance characteristics of LC-MS/MS and Enzyme-Coupled Fluorometric Assays for the analysis of long-chain unsaturated acyl-CoAs, exemplified by this compound.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Coupled Fluorometric Assay
Specificity Very High (distinguishes isomers)Moderate to High (may have cross-reactivity)
Sensitivity High (nM to sub-nM range)[1]High (µM range)[2]
Quantification Absolute Quantification (with standards)[3]Relative or Absolute Quantification
Throughput ModerateHigh (suitable for automation)[2]
Sample Type Cells, Tissues[3][4]Cell lysates, Purified samples[2]
Instrumentation LC-MS/MS SystemPlate Reader (Fluorometer)
Expertise HighLow to Moderate

Experimental Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of fatty acyl-CoAs.[5] This technique separates the analyte of interest from a complex mixture using liquid chromatography, followed by detection and quantification using tandem mass spectrometry.

Experimental Protocol:

  • Sample Preparation:

    • Homogenize cells or tissues in a suitable extraction buffer.

    • Perform a liquid-liquid extraction using a solvent system such as methanol/water/chloroform to isolate the acyl-CoAs.

    • Evaporate the solvent and reconstitute the sample in an appropriate buffer for LC-MS analysis.

  • Liquid Chromatography:

    • Employ a reversed-phase C18 column for separation.[4]

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) with formic acid).

  • Mass Spectrometry:

    • Utilize electrospray ionization (ESI) in positive ion mode.

    • Set up Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of this compound.

  • Data Analysis:

    • Quantify the analyte by comparing the peak area to a standard curve generated from a series of known concentrations of a synthetic this compound standard.

Enzyme-Coupled Fluorometric Assay

This method relies on a series of enzymatic reactions to quantify the total amount of fatty acyl-CoAs in a sample.[2] The final step produces a fluorescent product that is proportional to the concentration of acyl-CoAs.

Experimental Protocol:

  • Sample Preparation:

    • Lyse cells using a buffer containing a detergent (e.g., 0.5% - 5.0% Triton X-100) to solubilize the acyl-CoAs.[2]

    • Centrifuge the lysate to remove cellular debris.

  • Assay Procedure:

    • Prepare a reaction mixture containing the necessary enzymes (e.g., acyl-CoA oxidase) and a fluorescent probe.

    • Add the sample lysate to the reaction mixture in a 96-well plate.

    • Incubate at room temperature for a specified time (e.g., 40 minutes) to allow the enzymatic reactions to proceed.[2]

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., λexc/em = 530/585 nm).[2]

  • Data Analysis:

    • Determine the concentration of acyl-CoAs in the sample by comparing the fluorescence signal to a standard curve generated with a known long-chain acyl-CoA standard.

Signaling Pathways and Experimental Workflows

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Cell/Tissue Sample Homogenization Homogenization & Extraction Sample->Homogenization Reconstitution Reconstitution Homogenization->Reconstitution LC Liquid Chromatography Reconstitution->LC MSMS Tandem Mass Spectrometry LC->MSMS Data Data Acquisition MSMS->Data Quantification Quantification Data->Quantification

Caption: Experimental workflow for LC-MS/MS analysis of acyl-CoAs.

Fluorometric_Assay_Workflow cluster_sample_prep Sample Preparation cluster_assay Assay cluster_detection Detection Sample Cell Sample Lysis Cell Lysis Sample->Lysis Clarification Centrifugation Lysis->Clarification Reaction Enzymatic Reaction Clarification->Reaction Incubation Incubation Reaction->Incubation Fluorescence Fluorescence Measurement Incubation->Fluorescence Quantification Quantification Fluorescence->Quantification

Caption: Workflow for the Enzyme-Coupled Fluorometric Assay.

Acyl_CoA_Metabolism FattyAcid Fatty Acid (Hexadeca-2,9-dienoic acid) AcylCoA This compound FattyAcid->AcylCoA Acyl-CoA Synthetase BetaOxidation β-Oxidation AcylCoA->BetaOxidation LipidSynthesis Lipid Synthesis (Triglycerides, Phospholipids) AcylCoA->LipidSynthesis Energy Energy Production (ATP) BetaOxidation->Energy

Caption: Simplified metabolic pathway of this compound.

References

Safety Operating Guide

Proper Disposal of trans,cis-Hexadeca-2,9-dienoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat trans,cis-Hexadeca-2,9-dienoyl-CoA as hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach is mandatory to ensure personnel safety and environmental protection. This guide provides detailed procedures for the proper handling and disposal of this compound.

Pre-Disposal and Handling

Prior to disposal, all personnel must wear appropriate Personal Protective Equipment (PPE), including but not limited to safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Waste Segregation and Storage

Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure safe disposal. The following table summarizes the key storage requirements for this compound waste.

ParameterGuidelineRationale
Container Type A compatible, leak-proof container with a secure screw-top cap. Original manufacturer's container is preferred if available.To prevent spills, leaks, and evaporation of the chemical.
Container Labeling Clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the date of accumulation.To ensure proper identification and facilitate safe handling by waste management personnel.
Storage Location A designated, well-ventilated satellite accumulation area away from incompatible materials such as strong acids, bases, and oxidizing agents.To prevent accidental chemical reactions and ensure the safety of laboratory personnel.
Secondary Containment Stored within a larger, chemically resistant container (secondary containment).To contain any potential leaks or spills from the primary container.

Disposal Procedure

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

The following workflow outlines the step-by-step process for the proper disposal of this compound.

cluster_preparation Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear appropriate PPE B Transfer waste to a compatible, labeled container A->B C Securely cap the container B->C D Place in designated satellite accumulation area C->D E Ensure secondary containment D->E F Contact Environmental Health & Safety (EHS) E->F G Arrange for hazardous waste pickup F->G H Document waste disposal G->H

Figure 1. Workflow for the proper disposal of this compound.

Emergency Procedures

In the event of a spill, immediately evacuate the area and alert your laboratory supervisor and EHS. Do not attempt to clean up a large spill without proper training and equipment. For small spills, if you are trained to do so, use an appropriate absorbent material, and collect the contaminated material into a sealed, labeled hazardous waste container.

For any exposure, refer to your institution's emergency response plan. In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

By adhering to these conservative yet essential safety and disposal protocols, researchers can ensure a safe laboratory environment and responsible chemical waste management. Always consult your institution's specific guidelines and EHS department for any additional requirements.

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